Product packaging for YK11(Cat. No.:CAS No. 1370003-76-1)

YK11

Cat. No.: B611885
CAS No.: 1370003-76-1
M. Wt: 430.5 g/mol
InChI Key: KCQHQCDHFVGNMK-PQUNLUOYSA-N
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Description

What is YK-11?

YK11 is a steroidal compound made from synthetic materials that possess antimicrobial and anti-inflammatory properties. It is an analog to the peptide LL-37that is located in the human body to act as an antimicrobial.

The synthetic YK-11 is a specific androgen receptor that is steroidal (SARM). It is a selective partial agonist of androgen receptor (AR). It doesn't trigger the physical interactions between LBD/AF2 and NTD/AF1 (known in the context of the interaction between N/C) necessary to activate the AR fully. The drug is anabolic in the laboratory in C2C12 myoblasts and has greater effectiveness than dihydrotestosterone (DHT).

Mechanism of the action of the YK-11

The YK-11 receptor is a partial agonist which activates androgen receptor transcriptional activity within HEK293 cells that overexpress androgen receptors at a dose of 0.1 millimoles. It triggers the expression of targeted genes of the androgen receptor FKBP51 and FGF18 in HEK293 cells when utilized at 10 million. YK-11 speeds up nuclear androgen receptors' translocation but does not cause interactions between the androgen receptor N- or C-termini. Within C2C12 cells, the YK-11 (500 nM) enhances the expression of myogenic regulators MyoD, Myf5, and myogenin, as well as Follistatin (Fst) and stimulates myogenic differentiation. The YK-11 drug also boosts the growth rate of myoblasts and mineralization and increases the expression of osteoblast marker osteoprotegerin and osteocalcin within MC3T3-E1 osteoblast cells from mice.

The uses of YK-11

YK-11 is among the most efficient myostatin inhibitors available on the market to promote bulk and mass, reduce weight, and improve vascularity within the body. Animal research has studied it as a possible treatment for sepsis-induced muscle loss.

This compound has been shown to block the growth of cancerous cells and trigger Apoptosis. The drug can also treat bacterial infections caused by methicillin-resistant Staphylococcus aureus (MRSA). This compound reduces Hdac, an enzyme involved in regulating the transcription of genes that may play a role in its anti-inflammatory properties. The drug has been studied using both the optical system and carbon sources.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H34O6 B611885 YK11 CAS No. 1370003-76-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (2E)-2-[(8R,9S,10R,13S,14S,17S)-2'-methoxy-2',13-dimethyl-3-oxospiro[1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-17,5'-1,3-dioxolane]-4'-ylidene]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34O6/c1-23-11-9-18-17-8-6-16(26)13-15(17)5-7-19(18)20(23)10-12-25(23)21(14-22(27)28-3)30-24(2,29-4)31-25/h13-14,17-20H,5-12H2,1-4H3/b21-14+/t17-,18+,19+,20-,23-,24?,25+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCQHQCDHFVGNMK-PQUNLUOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC24C(=CC(=O)OC)OC(O4)(C)OC)CCC5=CC(=O)CCC35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@]24/C(=C\C(=O)OC)/OC(O4)(C)OC)CCC5=CC(=O)CC[C@H]35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301107018
Record name Methyl (17alpha,20E)-17,20-[(1-methoxyethylidene)bis(oxy)]-3-oxo-19-norpregna-4,20-diene-21-carboxylate
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Molecular Weight

430.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1370003-76-1
Record name 19-Norpregna-4,20-diene-21-carboxylic acid, 17,20-[(1-methoxyethylidene)bis(oxy)]-3-oxo-, methyl ester, (17α,20E)-
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name YK-11
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl (17alpha,20E)-17,20-[(1-methoxyethylidene)bis(oxy)]-3-oxo-19-norpregna-4,20-diene-21-carboxylate
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Record name YK-11
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URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z9748J6B0R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

YK-11: A Technical Guide to its Dual Anabolic Mechanism as a Myostatin Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

YK-11 is a novel, synthetic steroidal molecule that has garnered significant interest within the scientific community for its unique dual anabolic mechanism. Classified as a selective androgen receptor modulator (SARM), YK-11 exhibits partial agonist activity at the androgen receptor (AR). Uniquely, its primary anabolic effects appear to be mediated through the significant upregulation of follistatin, a potent endogenous inhibitor of myostatin. This whitepaper provides an in-depth technical overview of the current research on YK-11, focusing on its mechanism of action, supported by available quantitative data from in vitro and in vivo studies. Detailed experimental protocols and signaling pathway visualizations are presented to facilitate further research and development.

Introduction

Myostatin, a member of the transforming growth factor-beta (TGF-β) superfamily, is a critical negative regulator of skeletal muscle mass. Its inhibition has been a key target for therapeutic strategies aimed at combating muscle-wasting diseases such as sarcopenia, cachexia, and muscular dystrophy. YK-11 has emerged as a compound of interest due to its purported ability to potently inhibit myostatin, not through direct binding, but by increasing the expression of its natural antagonist, follistatin.[1][2][3] This, coupled with its activity as a partial androgen receptor agonist, presents a multi-faceted approach to promoting myogenesis.[4][5][6] This document synthesizes the current scientific understanding of YK-11, providing a technical foundation for researchers in the field.

Mechanism of Action

YK-11's anabolic activity is understood to be a result of two distinct but synergistic mechanisms:

  • Partial Androgen Receptor Agonism: YK-11 is a synthetic steroid that binds to the androgen receptor.[4][6] However, it acts as a partial agonist, meaning it does not induce the full transcriptional activation of the AR in the same manner as potent androgens like dihydrotestosterone (DHT).[5][6] This partial agonism is thought to contribute to its anabolic effects while potentially mitigating some of the androgenic side effects associated with traditional anabolic steroids.[4]

  • Myostatin Inhibition via Follistatin Upregulation: The primary and most novel mechanism of YK-11's action is its ability to significantly increase the expression of follistatin (Fst).[1][7][8] Follistatin is a glycoprotein that binds to and inhibits myostatin, preventing it from activating its receptor, the activin type IIB receptor (ActRIIB), and initiating the downstream signaling cascade that leads to muscle protein degradation.[4] By increasing follistatin levels, YK-11 effectively removes the "brakes" on muscle growth imposed by myostatin.[2][3] Research on C2C12 myoblasts has shown that the myogenic effects of YK-11 are reversed in the presence of an anti-follistatin antibody, confirming the critical role of follistatin in its anabolic activity.[7][8]

In Vitro Studies

The majority of the current understanding of YK-11's molecular action comes from in vitro studies using the C2C12 mouse myoblast cell line. These studies have demonstrated that YK-11 promotes myogenic differentiation and upregulates key myogenic regulatory factors (MRFs).

Quantitative Data from In Vitro Experiments
ParameterYK-11 TreatmentControl/ComparatorKey FindingReference
Myogenic Regulatory Factors (MRFs) Expression 500 nM YK-11DHT (500 nM)YK-11 more significantly induced the expression of MyoD, Myf5, and myogenin compared to DHT.[7][8]
Follistatin (Fst) mRNA Expression 500 nM YK-11DHT (500 nM)YK-11 significantly increased Fst mRNA levels, an effect not observed with DHT treatment.[7][8]
Androgen Receptor (AR) Dependency YK-11 + Flutamide (AR antagonist)YK-11 aloneThe upregulation of MRFs by YK-11 was suppressed by the AR antagonist flutamide, indicating an AR-dependent mechanism.[1]
Follistatin Dependency YK-11 + Anti-Fst AntibodyYK-11 aloneThe myogenic differentiation induced by YK-11 was reversed by an anti-follistatin antibody.[7][8]
Experimental Protocols: In Vitro

Cell Culture and Differentiation:

  • Cell Line: C2C12 mouse myoblasts.

  • Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

  • Differentiation Medium: DMEM supplemented with 2% horse serum.

  • Treatment: Cells were cultured to near confluence and then switched to differentiation medium containing YK-11 (typically 500 nM, dissolved in ethanol), DHT (as a positive control), or vehicle (ethanol).

Analysis of Gene Expression (qRT-PCR):

  • Total RNA was extracted from C2C12 cells after treatment using a suitable RNA isolation kit.

  • cDNA was synthesized from the extracted RNA using a reverse transcription kit.

  • Quantitative real-time PCR (qRT-PCR) was performed using SYBR Green chemistry and primers specific for MyoD, Myf5, myogenin, follistatin, and a housekeeping gene (e.g., β-actin) for normalization.

  • The relative fold change in gene expression was calculated using the ΔΔCt method.

Androgen Receptor Antagonism Studies:

  • C2C12 cells were pre-treated with the androgen receptor antagonist, flutamide (typically at 10 µM), for a specified period (e.g., 30 minutes) before the addition of YK-11.[1]

  • Gene expression of MRFs was then analyzed as described above to determine if the effects of YK-11 were AR-dependent.

Follistatin Neutralization Studies:

  • C2C12 cells were co-treated with YK-11 and a neutralizing anti-follistatin antibody.[7][8]

  • Myogenic differentiation markers were assessed to confirm the dependency of YK-11's anabolic effects on follistatin.

In Vivo Studies

To date, published in vivo research on YK-11 is limited. One notable study investigated the effects of YK-11 in a mouse model of sepsis-induced muscle wasting.

Quantitative Data from In Vivo Experiments
Animal ModelYK-11 DosageDurationKey FindingsReference
Sepsis-induced muscle wasting in BALB/c mice 350 mg/kg and 700 mg/kg (oral)10 daysYK-11 administration prevented the loss of muscle mass and increased total body weight in septic mice. It also reduced the levels of pro-inflammatory cytokines and organ damage markers, leading to a decreased mortality rate.[6][9][10]
Experimental Protocols: In Vivo

Sepsis-Induced Muscle Wasting Model:

  • Animal Model: Eight-week-old male BALB/c mice.

  • Treatment: Mice were orally administered YK-11 at doses of 350 mg/kg or 700 mg/kg for 10 consecutive days.[6][9]

  • Induction of Sepsis: On the 10th day, sepsis was induced by intraperitoneal injection of E. coli K1.[6][9]

  • Outcome Measures:

    • Body weight and muscle mass (e.g., quadriceps) were measured.

    • Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and organ damage markers (e.g., AST, ALT) in the blood were quantified.

    • Mortality rates were recorded.

    • Histological analysis of muscle tissue was performed to assess muscle fiber size.

Signaling Pathways and Experimental Workflows

Signaling Pathway of YK-11's Anabolic Action

YK11_Signaling_Pathway YK11 YK-11 AR Androgen Receptor (AR) This compound->AR Binds (Partial Agonist) Follistatin Follistatin (Fst) Gene Expression ↑ AR->Follistatin MRFs Myogenic Regulatory Factors ↑ (MyoD, Myf5, myogenin) AR->MRFs Inhibition X Follistatin->Inhibition Myostatin Myostatin ActRIIB ActRIIB Receptor Myostatin->ActRIIB Binds Myogenesis Myogenesis ↑ (Muscle Growth) ActRIIB->Myogenesis Inhibits MRFs->Myogenesis Inhibition->Myostatin

Caption: YK-11's dual mechanism of action.

Experimental Workflow for In Vitro Analysis

In_Vitro_Workflow start Start: C2C12 Myoblast Culture treatment Treatment: - YK-11 (e.g., 500 nM) - DHT (Control) - Vehicle (Control) start->treatment incubation Incubation in Differentiation Medium treatment->incubation rna_extraction RNA Extraction incubation->rna_extraction cdna_synthesis cDNA Synthesis rna_extraction->cdna_synthesis qrt_pcr qRT-PCR Analysis (MyoD, Myf5, myogenin, Fst) cdna_synthesis->qrt_pcr data_analysis Data Analysis: Fold Change Calculation qrt_pcr->data_analysis end End: Quantification of Gene Expression data_analysis->end

Caption: In vitro analysis of YK-11's effects on gene expression.

Discussion and Future Directions

The existing research, primarily from in vitro studies, strongly suggests that YK-11's anabolic effects are largely driven by its ability to induce follistatin expression, thereby inhibiting myostatin. The partial agonism of the androgen receptor appears to be the upstream mechanism initiating this cascade. The in vivo data, although limited, supports the potential of YK-11 in counteracting muscle wasting.

However, several knowledge gaps remain that require further investigation:

  • Quantitative In Vivo Efficacy: More comprehensive in vivo studies in various animal models of muscle atrophy are needed to establish a clear dose-response relationship and to quantify the extent of muscle growth and functional improvement.

  • Pharmacokinetics and Metabolism: The pharmacokinetic profile and metabolic fate of YK-11 in preclinical models and eventually in humans are largely unknown and are critical for drug development.

  • Safety and Off-Target Effects: A thorough evaluation of the long-term safety and potential off-target effects of YK-11 is essential. As a steroidal compound, its potential for androgenic side effects, despite its partial AR agonism, warrants careful investigation.

  • Binding Affinity: A precise determination of the binding affinity (Ki) of YK-11 to the androgen receptor would provide valuable insight into its potency and selectivity.

Conclusion

YK-11 represents a promising investigational compound with a unique dual mechanism of action that combines partial androgen receptor agonism with potent myostatin inhibition via follistatin induction. The current body of research provides a solid foundation for its potential therapeutic application in muscle-wasting conditions. This technical guide summarizes the key findings and methodologies to aid researchers and drug development professionals in designing future studies to further elucidate the efficacy, safety, and therapeutic potential of YK-11. Further rigorous preclinical and eventually clinical investigation is warranted to fully understand and harness the potential of this novel anabolic agent.

References

The Discovery and Synthesis of YK-11: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

October 31, 2025

Abstract

This document provides a comprehensive technical overview of the discovery, synthesis, and mechanism of action of YK-11, a novel steroidal selective androgen receptor modulator (SARM). YK-11, chemically identified as (17α,20E)-17,20-[(1-methoxyethylidene)bis(oxy)]-3-oxo-19-norpregna-4,20-diene-21-carboxylic acid methyl ester, has garnered significant interest for its unique dual anabolic activity. It functions as a partial agonist of the androgen receptor (AR) and, notably, as a potent inducer of follistatin, leading to the inhibition of myostatin, a key negative regulator of muscle growth. This whitepaper details the seminal research, experimental protocols, and quantitative data associated with YK-11, offering a foundational resource for professionals in the fields of pharmacology and drug development.

Discovery and Initial Characterization

YK-11 was first synthesized and reported in 2011 by Japanese researcher Yuichiro Kanno and his team.[1][2] Their initial investigation identified YK-11 as a novel, orally active SARM with a distinct steroidal structure.[3] Unlike non-steroidal SARMs, YK-11 is a derivative of dihydrotestosterone (DHT).[3]

The foundational study published in Biological & Pharmaceutical Bulletin in 2011 established that YK-11 is a partial agonist of the androgen receptor.[4] Subsequent research by the same group in 2013 further elucidated its unique mechanism of action, revealing its ability to significantly increase the expression of follistatin, a potent myostatin inhibitor.[2] This dual mechanism of promoting anabolism through both AR activation and myostatin inhibition sets YK-11 apart from other SARMs.

Synthesis of YK-11

The synthesis of YK-11 has been a subject of academic research, with an improved methodology being published in 2020. The initial synthesis produced a 5:1 mixture of diastereomers. The improved method focuses on a palladium-catalyzed diastereoselective cyclization carbonylation to yield the biologically active diastereomer.

Experimental Protocol: Improved Synthesis of YK-11 (Active Diastereomer)

This protocol is based on the improved synthesis method described by Kanno et al. (2020).

Materials:

  • Starting material (1)

  • p-Benzoquinone

  • Methanol (MeOH)

  • Dimethyl sulfoxide (DMSO)

  • Palladium(II) trifluoroacetate (Pd(tfa)₂)

  • Chiral ligand L1

  • Carbon monoxide (balloon)

  • Standard laboratory glassware and purification apparatus

Procedure:

  • A 100 mL two-necked round-bottomed flask containing a magnetic stirring bar is charged with starting material 1 (1.34 g, 3.9 mmol), p-benzoquinone (649 mg, 6.0 mmol), and a 10:1 mixture of MeOH/DMSO (45 mL).

  • The flask is fitted with a rubber septum and a three-way stopcock connected to a balloon filled with carbon monoxide.

  • The apparatus is purged with carbon monoxide by repeated pumping and filling.

  • A mixture of Pd(tfa)₂ (66.5 mg, 0.20 mmol) and the chiral ligand L1 (131 mg, 0.30 mmol) in 10:1 MeOH/DMSO (10 mL) is prepared.

  • This catalyst solution is added dropwise to the stirred reaction mixture via a syringe at -10 °C.

  • The reaction is monitored for completion.

  • Upon completion, the product, the major diastereomer of YK-11 (2a), is isolated and purified using standard chromatographic techniques.

Mechanism of Action

YK-11 exerts its anabolic effects through a dual-pathway mechanism:

  • Partial Androgen Receptor Agonism: YK-11 binds to the androgen receptor, acting as a partial agonist.[4] This binding initiates downstream signaling cascades that contribute to anabolic activity in muscle and bone tissue.[5]

  • Myostatin Inhibition via Follistatin Induction: A key differentiator of YK-11 is its ability to significantly increase the production of follistatin (Fst).[2] Follistatin is a natural antagonist of myostatin, a protein that negatively regulates muscle growth. By upregulating follistatin, YK-11 effectively inhibits myostatin, leading to enhanced myogenic differentiation and muscle hypertrophy.[2][6] This induction of follistatin has been shown to be androgen receptor-dependent.[1]

Signaling Pathway of YK-11 in Myogenic Differentiation

YK11_Signaling_Pathway YK11 YK-11 AR Androgen Receptor (AR) (in cytoplasm) This compound->AR Binds to AR_this compound YK-11-AR Complex AR->AR_this compound AR_YK11_nuc YK-11-AR Complex (in nucleus) AR_this compound->AR_YK11_nuc Translocation Nucleus Nucleus Fst_gene Follistatin Gene AR_YK11_nuc->Fst_gene Activates Transcription MRFs ↑ Myogenic Regulatory Factors (MyoD, Myf5, Myogenin) AR_YK11_nuc->MRFs Fst_mRNA Follistatin mRNA Fst_gene->Fst_mRNA Follistatin Follistatin Protein (secreted) Fst_mRNA->Follistatin Translation Myostatin_Inhibition Inhibition Follistatin->Myostatin_Inhibition Binds to and Neutralizes Myostatin Myostatin Myogenesis Myogenic Differentiation (Muscle Growth) Myostatin_Inhibition->Myogenesis Promotes MRFs->Myogenesis

YK-11 Signaling Pathway in Muscle Cells

Quantitative Pharmacological Data

The following table summarizes the key quantitative data reported for YK-11 in the scientific literature.

ParameterValueCell LineAssayReference
EC₅₀ (Active Diastereomer) 7.85 nMHEK293ARE-Luciferase Reporter AssayKanno et al. (2020)
EC₅₀ (Diastereomeric Mixture) 12.5 nMHEK293ARE-Luciferase Reporter AssayKanno et al. (2020)
Androgen Receptor Binding Affinity (Ki) Not Reported---
Follistatin mRNA Induction Significant UpregulationC2C12qRT-PCRKanno et al. (2013)[1]
Myogenic Regulatory Factor Induction (Myf5, MyoD, Myogenin) Significant UpregulationC2C12qRT-PCRKanno et al. (2013)[1]

Note: While a specific Ki value for androgen receptor binding has not been reported, studies consistently refer to YK-11 as having a high binding affinity.[7]

Key Experimental Protocols

This section provides an overview of the methodologies employed in the foundational studies of YK-11.

Cell Culture and Myogenic Differentiation

Cell Line: Mouse myoblast C2C12 cells.[1]

Protocol:

  • C2C12 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) at 37°C in a humidified atmosphere with 5% CO₂.[8]

  • To induce myogenic differentiation, the growth medium is replaced with a differentiation medium consisting of DMEM supplemented with 2% horse serum.[8]

  • Cells are treated with YK-11 (typically at concentrations of 100 nM or 500 nM) or a vehicle control.[5]

  • The progress of differentiation is monitored over several days.

Androgen Receptor Activity Assay (Luciferase Reporter Assay)

Cell Line: Human embryonic kidney 293 (HEK293) cells.

Protocol:

  • HEK293 cells are co-transfected with an androgen receptor expression vector and an androgen response element (ARE)-driven luciferase reporter plasmid.

  • Transfected cells are treated with varying concentrations of YK-11.

  • After a 24-hour incubation period, cell lysates are prepared.

  • Luciferase activity is measured using a luminometer, which indicates the level of AR transactivation.

  • Data is normalized and used to calculate EC₅₀ values.

Gene Expression Analysis (qRT-PCR)

Target Genes: Follistatin, MyoD, Myf5, Myogenin.[1]

Protocol:

  • C2C12 cells are cultured and treated with YK-11 as described in the myogenic differentiation protocol.

  • Total RNA is isolated from the cells at specified time points.

  • Reverse transcription is performed to synthesize cDNA.

  • Quantitative PCR is carried out using primers specific for the target genes.

  • Gene expression levels are normalized to a reference gene (e.g., β-actin) and the fold change in expression is calculated.[1]

Primer Sequences for Myogenic Regulatory Factors:

GeneForward Primer (5' to 3')Reverse Primer (5' to 3')
MyoD CGGGACATAGACTTGACAGGCAGATACTACTGGGCACAAAGCT
Myogenin GAGACATCCCCCTATTTCTACCAGCTCAGTCCGCTCATAGCC

(Primer sequences as reported for C2C12 cells in relevant literature.[9])

Experimental and Logical Workflows

Workflow for the Synthesis and Biological Evaluation of YK-11

YK11_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation Start Starting Material Reaction Palladium-Catalyzed Diastereoselective Cyclization Carbonylation Start->Reaction Purification Chromatographic Purification Reaction->Purification YK11_product YK-11 (Active Diastereomer) Purification->YK11_product AR_Assay Androgen Receptor Luciferase Reporter Assay (HEK293 cells) YK11_product->AR_Assay Myogenesis_Assay Myogenic Differentiation Assay (C2C12 cells) YK11_product->Myogenesis_Assay EC50 Determine EC₅₀ Value AR_Assay->EC50 Gene_Expression Gene Expression Analysis (qRT-PCR) Myogenesis_Assay->Gene_Expression Follistatin_Induction Quantify Follistatin mRNA Gene_Expression->Follistatin_Induction MRF_Induction Quantify Myogenic Regulatory Factor mRNA Gene_Expression->MRF_Induction

Workflow from Synthesis to Biological Evaluation of YK-11

Conclusion

YK-11 represents a significant development in the field of selective androgen receptor modulators due to its unique steroidal structure and dual anabolic mechanism. Its discovery and subsequent characterization have provided valuable insights into the potential for developing novel therapeutics for muscle-wasting conditions. The ability of YK-11 to induce follistatin expression and thereby inhibit myostatin presents a promising avenue for future research and drug development. This technical whitepaper serves as a consolidated resource of the foundational scientific knowledge on YK-11, providing researchers and drug development professionals with a detailed understanding of its synthesis, mechanism of action, and the experimental methodologies used to elucidate its properties. Further in-vivo studies are warranted to fully understand the therapeutic potential and safety profile of this compound.

References

YK-11's role as a partial androgen receptor agonist

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Mechanisms of YK-11 as a Partial Androgen Receptor Agonist

Abstract

YK-11 is a synthetic, steroidal selective androgen receptor modulator (SARM) that has generated considerable interest for its potent anabolic effects, which are mediated through a unique dual mechanism.[1][2] It functions as a partial agonist of the androgen receptor (AR) and, notably, as a powerful inducer of follistatin, a myostatin antagonist.[1][3][4][5][6][7] This guide provides a detailed technical examination of YK-11's molecular interactions, supported by quantitative data, experimental protocols, and visualizations of its signaling pathways, intended for an audience of researchers, scientists, and professionals in drug development.

Molecular Mechanism of Action

YK-11's distinct profile stems from its unconventional interaction with the androgen receptor and its downstream effects, setting it apart from both traditional anabolic steroids and other non-steroidal SARMs.[3]

Partial Agonism at the Androgen Receptor

YK-11 binds to the androgen receptor and acts as a partial agonist.[3][4][8][9] Unlike full agonists such as dihydrotestosterone (DHT), YK-11 does not induce the physical N-terminal/C-terminal (N/C) interaction required for full AR transactivation.[2][3][5][6][9] This gene-selective activation allows it to stimulate anabolic pathways in muscle tissue while potentially mitigating some of the androgenic side effects associated with full agonists.[4][9] Studies in AR-positive breast cancer cells (MDA-MB-453) have shown that YK-11 and DHT produce different patterns of AR-mediated gene expression and AR recruitment to enhancer regions, highlighting its selective nature.[10]

Myostatin Inhibition via Follistatin Induction

The most distinctive feature of YK-11 is its ability to significantly increase the expression of follistatin (Fst).[5][11] Follistatin is a secreted glycoprotein that binds to and inhibits the activity of myostatin, a member of the transforming growth factor-β (TGF-β) family that acts as a negative regulator of muscle mass.[1][3][12] By upregulating follistatin, YK-11 effectively suppresses myostatin, leading to enhanced myogenic differentiation and muscle growth beyond the effects of AR activation alone.[1][13] This anabolic effect mediated by follistatin induction has been shown to be AR-dependent, as the effect is diminished by AR antagonists.[5]

Quantitative Data

The following tables summarize key quantitative findings from in vitro studies, primarily using C2C12 myoblasts and MC3T3-E1 osteoblasts.

Table 1: Myogenic and Osteogenic Activity of YK-11

ParameterCell LineConcentrationObservationReference
Myogenic DifferentiationC2C12 Myoblasts500 nMInduces myogenic differentiation via follistatin mRNA upregulation.[14][15]
Myogenic Regulatory Factors (MRFs)C2C12 Myoblasts100-500 nMEnhances Myf5 and myogenin mRNA expression.[14][15]
Osteoblast ProliferationMC3T3-E1 Osteoblasts0.5 µMIncreases cell growth and alkaline phosphatase (ALP) activity.[14][15][16]
Osteoblast Differentiation MarkersMC3T3-E1 Osteoblasts0.1-1.0 µMDose-dependently increases osteocalcin mRNA expression.[14][15][16]
Akt PhosphorylationMC3T3-E1 OsteoblastsNot specifiedIncreases phosphorylated Akt levels, suggesting activation of non-genomic AR signaling.[8][16]

Table 2: Comparative Anabolic Potency and Gene Expression

ComparisonCell LineFindingReference
Anabolic Activity vs. DHTC2C12 MyoblastsYK-11 shows greater anabolic activity in vitro than DHT.[6][17]
MRF Induction vs. DHTC2C12 MyoblastsInduction of MyoD, Myf5, and myogenin is more significant with YK-11 than with DHT.[5][11]
Follistatin Expression vs. DHTC2C12 MyoblastsYK-11 induces follistatin expression, while DHT does not.[5][8]

Experimental Protocols

Cell Culture and Myogenic Differentiation
  • Cell Line: Mouse myoblast C2C12 cells.[14][15]

  • Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 4 mM glutamine, and antibiotics.[14][15][18]

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.[14][15]

  • Differentiation Induction: To induce myogenic differentiation, the growth medium is replaced with DMEM supplemented with 2% horse serum (differentiation medium). Cells are then treated with YK-11, DHT (as a positive control), or a vehicle control (e.g., EtOH).[14][15]

  • Neutralization Assay: To confirm the role of follistatin, differentiated cells can be co-treated with an anti-follistatin antibody to observe the reversal of YK-11's myogenic effects.[5][7]

Androgen Receptor (AR) Luciferase Reporter Assay
  • Objective: To quantify the functional activity of a compound as an AR agonist or antagonist.[19][20]

  • Methodology:

    • Cell Transfection: Mammalian cells (e.g., HEK293, PC3) are co-transfected with two plasmids: an AR expression vector and a reporter vector.[19][21][22] The reporter vector contains a firefly luciferase gene downstream of multiple androgen response elements (AREs).[22][23]

    • Cell Seeding and Treatment: Transfected cells are seeded in 96-well plates. After a period of adherence, they are treated with varying concentrations of YK-11 or a reference agonist (e.g., DHT).[20]

    • Incubation: Cells are incubated for a specified period (e.g., 18-24 hours) to allow for AR activation and luciferase expression.[20][22]

    • Lysis and Measurement: Cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to AR transcriptional activity, is measured using a luminometer.[19][20]

Quantitative Real-Time PCR (qRT-PCR)
  • Objective: To measure the relative mRNA expression levels of target genes such as follistatin, myostatin, and myogenic regulatory factors (MyoD, Myf5, myogenin).

  • Methodology:

    • RNA Extraction: Total RNA is isolated from treated and control cells using a suitable RNA isolation kit.

    • cDNA Synthesis: One microgram of total RNA is reverse transcribed into complementary DNA (cDNA) using a first-strand cDNA synthesis kit.[24]

    • PCR Amplification: The qRT-PCR reaction is prepared with the cDNA template, SYBR Green PCR master mix, and gene-specific forward and reverse primers.[24]

    • Cycling and Detection: The reaction is run on a real-time PCR system. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[24]

    • Data Analysis: Gene expression levels are normalized to a housekeeping gene (e.g., β-actin or GAPDH). The relative quantification is often calculated using the ΔΔCt method.[7][24]

Signaling Pathways and Workflows

YK11_Mechanism_of_Action cluster_cell Skeletal Muscle Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AR Androgen Receptor (AR) YK11_AR YK-11 / AR Complex AR->YK11_AR ARE Androgen Response Element (ARE) YK11_AR->ARE Nuclear Translocation FST_Gene Follistatin Gene YK11_AR->FST_Gene Induces Transcription Myogenic_Genes Myogenic Genes (MyoD, Myf5) ARE->Myogenic_Genes Activates Transcription FST_Protein Follistatin Protein FST_Gene->FST_Protein Translation Muscle_Hypertrophy Muscle Hypertrophy Myogenic_Genes->Muscle_Hypertrophy Promotes YK11 YK-11 This compound->AR Binds (Partial Agonist) Myostatin Myostatin FST_Protein->Myostatin Inhibits Myostatin->Muscle_Hypertrophy Inhibits

Caption: The dual mechanism of YK-11 in skeletal muscle cells.

Experimental_Workflow_qRT_PCR start 1. Cell Treatment (e.g., C2C12 with YK-11) rna_extraction 2. Total RNA Extraction start->rna_extraction cdna_synthesis 3. Reverse Transcription (RNA to cDNA) rna_extraction->cdna_synthesis qpcr 4. qRT-PCR Amplification with SYBR Green & Primers cdna_synthesis->qpcr analysis 5. Data Analysis (ΔΔCt Method vs. Housekeeping Gene) qpcr->analysis result 6. Relative mRNA Expression (Follistatin, Myostatin, etc.) analysis->result

Caption: Experimental workflow for qRT-PCR gene expression analysis.

Logical_Pathway This compound YK-11 AR_Activation Partial AR Activation This compound->AR_Activation Follistatin ↑ Follistatin AR_Activation->Follistatin Induces Muscle_Growth ↑ Muscle Growth AR_Activation->Muscle_Growth Directly Promotes Myostatin ↓ Myostatin Activity Follistatin->Myostatin Inhibits Myostatin->Muscle_Growth Promotes

Caption: Logical relationship of YK-11's anabolic signaling cascade.

Discussion and Future Directions

YK-11's dual-action mechanism makes it a compound of significant scientific interest. Its ability to modulate the AR in a gene-selective manner while simultaneously inhibiting myostatin via follistatin induction presents a novel strategy for promoting anabolism.[13] The existing data, primarily from in vitro studies, demonstrate potent myogenic and osteogenic potential.[11][16]

However, the lack of human clinical data means its safety profile, pharmacokinetics, and long-term effects remain largely unknown.[2] While preclinical studies suggest therapeutic potential for muscle-wasting conditions, concerns about side effects such as testosterone suppression and potential neurochemical alterations in the hippocampus warrant further investigation.[25][26]

Future research should prioritize:

  • In Vivo Studies: Comprehensive animal models are needed to validate the in vitro findings and establish a therapeutic window, assessing both anabolic efficacy and potential androgenic side effects.

  • Pharmacokinetic Profiling: Determining the half-life, bioavailability, and metabolic fate of YK-11 is crucial for designing potential clinical trials.[27]

  • Safety and Toxicology: Rigorous long-term studies are required to evaluate its impact on cardiovascular, hepatic, and endocrine systems.

Conclusion

YK-11 is a structurally unique SARM that functions as a partial agonist of the androgen receptor. Its primary anabolic distinction lies in its robust induction of follistatin, leading to the inhibition of myostatin. This dual mechanism confers potent muscle-building properties in vitro that exceed those of DHT in some assays. While the preclinical data are promising, a thorough investigation into its in vivo efficacy and safety is essential before its therapeutic potential can be fully realized. The protocols and pathways detailed herein provide a foundational framework for professionals engaged in the ongoing research and development of next-generation anabolic agents.

References

Unraveling the Anabolic Matrix: A Technical Guide to YK-11 and its Regulation of Follistatin Expression

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the foundational research surrounding YK-11, a steroidal selective androgen receptor modulator (SARM), and its unique mechanism of action involving the potent upregulation of follistatin, a key inhibitor of myostatin. This document provides a comprehensive overview of the core scientific principles, detailed experimental methodologies, and quantitative data derived from seminal in vitro studies. The information presented herein is intended to serve as a critical resource for researchers and professionals engaged in the fields of muscle biology, endocrinology, and the development of novel anabolic agents.

Core Mechanism of Action

YK-11 is distinguished from traditional androgens and other SARMs by its dual functionality. It acts as a partial agonist of the androgen receptor (AR), but its significant anabolic effects are largely attributed to its ability to robustly induce the expression of follistatin (Fst).[1][2][3] Follistatin, in turn, is a well-established antagonist of myostatin, a member of the transforming growth factor-beta (TGF-β) superfamily that negatively regulates muscle mass.[4][5] By increasing follistatin levels, YK-11 effectively inhibits myostatin, leading to enhanced myogenic differentiation and muscle growth.[1][2][3][6] Notably, this induction of follistatin is an androgen receptor-dependent process.[1]

A pivotal study demonstrated that while both YK-11 and the potent androgen dihydrotestosterone (DHT) promote myogenic differentiation, only YK-11 significantly upregulates follistatin expression in C2C12 myoblasts.[1][5][7] The anabolic effects of YK-11 were shown to be reversed by the administration of an anti-follistatin antibody, solidifying the critical role of the YK-11/follistatin/myostatin axis in its myogenic activity.[1][7][8]

Quantitative Analysis of Gene Expression

The following tables summarize the quantitative data from foundational in vitro research on YK-11, specifically from the study by Kanno et al. (2013), which utilized C2C12 mouse myoblast cells. All gene expression data was obtained using quantitative real-time reverse transcription polymerase chain reaction (qRT-PCR) and normalized to β-actin expression.

Table 1: Effect of YK-11 and DHT on Follistatin (Fst) mRNA Expression in C2C12 Cells

Treatment (Duration)ConcentrationRelative Fst mRNA Expression (Fold Change vs. Control)
Control (Ethanol) (2 days)-~1.0
YK-11 (2 days)500 nM~3.0
DHT (2 days)500 nMNo significant change
Control (Ethanol) (4 days)-~1.0
YK-11 (4 days)500 nM~4.5
DHT (4 days)500 nMNo significant change

Data interpreted from graphical representations in Kanno et al. (2013).

Table 2: Effect of YK-11 and DHT on Myogenic Regulatory Factors (MRFs) mRNA Expression in C2C12 Cells after 4 Days

TreatmentConcentrationRelative Myf5 mRNA Expression (Fold Change vs. Control)Relative MyoD mRNA Expression (Fold Change vs. Control)Relative Myogenin mRNA Expression (Fold Change vs. Control)
Control (Ethanol)-~1.0~1.0~1.0
YK-11500 nM~3.5~2.5~3.0
DHT500 nM~2.0~1.5~2.0

Data interpreted from graphical representations in Kanno et al. (2013).

Table 3: AR-Dependence of YK-11-Induced Gene Expression in C2C12 Cells

TreatmentConcentrationRelative Fst mRNA Expression (Fold Change vs. Control)Relative Myf5 mRNA Expression (Fold Change vs. Control)
YK-11500 nMSignificant IncreaseSignificant Increase
YK-11 + Flutamide (AR Antagonist)500 nM YK-11, 10 µM FlutamideUpregulation significantly reducedUpregulation significantly reduced
YK-11 + Anti-Follistatin Antibody500 nM YK-11-Upregulation abolished

This table provides a qualitative summary of the findings demonstrating the necessity of the androgen receptor and follistatin for YK-11's effects, as specific fold-change data for these conditions were not extractable from the provided search results.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the foundational research on YK-11 and follistatin expression.

Cell Culture and Differentiation
  • Cell Line: C2C12 mouse myoblast cells.

  • Growth Medium: Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin).

  • Differentiation: To induce myogenic differentiation, the growth medium was switched to a differentiation medium consisting of DMEM supplemented with 2% horse serum.

  • Treatments: YK-11 (500 nM), Dihydrotestosterone (DHT, 500 nM), and the androgen receptor antagonist Flutamide (FLU, 10 µM) were dissolved in ethanol (EtOH) and added to the differentiation medium. The final concentration of ethanol in the culture medium was kept constant across all conditions.

Quantitative Real-Time Reverse Transcription PCR (qRT-PCR)
  • RNA Isolation: Total RNA was extracted from C2C12 cells using a suitable RNA isolation reagent.

  • cDNA Synthesis: First-strand cDNA was synthesized from the total RNA using a reverse transcription kit with oligo(dT) primers.

  • Real-Time PCR: qRT-PCR was performed using a SYBR Green-based detection method on a real-time PCR system.

  • Gene Expression Analysis: The relative expression levels of target genes (Follistatin, Myf5, MyoD, Myogenin) were normalized to the expression of the housekeeping gene, β-actin. The fold change in gene expression was calculated using the comparative Ct (ΔΔCt) method.

Anti-Follistatin Antibody Neutralization Assay
  • Procedure: C2C12 cells were cultured in differentiation medium in the presence of YK-11 (500 nM) with or without a neutralizing anti-follistatin antibody.

  • Duration: The treatment was carried out for 4 days.

  • Analysis: Following the treatment period, total RNA was isolated, and the mRNA expression of Myf5 was quantified by qRT-PCR to determine the effect of follistatin neutralization on YK-11-induced myogenesis.[1]

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams were generated using Graphviz (DOT language) to visually represent the key biological processes and experimental designs.

YK11_Signaling_Pathway YK11 YK-11 AR Androgen Receptor (AR) (Partial Agonist) This compound->AR Fst Follistatin (Fst) Expression ↑ AR->Fst MRFs Myogenic Regulatory Factors (MyoD, Myf5, Myogenin) Expression ↑ AR->MRFs Myostatin Myostatin Fst->Myostatin Myogenesis Myogenic Differentiation (Muscle Growth) Myostatin->Myogenesis MRFs->Myogenesis

Diagram 1: YK-11 Signaling Pathway in Myogenic Differentiation.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis C2C12 C2C12 Myoblasts Differentiation Induce Differentiation (2% Horse Serum) C2C12->Differentiation Treatment Treatment Groups: - Control (EtOH) - YK-11 (500 nM) - DHT (500 nM) - YK-11 + Flutamide (10 µM) - YK-11 + Anti-Fst Ab Differentiation->Treatment RNA_Isolation Total RNA Isolation Treatment->RNA_Isolation cDNA_Synthesis cDNA Synthesis RNA_Isolation->cDNA_Synthesis qRT_PCR qRT-PCR Analysis (Fst, Myf5, MyoD, Myogenin, β-actin) cDNA_Synthesis->qRT_PCR Data_Analysis Relative Gene Expression (Fold Change) qRT_PCR->Data_Analysis

Diagram 2: Experimental Workflow for In Vitro Analysis of YK-11.

References

Preliminary Efficacy of YK-11 on Myoblasts: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the preliminary in-vitro studies on YK-11, a selective androgen receptor modulator (SARM), and its effects on myoblasts. The focus is on the compound's mechanism of action, its impact on myogenic differentiation, and the key signaling pathways involved. All presented data is collated from publicly available research, primarily focusing on studies conducted on the C2C12 mouse myoblast cell line. This guide is intended to serve as a foundational resource for researchers and professionals in the field of muscle biology and drug development.

Introduction

YK-11 is a steroidal SARM that has garnered significant interest for its potent anabolic effects on muscle tissue.[1] Unlike traditional anabolic steroids, SARMs are designed to selectively target androgen receptors in specific tissues, potentially minimizing androgenic side effects.[2] YK-11, in particular, has demonstrated a unique mechanism of action that distinguishes it from other SARMs, primarily through its induction of follistatin, a potent myostatin inhibitor.[3][4] This whitepaper will delve into the preliminary studies that have elucidated these effects on myoblasts.

Mechanism of Action

YK-11 functions as a partial agonist of the androgen receptor (AR).[1][5] Upon binding to the AR, it does not induce the N/C-terminal interaction required for the full agonistic activity seen with androgens like dihydrotestosterone (DHT).[5][6] Instead, its anabolic effects on myoblasts are largely mediated through a secondary pathway: the significant upregulation of follistatin (Fst).[3][6] Follistatin, in turn, acts as an antagonist to myostatin, a protein that negatively regulates muscle growth.[4] By inhibiting myostatin, YK-11 effectively promotes myogenic differentiation.[3] This dual mechanism of AR agonism and myostatin inhibition makes YK-11 a compound of significant interest.

Quantitative Data Summary

The following tables summarize the quantitative data extracted from the key study by Kanno et al. (2013) on the effects of YK-11 on C2C12 myoblasts.

Table 1: Effect of YK-11 and DHT on Myogenic Regulatory Factor (MRF) mRNA Expression

Treatment (500 nM)Myf5 mRNA Expression (Fold Change vs. Control)MyoD mRNA Expression (Fold Change vs. Control)Myogenin mRNA Expression (Fold Change vs. Control)
YK-11 (Day 4) ~3.5~2.5~4.0
DHT (Day 4) ~2.0~1.5~2.5

*Data are estimated from graphical representations in Kanno et al. (2013) and presented as approximate fold changes. The original study reported these increases as statistically significant (p < 0.05).[6]

Table 2: Effect of YK-11 and DHT on Follistatin (Fst) mRNA Expression

Treatment (500 nM)Fst mRNA Expression (Fold Change vs. Control)
YK-11 (Day 2) ~4.0
DHT (Day 2) No significant change
YK-11 (Day 4) ~3.0
DHT (Day 4) No significant change

Data are estimated from graphical representations in Kanno et al. (2013). The original study reported these increases as statistically significant ( p < 0.01).[6]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preliminary studies of YK-11's effects on myoblasts.

C2C12 Cell Culture and Myogenic Differentiation
  • Cell Line: Mouse C2C12 myoblasts.[6]

  • Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS).[6]

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.[6]

  • Differentiation Induction: To induce myogenic differentiation, the growth medium is replaced with a differentiation medium consisting of DMEM supplemented with 2% horse serum.[6]

  • Treatment: YK-11 or DHT is added to the differentiation medium at a concentration of 500 nM.[6] The solvent control used is ethanol (EtOH).[6]

Quantitative Real-Time PCR (qRT-PCR)
  • RNA Isolation: Total RNA is isolated from C2C12 cells using a suitable method, such as with ISOGEN II.[6]

  • Reverse Transcription: First-strand cDNA is synthesized from the isolated RNA.

  • qPCR Reaction: qPCR is performed using a SYBR Green-based qPCR mix, such as THUNDERBIRD™ SYBR® qPCR Mix.[6][7]

  • Primers: The following primer sequences were used in the study by Kanno et al. (2013)[6]:

    • Myf5: Forward: 5'-CCTGCGTCTCCAAAACGAAC-3', Reverse: 5'-GTAGAATCCCCAAGCCCAAG-3'

    • MyoD: Forward: 5'-CCACTCCGGGACATAGACTTG-3', Reverse: 5'-AAAACACGGGGCCACTGTT-3'

    • Myogenin: Forward: 5'-GCCCAGTGAAGTGCAATGTAA-3', Reverse: 5'-AGGCGCTGTGGGAGTTGC-3'

    • Follistatin (Fst): Forward: 5'-AGCAGCAGCTGGAGGATTTC-3', Reverse: 5'-TGCCTGGCATCTTTCATCTG-3'

    • β-actin (housekeeping gene): Forward: 5'-CATCCGTAAAGACCTCTATGC-3', Reverse: 5'-ATACTCCTGCTTGCTGATCC-3'

  • Thermal Cycling (General Protocol): A typical thermal cycling protocol would involve an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension. Specific temperatures and times should be optimized for each primer set.

  • Data Analysis: Gene expression is normalized to the housekeeping gene (β-actin), and relative quantification is performed using a method like the ΔΔCt method.[6]

Western Blotting
  • Cell Lysis: C2C12 cells are lysed using a suitable lysis buffer, such as RIPA buffer, to extract total protein.[8][9] A common RIPA buffer composition includes 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, and 0.1% SDS, often supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a protein assay, such as the BCA assay.[8]

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with a primary antibody against the protein of interest. For myoblast differentiation, a key marker is Myosin Heavy Chain (MyHC).[6][10]

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.[6]

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Androgen Receptor (AR) Knockdown Experiment
  • siRNA Transfection: C2C12 cells are transfected with siRNA against the androgen receptor or a negative control siRNA using a transfection reagent like Lipofectamine® RNAiMAX.[6][11][12]

  • Procedure: The transfection is typically performed according to the manufacturer's protocol.[11] After an initial incubation with the siRNA-lipid complexes, the medium is changed to differentiation medium, and cells are subsequently treated with YK-11 or a solvent control.[6]

  • Analysis: The effect of AR knockdown on YK-11-induced gene expression is then analyzed by qRT-PCR.[6]

Follistatin Neutralization Assay
  • Antibody Treatment: To confirm the role of follistatin, C2C12 cells are cultured in differentiation medium containing an anti-follistatin antibody in the presence of YK-11 or a solvent control.[6]

  • Analysis: The effect of neutralizing follistatin on YK-11-induced myogenic differentiation is assessed by measuring the mRNA expression of myogenic regulatory factors like Myf5 via qRT-PCR.[6]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows described in the preliminary studies of YK-11.

YK11_Signaling_Pathway YK11 YK-11 AR Androgen Receptor (AR) (Partial Agonist) This compound->AR Binds to Fst Follistatin (Fst) Upregulation AR->Fst Induces MRFs Myogenic Regulatory Factors (MyoD, Myf5, Myogenin) Upregulation AR->MRFs Induces Myostatin Myostatin (Inhibited) Fst->Myostatin Inhibits Myo_Diff Myogenic Differentiation Myostatin->Myo_Diff Inhibits MRFs->Myo_Diff Promotes

Caption: Signaling pathway of YK-11 in myoblasts.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis C2C12 C2C12 Myoblasts Diff_Medium Differentiation Medium (2% Horse Serum) C2C12->Diff_Medium Induce Differentiation Treatment Treatment with YK-11 (500 nM), DHT (500 nM), or Control Diff_Medium->Treatment RNA_Extraction RNA Extraction Treatment->RNA_Extraction Protein_Extraction Protein Extraction (RIPA Lysis) Treatment->Protein_Extraction qRT_PCR qRT-PCR (MyoD, Myf5, Myogenin, Fst) RNA_Extraction->qRT_PCR Western_Blot Western Blot (MyHC) Protein_Extraction->Western_Blot

Caption: General experimental workflow for studying YK-11's effects on C2C12 myoblasts.

Knockdown_Neutralization_Workflow cluster_siRNA AR Knockdown cluster_neutralization Follistatin Neutralization siRNA_transfection Transfect C2C12 with AR siRNA or Control siRNA YK11_treatment_siRNA Treat with YK-11 siRNA_transfection->YK11_treatment_siRNA qRT_PCR_Fst qRT-PCR for Follistatin YK11_treatment_siRNA->qRT_PCR_Fst Anti_Fst_treatment Treat C2C12 with Anti-Follistatin Antibody YK11_treatment_Fst Co-treat with YK-11 Anti_Fst_treatment->YK11_treatment_Fst qRT_PCR_Myf5 qRT-PCR for Myf5 YK11_treatment_Fst->qRT_PCR_Myf5

Caption: Workflow for AR knockdown and Follistatin neutralization experiments.

Conclusion

The preliminary in-vitro data strongly suggest that YK-11 is a potent inducer of myogenic differentiation in C2C12 myoblasts. Its unique dual mechanism, involving partial activation of the androgen receptor and robust induction of the myostatin inhibitor follistatin, sets it apart from other selective androgen receptor modulators. The upregulation of key myogenic regulatory factors further supports its anabolic potential at a cellular level. These initial findings provide a solid foundation for further research into the therapeutic applications of YK-11 for muscle wasting diseases and enhancing muscle regeneration. Future studies should focus on in-vivo models to validate these findings and to assess the safety and efficacy profile of this compound.

References

YK-11: A Technical Whitepaper on its Classification as a Steroidal Selective Androgen Receptor Modulator

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

YK-11 is a synthetic, steroidal compound that has garnered significant interest for its potent anabolic effects. Classified as a selective androgen receptor modulator (SARM), YK-11 exhibits a unique mechanism of action that distinguishes it from traditional anabolic androgenic steroids (AAS) and other non-steroidal SARMs. This document provides a comprehensive technical overview of YK-11, focusing on its molecular characteristics, mechanism of action, and the experimental evidence supporting its classification. Detailed experimental protocols from key in vitro and in vivo studies are provided, along with a quantitative summary of its effects on myogenic differentiation and gene expression.

Introduction

YK-11, with the chemical name (17α,20E)-17,20-[(1-methoxyethylidene)bis(oxy)]-3-oxo-19-norpregna-4,20-diene-21-carboxylic acid methyl ester, is structurally derived from dihydrotestosterone (DHT).[1][2] Despite its steroidal backbone, its activity profile aligns with that of a SARM, demonstrating tissue-selective anabolic effects.[3][4] Notably, YK-11 functions as a partial agonist of the androgen receptor (AR) and uniquely induces the expression of follistatin (Fst), a potent inhibitor of myostatin, a negative regulator of muscle growth.[1][3][5] This dual mechanism of action contributes to its significant myoanabolic properties observed in preclinical studies.[1]

Molecular Profile and Androgen Receptor Interaction

YK-11's steroidal structure is a key differentiator from the more common non-steroidal SARMs.[2] Its interaction with the androgen receptor is characterized by partial agonism, meaning it activates the receptor but to a lesser extent than full agonists like DHT.[1] This partial activation is a hallmark of many SARMs, contributing to a potentially more favorable safety profile by minimizing androgenic side effects in tissues such as the prostate.[6]

Androgen Receptor Activation

In vitro studies utilizing androgen-responsive element (ARE) luciferase reporter assays have demonstrated the ability of YK-11 to activate the androgen receptor. These assays are crucial for determining the potency and efficacy of a compound's interaction with the receptor.

CompoundEC50 (nM)Assay System
YK-11 (major diastereomer 2a)7.85ARE-luciferase reporter assay in HEK293 cells
YK-11 (5:1 diastereomeric mixture)12.5ARE-luciferase reporter assay in HEK293 cells

Caption: Table 1. In vitro androgen receptor activation potency of YK-11.

Mechanism of Action: A Dual Approach to Myogenesis

The primary mechanism underpinning the potent anabolic effects of YK-11 is its dual action as a partial androgen receptor agonist and a robust inducer of follistatin.

Androgen Receptor-Mediated Myogenic Differentiation

Upon binding to the androgen receptor in muscle cells, YK-11 initiates a signaling cascade that promotes myogenic differentiation. This process involves the upregulation of key myogenic regulatory factors (MRFs), including Myogenic Differentiation Factor (MyoD), Myogenic Factor 5 (Myf5), and myogenin.[1] In vitro studies on C2C12 myoblasts have shown that YK-11 is a more potent inducer of these critical myogenic factors than DHT.[1]

Follistatin Induction and Myostatin Inhibition

A unique characteristic of YK-11 is its ability to significantly increase the expression of follistatin.[1][3] Follistatin is a natural antagonist of myostatin (also known as GDF-8), a protein that acts as a negative regulator of muscle mass.[7] By upregulating follistatin, YK-11 effectively inhibits myostatin's function, thereby removing a key brake on muscle growth.[3][5] This myostatin-inhibiting activity is a significant contributor to the anabolic effects of YK-11 and is not observed with DHT treatment.[1]

Signaling Pathway

The proposed signaling pathway for YK-11's anabolic action in muscle cells is initiated by its binding to the androgen receptor. This leads to the translocation of the AR-ligand complex to the nucleus, where it modulates the expression of target genes. A key downstream effect is the significant upregulation of follistatin expression. The secreted follistatin then binds to and inhibits myostatin in the extracellular space, preventing myostatin from binding to its receptor (ActRIIB) on the muscle cell surface. This inhibition of the myostatin signaling pathway, coupled with the direct AR-mediated upregulation of myogenic regulatory factors, leads to enhanced myoblast differentiation and muscle hypertrophy.

YK11_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Muscle Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Cellular Effects YK11 YK-11 AR Androgen Receptor (AR) This compound->AR Binds Myostatin Myostatin ActRIIB ActRIIB Receptor Myostatin->ActRIIB Binding (Inhibited) Follistatin Follistatin Follistatin->Myostatin Inhibits Hypertrophy ↑ Muscle Hypertrophy ActRIIB->Hypertrophy Inhibits Growth AR_this compound AR-YK11 Complex AR->AR_this compound Translocates to Nucleus ARE Androgen Response Element (ARE) AR_this compound->ARE Fst_Gene Follistatin Gene ARE->Fst_Gene Activates Transcription MRF_Genes MRF Genes (MyoD, Myf5, Myogenin) ARE->MRF_Genes Activates Transcription Fst_Gene->Follistatin Expression & Secretion Myogenesis ↑ Myogenic Differentiation MRF_Genes->Myogenesis Myogenesis->Hypertrophy

Caption: YK-11 Signaling Pathway in Muscle Cells.

Quantitative Analysis of Myogenic Effects

The anabolic properties of YK-11 have been quantified in vitro through the measurement of key myogenic markers in C2C12 myoblast cell lines.

Treatment (500 nM)Myf5 mRNA Expression (Fold Change vs. Control)Myogenin mRNA Expression (Fold Change vs. Control)Follistatin mRNA Expression (Fold Change vs. Control)
Day 4
DHT~2.5~3.5No significant change
YK-11~4.5~5.5Not reported on Day 4
Day 2
DHTNot reportedNot reportedNo significant change
YK-11Not reportedNot reported~3.5

Caption: Table 2. Relative mRNA expression of myogenic regulatory factors and follistatin in C2C12 cells treated with DHT or YK-11. Data extrapolated from Kanno et al., 2013.[1]

Experimental Protocols

In Vitro Myogenic Differentiation of C2C12 Myoblasts

This protocol is based on the methodology described by Kanno et al. (2013).[1]

Objective: To assess the effect of YK-11 on the differentiation of C2C12 myoblasts and the expression of myogenic regulatory factors and follistatin.

Materials:

  • C2C12 mouse myoblast cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Horse Serum (HS)

  • YK-11

  • Dihydrotestosterone (DHT)

  • RNA extraction kit

  • qRT-PCR reagents and primers for MyoD, Myf5, myogenin, follistatin, and a housekeeping gene (e.g., β-actin)

  • Protein lysis buffer

  • Antibodies for Myosin Heavy Chain (MyHC) and a loading control (e.g., β-actin)

  • Western blot reagents and equipment

Procedure:

  • Cell Culture: C2C12 cells are maintained in DMEM supplemented with 10% FBS.

  • Differentiation Induction: To induce differentiation, the growth medium is replaced with DMEM supplemented with 2% HS. Cells are treated with YK-11 (e.g., 1-500 nM), DHT (e.g., 1-500 nM), or vehicle control (ethanol).

  • RNA Analysis (qRT-PCR):

    • At specified time points (e.g., Day 2 and Day 4), total RNA is extracted from the cells.

    • cDNA is synthesized from the RNA.

    • qRT-PCR is performed to quantify the relative mRNA expression levels of MyoD, Myf5, myogenin, and follistatin. Expression levels are normalized to a housekeeping gene.

  • Protein Analysis (Western Blot):

    • At a later time point (e.g., Day 7), cells are lysed to extract total protein.

    • Protein concentration is determined using a standard assay (e.g., BCA assay).

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

    • The membrane is probed with primary antibodies against MyHC and a loading control, followed by secondary antibodies.

    • Protein bands are visualized and quantified.

Follistatin Neutralization Assay: To confirm the role of follistatin in YK-11-mediated myogenesis, a neutralizing anti-follistatin antibody can be co-administered with YK-11. The expression of myogenic regulatory factors is then assessed as described above. A reversal of the YK-11-induced increase in MRFs in the presence of the antibody would confirm the follistatin-dependent mechanism.

C2C12_Experiment_Workflow cluster_analysis Analysis Timepoints cluster_rna RNA Analysis (Day 2 & 4) cluster_protein Protein Analysis (Day 7) start Start: C2C12 Myoblast Culture (DMEM + 10% FBS) induce_diff Induce Differentiation (DMEM + 2% HS) start->induce_diff treatment Treatment Groups: - Vehicle (Ethanol) - DHT (1-500 nM) - YK-11 (1-500 nM) - YK-11 + Anti-Fst Ab induce_diff->treatment rna_extraction RNA Extraction treatment->rna_extraction protein_lysis Protein Lysis treatment->protein_lysis cdna_synthesis cDNA Synthesis rna_extraction->cdna_synthesis qrt_pcr qRT-PCR (MyoD, Myf5, Myogenin, Fst) cdna_synthesis->qrt_pcr end End: Data Analysis & Comparison qrt_pcr->end western_blot Western Blot (MyHC) protein_lysis->western_blot western_blot->end

Caption: Experimental Workflow for In Vitro Myogenic Differentiation.
In Vivo Assessment of Anabolic Activity (Representative Protocol)

Objective: To evaluate the anabolic effects of YK-11 on muscle mass in a rodent model.

Materials:

  • Male rodents (e.g., C57BL/6 mice or Wistar rats)

  • YK-11

  • Vehicle for administration (e.g., corn oil, DMSO/PEG mixture)

  • Gavage needles or equipment for subcutaneous injection

  • Anesthesia

  • Dissection tools

  • Equipment for measuring muscle fiber cross-sectional area (microscope, imaging software)

Procedure:

  • Animal Acclimation: Animals are acclimated to the housing conditions for at least one week prior to the experiment.

  • Grouping and Dosing: Animals are randomly assigned to treatment groups:

    • Vehicle control

    • YK-11 (various doses, e.g., 1-10 mg/kg body weight)

    • Positive control (e.g., testosterone propionate) Administration is typically performed daily via oral gavage or subcutaneous injection for a predefined period (e.g., 2-4 weeks).

  • Monitoring: Body weight and food intake are monitored regularly throughout the study.

  • Tissue Collection: At the end of the treatment period, animals are euthanized. Specific muscles with known androgen sensitivity (e.g., levator ani) and major locomotor muscles (e.g., gastrocnemius, tibialis anterior) are carefully dissected and weighed.

  • Histological Analysis:

    • A portion of the dissected muscle is embedded in a suitable medium (e.g., OCT compound) and frozen for cryosectioning.

    • Cross-sections of the muscle are cut and stained (e.g., with H&E or specific antibodies for laminin to delineate muscle fibers).

    • Images of the stained sections are captured using a microscope.

    • Muscle fiber cross-sectional area (CSA) is measured using image analysis software.

  • Data Analysis: Muscle weights (normalized to body weight) and mean fiber CSA are compared between treatment groups using appropriate statistical methods.

Conclusion

The available preclinical evidence strongly supports the classification of YK-11 as a steroidal selective androgen receptor modulator with a unique and potent anabolic mechanism. Its ability to act as a partial agonist on the androgen receptor while simultaneously inducing follistatin expression and inhibiting myostatin provides a multifaceted approach to promoting myogenesis. The quantitative data from in vitro studies clearly demonstrates its superiority over the potent androgen DHT in upregulating key myogenic regulatory factors. While further in vivo research is required to fully elucidate its anabolic and androgenic ratio and long-term safety profile, the existing data provides a solid foundation for its consideration as a novel anabolic agent. The detailed experimental protocols provided herein offer a framework for future research aimed at further characterizing the pharmacological profile of YK-11.

References

The Potential Therapeutic Applications of YK-11: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

YK-11 is a synthetic, steroidal selective androgen receptor modulator (SARM) that has garnered significant interest for its unique dual mechanism of action. It acts as a partial agonist of the androgen receptor (AR) and as a potent myostatin inhibitor, a function not typically associated with SARMs. This is achieved through the upregulation of follistatin, an endogenous antagonist of myostatin. Preclinical in vitro and in vivo studies suggest YK-11 may have therapeutic potential in conditions characterized by muscle wasting and bone density loss. However, the lack of human clinical trials and comprehensive safety data necessitates a cautious and research-oriented approach to its study. This technical guide provides an in-depth overview of the current scientific understanding of YK-11, focusing on its mechanism of action, available quantitative data, and detailed experimental protocols from key studies to support further research and development.

Introduction

Selective androgen receptor modulators (SARMs) are a class of therapeutic compounds that exhibit tissue-selective activation of the androgen receptor, aiming to produce the anabolic benefits of androgens with fewer of the undesirable side effects. YK-11, first synthesized by Yuichiro Kanno in 2011, is a unique SARM due to its steroidal structure, derived from dihydrotestosterone (DHT), and its distinct pharmacological profile.[1][2] Unlike traditional non-steroidal SARMs, YK-11 not only modulates the androgen receptor but also significantly inhibits myostatin, a key negative regulator of muscle growth.[1][3] This dual action positions YK-11 as a compound of interest for therapeutic applications in muscle-wasting diseases, sarcopenia, and osteoporosis.[1][4] This guide synthesizes the available preclinical data on YK-11 to serve as a resource for the scientific community.

Mechanism of Action

YK-11 exerts its biological effects through two primary pathways:

  • Partial Agonism of the Androgen Receptor: YK-11 binds to the androgen receptor but does not induce the full conformational change typically seen with full agonists like DHT.[2] Specifically, it does not promote the N-terminal/C-terminal (N/C) interaction, which is necessary for the full transactivation of the AR.[5] This partial agonism is thought to contribute to its selective anabolic effects.

  • Myostatin Inhibition via Follistatin Upregulation: The most distinctive feature of YK-11 is its ability to induce the expression of follistatin, a glycoprotein that binds to and inhibits the activity of myostatin.[1][5] Myostatin, a member of the transforming growth factor-beta (TGF-β) superfamily, potently inhibits muscle differentiation and growth. By increasing follistatin levels, YK-11 effectively antagonizes myostatin, leading to enhanced myogenic differentiation.[1][3] Notably, this effect on follistatin expression has been observed with YK-11 treatment but not with DHT, highlighting a unique mechanism of action.[3]

Signaling Pathway of YK-11 in Myogenic Differentiation

The following diagram illustrates the proposed signaling cascade initiated by YK-11 in muscle cells.

YK11_Signaling YK11 YK-11 AR Androgen Receptor (AR) This compound->AR Binds & Partially Activates ARE Androgen Response Element (ARE) AR->ARE Translocates to Nucleus & Binds Follistatin_Gene Follistatin Gene ARE->Follistatin_Gene Promotes Transcription Myogenic_Factors Myogenic Regulatory Factors (MyoD, Myf5, myogenin) ARE->Myogenic_Factors Promotes Transcription Follistatin Follistatin Follistatin_Gene->Follistatin Translation Myostatin Myostatin Follistatin->Myostatin Inhibits Myostatin->Myogenic_Factors Inhibits Muscle_Growth Muscle Growth & Differentiation Myogenic_Factors->Muscle_Growth Promotes

YK-11 signaling pathway in muscle cells.

Quantitative Data

The available quantitative data for YK-11 is limited, primarily originating from in vitro studies. A significant gap exists in the literature regarding comprehensive dose-response and time-course data.

Table 1: In Vitro Activity of YK-11
ParameterCell LineValueCompoundReference
EC50 HEK293 (AR Luciferase Reporter Assay)7.85 nMYK-11 (active diastereomer 2a)[6]
EC50 HEK293 (AR Luciferase Reporter Assay)12.5 nMYK-11 (5:1 mixture of diastereomers)[6]

Note: The EC50 values represent the concentration at which YK-11 elicits half-maximal activation of the androgen receptor in this specific reporter assay.

Table 2: In Vivo Data from a Sepsis-Induced Muscle Atrophy Model in Mice
DosageAnimal ModelDurationKey FindingsReference
350 mg/kg/day (oral)BALB/c mice10 days- No significant change in total body weight compared to control.- Slight increase in muscle mass as a percentage of body weight.- Slight decrease in fat mass as a percentage of body weight.[7][8]
700 mg/kg/day (oral)BALB/c mice10 days- Increase in total body weight compared to control.- Increase in muscle mass as a percentage of body weight.- Decrease in fat mass as a percentage of body weight.[7][8]

Note: These high doses in mice are not directly translatable to human-equivalent doses and were administered in a disease model, not a healthy anabolic model.

Experimental Protocols

The following sections detail the methodologies from key preclinical studies on YK-11.

In Vitro Myogenic Differentiation Assay (C2C12 cells)

This protocol is based on the methodology described by Kanno et al. (2013).[1][9]

Objective: To assess the effect of YK-11 on the differentiation of myoblasts into myotubes.

Cell Line: Murine myoblast cell line C2C12.

Materials:

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Horse Serum (HS)

  • YK-11

  • Dihydrotestosterone (DHT) as a positive control

  • Anti-Follistatin antibody for neutralization experiments

  • Reagents for RNA extraction and quantitative real-time PCR (qRT-PCR)

  • Antibodies for Western blot (e.g., anti-MyoD, anti-myogenin, anti-MyHC, anti-β-actin)

Procedure:

  • Cell Culture: Culture C2C12 cells in DMEM supplemented with 10% FBS at 37°C in a 5% CO2 humidified atmosphere.

  • Induction of Differentiation: To induce differentiation, replace the growth medium with differentiation medium (DMEM supplemented with 2% HS) containing YK-11 (e.g., 100 nM or 500 nM), DHT (e.g., 500 nM), or vehicle control.

  • Time Points: Culture the cells for various time points (e.g., 2, 4, and 7 days) to assess different stages of differentiation.

  • Analysis of Myogenic Markers:

    • qRT-PCR: At specified time points, extract total RNA and perform qRT-PCR to quantify the mRNA expression levels of myogenic regulatory factors (MRFs) such as Myf5, MyoD, and myogenin, as well as follistatin. Normalize the expression to a housekeeping gene like β-actin.[9]

    • Western Blot: At later time points (e.g., day 7), lyse the cells and perform Western blot analysis to detect the protein expression of differentiation markers like Myosin Heavy Chain (MyHC), MyoD, and myogenin. Use β-actin as a loading control.

  • Follistatin Neutralization Assay: To confirm the role of follistatin, treat cells with YK-11 in the presence of a neutralizing anti-follistatin antibody and assess the expression of MRFs.[9]

Experimental Workflow for In Vitro Myogenic Differentiation Assay

Myogenic_Differentiation_Workflow start Start culture Culture C2C12 myoblasts (DMEM + 10% FBS) start->culture induce Induce Differentiation (DMEM + 2% HS) + YK-11 / DHT / Vehicle culture->induce time_points Incubate for 2, 4, 7 days induce->time_points analysis Analysis time_points->analysis qRT_PCR qRT-PCR for Myf5, MyoD, myogenin, follistatin mRNA analysis->qRT_PCR western_blot Western Blot for MyHC, MyoD, myogenin protein analysis->western_blot end End qRT_PCR->end western_blot->end

Workflow for assessing YK-11's effect on myogenic differentiation.
In Vitro Osteogenic Proliferation and Differentiation Assay (MC3T3-E1 cells)

This protocol is based on the methodology described in studies assessing the osteogenic potential of YK-11.[4][10][11]

Objective: To evaluate the effect of YK-11 on the proliferation and differentiation of pre-osteoblastic cells.

Cell Line: Murine pre-osteoblastic cell line MC3T3-E1.

Materials:

  • Alpha-Minimum Essential Medium (α-MEM)

  • Fetal Bovine Serum (FBS)

  • Ascorbic acid and β-glycerol phosphate (for differentiation medium)

  • YK-11

  • Dihydrotestosterone (DHT) as a positive control

  • Reagents for MTS cell proliferation assay

  • Reagents for Alkaline Phosphatase (ALP) activity assay and staining

  • Alizarin Red S for mineralization staining

  • Reagents for qRT-PCR and Western blot

Procedure:

  • Cell Culture: Culture MC3T3-E1 cells in α-MEM with 10% FBS.

  • Proliferation Assay (MTS):

    • Seed cells in 96-well plates.

    • Treat with YK-11 (e.g., 0.5 µM), DHT (e.g., 0.01 µM), or vehicle for a specified period (e.g., 96 hours).[4]

    • Measure cell proliferation using an MTS assay according to the manufacturer's instructions.

  • Differentiation Assay:

    • Culture cells in differentiation medium (α-MEM with 10% FBS, 50 µg/mL ascorbic acid, and 5 mM β-glycerol phosphate).

    • Treat with YK-11 or DHT for up to 21 days, changing the medium every 3-4 days.[4]

  • Analysis of Osteogenic Markers:

    • ALP Activity: At early time points (e.g., day 7), measure ALP activity in cell lysates or perform ALP staining.

    • Mineralization (Alizarin Red S Staining): At later time points (e.g., day 21), fix the cells and stain with Alizarin Red S to visualize calcium deposits.[4]

    • qRT-PCR: Analyze the mRNA expression of osteogenic markers such as osteoprotegerin and osteocalcin.[10]

    • Western Blot: Assess the protein levels of key signaling molecules like phosphorylated Akt (p-Akt) and total Akt to investigate the involvement of the PI3K/Akt pathway.[11]

Logical Relationship of YK-11's Dual Anabolic Action

YK11_Dual_Action This compound YK-11 AR_Agonism Partial Androgen Receptor Agonism This compound->AR_Agonism Myostatin_Inhibition Myostatin Inhibition (via Follistatin) This compound->Myostatin_Inhibition Muscle_Anabolism Anabolic Effects on Skeletal Muscle AR_Agonism->Muscle_Anabolism Bone_Anabolism Anabolic Effects on Bone AR_Agonism->Bone_Anabolism Myostatin_Inhibition->Muscle_Anabolism

Dual anabolic pathways of YK-11 on muscle and bone.

Pharmacokinetics and Metabolism

The pharmacokinetic profile of YK-11 in humans has not been formally studied. Anecdotal reports from non-clinical settings suggest a half-life of approximately 6-12 hours, leading to twice-daily administration to maintain stable blood concentrations.[12]

A study on the in vivo metabolism of YK-11 in horses following oral administration identified extensive metabolic conversion, with no intact YK-11 detected in urine. The study identified 11 phase I metabolites in urine and 7 in plasma.[7][13] The most abundant analytes were demethylated and hydroxylated breakdown products. This suggests that YK-11 undergoes rapid and substantial metabolism in vivo.

Potential Therapeutic Applications and Future Directions

The unique dual mechanism of YK-11 suggests several potential therapeutic avenues:

  • Muscle-Wasting Disorders: Conditions such as cachexia (associated with cancer or other chronic diseases), sarcopenia (age-related muscle loss), and muscular dystrophies could potentially benefit from a compound that both promotes muscle growth and inhibits muscle breakdown.

  • Osteoporosis: The demonstrated ability of YK-11 to promote osteoblast proliferation and differentiation in vitro suggests it could be investigated for the treatment of osteoporosis and other conditions characterized by low bone mineral density.[4][10]

  • Recovery from Injury or Surgery: The anabolic effects of YK-11 on muscle and bone could potentially accelerate recovery from trauma or major surgery.

However, significant research is required before any clinical applications can be considered. Key areas for future investigation include:

  • Comprehensive Preclinical Safety and Toxicology Studies: A thorough evaluation of the short-term and long-term safety of YK-11 is essential.

  • Pharmacokinetic and Pharmacodynamic Studies in Rodent Models: Detailed studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) of YK-11, as well as its dose-response relationship for anabolic effects in relevant animal models.

  • Human Clinical Trials: Ultimately, well-designed, placebo-controlled clinical trials are necessary to determine the efficacy and safety of YK-11 in human populations for any potential therapeutic indication.

Conclusion

YK-11 is a promising preclinical compound with a novel dual mechanism of action that makes it a compelling candidate for further research in the context of muscle and bone anabolic therapies. Its ability to act as a partial androgen receptor agonist while simultaneously inhibiting myostatin through follistatin upregulation sets it apart from other SARMs. While the current body of evidence is limited to in vitro and a few in vivo animal studies, the initial findings warrant a more in-depth investigation into its therapeutic potential. This technical guide provides a summary of the existing scientific literature to facilitate and guide future research endeavors into this unique molecule. Researchers are encouraged to build upon this foundational knowledge to fully elucidate the pharmacological profile of YK-11 and its potential role in medicine.

References

An In-Depth Technical Guide to the Early In Vitro Anabolic Research of YK-11

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational in vitro research elucidating the anabolic mechanisms of YK-11, a selective androgen receptor modulator (SARM). The content herein is curated for an audience well-versed in molecular biology and pharmacology, focusing on the core data, experimental designs, and signaling pathways described in the initial scientific literature.

Core Anabolic Mechanism of YK-11

Early research into YK-11, a synthetic steroidal SARM, has identified it as a partial agonist of the androgen receptor (AR).[1][2][3] Its anabolic activity in muscle cells, however, is distinguished from that of traditional androgens like dihydrotestosterone (DHT) by its unique mechanism of action. In vitro studies on C2C12 mouse myoblast cells have demonstrated that YK-11 promotes myogenic differentiation, the process of muscle cell formation.[2][4][5]

A pivotal finding in the early research is that YK-11 induces the expression of follistatin (Fst), a known inhibitor of myostatin.[4][5][6] Myostatin is a negative regulator of muscle growth, and its inhibition is a key therapeutic target for muscle-wasting conditions. This induction of follistatin by YK-11 is dependent on the androgen receptor.[4][5] Furthermore, the anabolic effects of YK-11 on myogenic differentiation were shown to be reversed when follistatin was neutralized by an anti-Fst antibody, underscoring the critical role of this pathway in YK-11's mechanism.[4][5][6]

In addition to its effects on the follistatin-myostatin axis, YK-11 has been shown to significantly upregulate key myogenic regulatory factors (MRFs), including MyoD, Myf5, and myogenin.[4][5][6] The induction of these MRFs by YK-11 was observed to be more pronounced than that induced by DHT.[4][5][6]

Quantitative Data Summary

The following tables summarize the key quantitative findings from the early in vitro studies on YK-11's anabolic activity in C2C12 myoblasts.

Table 1: Effect of YK-11 and DHT on Myogenic Regulatory Factor (MRF) and Follistatin (Fst) mRNA Expression

Treatment (500 nM)Myf5 mRNA Fold ChangeMyoD mRNA Fold ChangeMyogenin mRNA Fold ChangeFst mRNA Fold Change
Control (EtOH)1.01.01.01.0
YK-11> DHT> DHT> DHTSignificant Increase
DHT< YK-11< YK-11< YK-11No Significant Change

Data presented are qualitative summaries of the reported relative expression levels. The original research indicated statistically significant increases with YK-11 treatment compared to both control and DHT for the MRFs.

Table 2: Role of Androgen Receptor (AR) and Follistatin (Fst) in YK-11-Mediated Gene Expression

ConditionTarget GeneOutcome
YK-11 + AR Antagonist (Flutamide)Fst, Myf5, MyoD, MyogeninUpregulation significantly reduced
YK-11 + anti-Fst AntibodyMyogenic DifferentiationReversed

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the early in vitro research on YK-11.

Cell Culture and Myogenic Differentiation of C2C12 Cells
  • Cell Line: C2C12 mouse myoblast cells.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).

  • Culture Conditions: Cells were maintained at 37°C in a humidified atmosphere of 5% CO2.

  • Induction of Differentiation: To induce myogenic differentiation, the growth medium was replaced with a differentiation medium consisting of DMEM supplemented with 2% horse serum.

  • Treatment: YK-11 (500 nM), DHT (500 nM), or ethanol (vehicle control) was added to the differentiation medium. For antagonist studies, cells were pre-treated with the AR antagonist flutamide (10 µM) for 30 minutes before the addition of YK-11 or DHT.

Quantitative Real-Time PCR (qRT-PCR)
  • RNA Extraction: Total RNA was extracted from C2C12 cells using a suitable RNA isolation kit.

  • Reverse Transcription: First-strand cDNA was synthesized from total RNA using a reverse transcriptase enzyme.

  • qRT-PCR: Real-time PCR was performed using a thermal cycler with SYBR Green chemistry. The relative expression of target genes (Myf5, MyoD, myogenin, Fst) was normalized to the expression of a housekeeping gene (e.g., β-actin).

  • Data Analysis: The comparative Ct method (2^-ΔΔCt) was used to calculate the fold change in gene expression.

Immunoblotting
  • Protein Extraction: Whole-cell lysates were prepared using a lysis buffer containing protease inhibitors.

  • Protein Quantification: The protein concentration of the lysates was determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Antibody Incubation: The membrane was blocked and then incubated with primary antibodies against Myosin Heavy Chain (MyHC) and a loading control (e.g., β-actin), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Follistatin Neutralization Assay
  • Procedure: C2C12 cells were cultured in differentiation medium in the presence of YK-11 (500 nM) with or without an anti-follistatin antibody.

  • Endpoint: The effect on myogenic differentiation was assessed by measuring the expression of myogenic markers such as Myf5 mRNA by qRT-PCR.

Visualized Signaling Pathways and Workflows

The following diagrams were generated using Graphviz (DOT language) to illustrate the key molecular pathways and experimental processes.

YK11_Anabolic_Signaling_Pathway cluster_cell Myocyte YK11 YK-11 AR Androgen Receptor (AR) This compound->AR Binds & Activates Fst Follistatin (Fst) Gene Expression AR->Fst Upregulates MRFs Myogenic Regulatory Factors (MyoD, Myf5, Myogenin) AR->MRFs Upregulates Myostatin Myostatin Fst->Myostatin Inhibits Differentiation Myogenic Differentiation Myostatin->Differentiation Inhibits MRFs->Differentiation Promotes

Caption: YK-11 anabolic signaling pathway in myocytes.

Experimental_Workflow_Myogenic_Differentiation cluster_workflow Experimental Workflow start C2C12 Myoblast Culture induce Induce Differentiation (2% Horse Serum) start->induce treat Treat with YK-11, DHT, or Vehicle Control induce->treat analysis Analysis treat->analysis q_pcr qRT-PCR (MRFs, Fst) analysis->q_pcr western Immunoblotting (MyHC) analysis->western

Caption: Workflow for in vitro myogenic differentiation assay.

AR_Fst_Neutralization_Logic cluster_logic Logical Relationship of Inhibition Assays This compound YK-11 AR Androgen Receptor This compound->AR Fst Follistatin Upregulation AR->Fst Myogenesis Myogenic Differentiation Fst->Myogenesis Flutamide Flutamide (AR Antagonist) Flutamide->AR AntiFst anti-Fst Antibody AntiFst->Fst

Caption: Inhibition logic in YK-11 pathway analysis.

References

Methodological & Application

YK-11 in Preclinical Research: A Guide to Dosage and Administration in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes and Protocols

Introduction:

YK-11 is a synthetic steroidal selective androgen receptor modulator (SARM) recognized for its unique dual mechanism of action. It functions as a partial agonist of the androgen receptor (AR) and concurrently as a potent myostatin inhibitor by increasing the expression of follistatin, a natural antagonist of myostatin.[1][2][3][4] This dual activity has positioned YK-11 as a compound of interest for researchers investigating muscle growth, muscle wasting disorders, and bone health.[5][6][7] Preclinical studies in animal models are crucial for elucidating its therapeutic potential and safety profile. This document provides a detailed overview of the dosages and administration protocols for YK-11 as reported in various animal studies.

Mechanism of Action Overview:

YK-11 binds to the androgen receptor, initiating downstream signaling pathways that promote anabolic activity in muscle and bone tissues.[7] Uniquely, this interaction also leads to a significant upregulation of follistatin expression.[4][8] Follistatin, in turn, binds to and inhibits myostatin, a protein that negatively regulates muscle growth.[3][8] By inhibiting myostatin, YK-11 effectively removes a key brake on muscle development.[3]

Quantitative Data Summary

The following tables summarize the reported dosages and administration details of YK-11 in various animal models.

Table 1: YK-11 Dosage and Administration in Rodent Models

Animal ModelStrain & SexAgeDosageAdministration RouteFrequency & DurationKey FindingsReference
Mouse (Sepsis Model)BALB/c, Male8 weeks350 mg/kg/dayOralDaily for 10 daysReduced mortality, repressed pro-inflammatory cytokines, and reverted muscle wasting.[1][9]
Mouse (Sepsis Model)BALB/c, Male8 weeks700 mg/kg/dayOralDaily for 10 daysSimilar protective effects as the 350 mg/kg dose.[1][9]
Rat (Neurotoxicity Study)Wistar, MaleNot Specified0.35 g/kg (350 mg/kg)Not Specified5 weeksAltered hippocampal neurochemistry, suggesting potential neurological risks at anabolic doses.[2][10]

Table 2: YK-11 Dosage and Administration in Equine Model

Animal ModelBreedNumber of AnimalsDosageAdministration RouteFrequency & DurationPurpose of StudyReference
HorseThoroughbred250 mgOralThree daily dosesTo investigate the in vivo metabolites for doping control purposes.[11][12]

Experimental Protocols

Sepsis-Induced Muscle Atrophy Model in Mice

This protocol is based on the study by Lee et al. (2021) investigating the protective effects of YK-11 against sepsis-induced muscle wasting.[1][9]

a. Animal Model:

  • Species: Mouse

  • Strain: BALB/c

  • Sex: Male

  • Age: 8 weeks old

b. YK-11 Administration:

  • Formulation: The vehicle for oral administration was not explicitly stated in the abstract. Researchers should select an appropriate vehicle (e.g., corn oil, carboxymethylcellulose) for oral gavage.

  • Dosage Groups:

    • Control Group: Vehicle only.

    • YK-11 Low Dose Group: 350 mg/kg body weight.

    • YK-11 High Dose Group: 700 mg/kg body weight.

  • Administration: Administered orally once daily for 10 consecutive days.

c. Sepsis Induction:

  • Following the 10-day YK-11 pretreatment, sepsis was induced via intraperitoneal (IP) injection of E. coli K1.

  • For survival studies, a dose of 1 x 10⁹ CFU/mouse was used.

  • For tissue harvesting and analysis, a dose of 1 x 10⁸ CFU/mouse was used.

d. Key Experimental Readouts:

  • Survival rate monitoring.

  • Measurement of serum endotoxin levels.

  • Quantification of pro-inflammatory cytokines in blood and major organs.

  • Assessment of muscle mass and body weight changes.

  • Histological analysis of muscle tissue.

Neurochemical Impact Study in Rats

This protocol is derived from a study investigating the effects of YK-11 on the rat hippocampus.[2][10]

a. Animal Model:

  • Species: Rat

  • Strain: Wistar

  • Sex: Male

b. YK-11 Administration:

  • Dosage: 0.35 g/kg (350 mg/kg) body weight.

  • Administration Route: The specific route of administration was not detailed in the abstract but was likely oral, consistent with other studies.

  • Duration: The study was conducted over a five-week period.

c. Experimental Groups:

  • Control Group.

  • YK-11 Group (0.35 g/kg).

  • Exercise (EXE) Group (swimming protocol).

  • Combined EXE + YK-11 Group.

d. Key Experimental Readouts:

  • Analysis of hippocampal neurochemistry.

  • Assessment of oxidative stress markers.

  • Evaluation of mitochondrial function in the hippocampus.

  • Behavioral tests to assess memory consolidation.

Metabolism Study in Horses

This protocol is based on a study aimed at identifying YK-11 metabolites for anti-doping purposes.[11][12]

a. Animal Model:

  • Species: Horse

  • Breed: Thoroughbred

b. YK-11 Administration:

  • Dosage: 50 mg.

  • Administration Route: Oral.

  • Frequency: Administered as three daily doses.

c. Sample Collection and Analysis:

  • Urine and plasma samples were collected post-administration.

  • Metabolites were identified using techniques such as mass spectrometry.

Visualizations

Signaling Pathway of YK-11

YK11_Signaling_Pathway cluster_cell Muscle Cell YK11 YK-11 AR Androgen Receptor (AR) This compound->AR Binds (Partial Agonist) Follistatin Follistatin AR->Follistatin Upregulates Expression Anabolic_Effects Anabolic Effects (Muscle Growth) AR->Anabolic_Effects Promotes Myostatin Myostatin Follistatin->Myostatin Inhibits Myostatin->Anabolic_Effects Inhibits

Caption: Dual mechanism of YK-11 action in muscle cells.

Experimental Workflow for Sepsis Mouse Model

Sepsis_Workflow start Start: 8-week-old male BALB/c mice acclimatization Acclimatization Period start->acclimatization grouping Divide into Groups: - Control (Vehicle) - YK-11 (350 mg/kg) - YK-11 (700 mg/kg) acclimatization->grouping treatment Daily Oral Administration for 10 Days grouping->treatment sepsis_induction Induce Sepsis (IP injection of E. coli K1) treatment->sepsis_induction monitoring Monitor Survival Rate sepsis_induction->monitoring analysis Tissue & Blood Analysis: - Cytokines - Endotoxins - Muscle Mass sepsis_induction->analysis

Caption: Workflow for YK-11 administration in a mouse sepsis model.

References

Methodologies for Studying YK-11's Effect on Bone Density: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YK-11 is a novel steroidal selective androgen receptor modulator (SARM) that has garnered significant interest for its potent anabolic effects on muscle and bone tissue. As a partial agonist of the androgen receptor (AR), YK-11 demonstrates a unique mechanism of action that promotes osteoblast proliferation and differentiation, making it a compound of interest for potential therapeutic applications in conditions characterized by low bone density, such as osteoporosis.[1][2][3] This document provides detailed application notes and protocols for researchers investigating the effects of YK-11 on bone density, with a focus on both in vitro and in vivo methodologies.

Mechanism of Action Overview

YK-11 exerts its effects on bone primarily through its interaction with the androgen receptor. Upon binding to the AR, it initiates a signaling cascade that promotes the proliferation and differentiation of osteoblasts, the cells responsible for new bone formation.[4][5] This process is mediated, at least in part, through a non-genomic AR signaling pathway that leads to the activation of Akt, a key protein in cell growth and survival.[5] Additionally, YK-11 has been shown to upregulate the expression of follistatin, which may further contribute to its anabolic activity. A recent study also suggests that YK-11 may influence the osteogenic differentiation of bone marrow-derived mesenchymal stem cells (BMSCs) through the BMP2/Smad signaling pathway.[6][7] The culmination of these actions is an increase in the expression of crucial osteoblast-specific differentiation markers, such as osteoprotegerin (OPG) and osteocalcin (OCN), leading to enhanced mineralization and bone formation.[2][5]

Signaling Pathways

The signaling pathways influenced by YK-11 in osteoblasts are complex and involve both genomic and non-genomic actions of the androgen receptor. The following diagrams illustrate the key pathways.

YK11_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Osteoblast cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus YK11 YK-11 AR Androgen Receptor (AR) This compound->AR Binds BMP2 BMP2 This compound->BMP2 May influence AR_n AR This compound->AR_n Translocates PI3K PI3K AR->PI3K Activates (Non-genomic) Akt Akt PI3K->Akt Activates pAkt p-Akt (Active) Akt->pAkt Phosphorylates Proliferation Cell Proliferation pAkt->Proliferation Promotes Smad Smad BMP2->Smad Activates pSmad p-Smad (Active) Smad->pSmad Phosphorylates pSmad_n p-Smad pSmad->pSmad_n Translocates Gene Gene Transcription (OPG, OCN, Follistatin) AR_n->Gene Regulates pSmad_n->Gene Regulates Differentiation Differentiation & Mineralization Gene->Differentiation Leads to

YK-11 Signaling in Osteoblasts

In Vitro Experimental Protocols

Cell Culture

Mouse osteoblastic MC3T3-E1 cells or primary bone marrow-derived mesenchymal stem cells (BMSCs) are suitable for in vitro studies. Cells should be cultured in α-MEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. For osteogenic differentiation, the medium should be supplemented with 50 µg/mL ascorbic acid and 10 mM β-glycerophosphate.

Cell Proliferation Assay (MTS Assay)

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Protocol:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of YK-11 (e.g., 0.25-4 µM) or vehicle control for the desired duration (e.g., 24, 48, 72 hours).

  • Add 20 µL of MTS reagent to each well.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.

Alkaline Phosphatase (ALP) Activity Assay

ALP is an early marker of osteoblast differentiation.

Protocol:

  • Culture and treat cells in 24-well plates as described above.

  • After the treatment period (e.g., 7 or 14 days), wash the cells with PBS.

  • Lyse the cells with a suitable lysis buffer (e.g., 0.1% Triton X-100 in PBS).

  • Centrifuge the lysate to remove cell debris.

  • Incubate an aliquot of the supernatant with a p-nitrophenyl phosphate (pNPP) substrate solution.

  • Stop the reaction with NaOH and measure the absorbance at 405 nm.

  • Normalize the ALP activity to the total protein concentration of the sample, determined by a BCA or Bradford protein assay.

Mineralization Assay (Alizarin Red S Staining)

This assay detects calcium deposits, a hallmark of late-stage osteoblast differentiation and mineralization.

Protocol:

  • Culture and treat cells in 6-well plates for an extended period (e.g., 21 days) in osteogenic medium.

  • Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes.

  • Rinse the wells with deionized water.

  • Stain the cells with 2% Alizarin Red S solution (pH 4.2) for 20 minutes at room temperature.

  • Wash thoroughly with deionized water to remove excess stain.

  • Visualize and photograph the stained mineralized nodules.

  • For quantification, the stain can be eluted with 10% cetylpyridinium chloride, and the absorbance of the eluate can be measured at 562 nm.

Gene Expression Analysis (RT-qPCR)

This technique quantifies the mRNA levels of osteogenic marker genes.

Protocol:

  • Isolate total RNA from treated and control cells using a suitable RNA extraction kit.

  • Synthesize cDNA from the RNA using a reverse transcription kit.

  • Perform quantitative PCR using gene-specific primers for target genes (e.g., Osteoprotegerin, Osteocalcin, Runx2, BMP2) and a housekeeping gene (e.g., GAPDH) for normalization.

  • Analyze the relative gene expression using the ΔΔCt method.

Western Blotting for Protein Phosphorylation

This method is used to detect the activation of signaling proteins like Akt.

Protocol:

  • Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with primary antibodies against phosphorylated Akt (p-Akt) and total Akt overnight at 4°C.

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify band intensities and normalize the p-Akt signal to the total Akt signal.

In Vivo Experimental Protocols

Animal Model: Ovariectomy (OVX)-Induced Osteoporosis in Rats

This is a widely accepted model for postmenopausal osteoporosis.

Protocol:

  • Acclimatize female Sprague-Dawley or Wistar rats (typically 3-6 months old) for at least one week.

  • Anesthetize the rats and perform bilateral ovariectomy through a dorsal incision. Sham-operated animals undergo the same surgical procedure without removal of the ovaries.

  • Allow a post-operative recovery period of 2-4 weeks to establish bone loss.

  • Administer YK-11 or vehicle control to the rats daily via oral gavage or subcutaneous injection for a specified duration (e.g., 4-12 weeks).

Animal Model: Cranial Defect in Rats

This model is used to assess the bone regenerative capacity of a substance.[6][7]

Protocol:

  • Anesthetize the rats and create a critical-sized (e.g., 5 mm diameter) circular defect in the parietal bone using a trephine bur, taking care not to damage the dura mater.

  • Apply a hydrogel containing YK-11 (e.g., 0.5 mg/ml or 1.0 mg/ml) or a vehicle control hydrogel into the defect.[6][7]

  • Suture the incision and allow for a healing period of 4 to 8 weeks.

Bone Mineral Density (BMD) Measurement (DEXA)

Dual-energy X-ray absorptiometry (DEXA) is a non-invasive method to measure areal BMD.

Protocol:

  • Anesthetize the rat and place it in a prone position on the DEXA scanner.

  • Perform a whole-body scan or a region-of-interest (ROI) scan of the femur and lumbar spine.

  • The software calculates the bone mineral content (BMC), bone area (BA), and areal BMD (g/cm²).

Bone Microarchitecture Analysis (Micro-CT)

Micro-computed tomography (micro-CT) provides high-resolution 3D images of the bone structure.

Protocol:

  • Euthanize the rats and excise the bones of interest (e.g., femur, tibia, or calvaria).

  • Fix the bones in 10% neutral buffered formalin.

  • Scan the bones using a micro-CT system at a high resolution (e.g., 10-20 µm voxel size).

  • Reconstruct the 3D images and perform analysis on a defined volume of interest (VOI).

  • Quantify key trabecular and cortical bone parameters.

Biomechanical Strength Testing (Three-Point Bending)

This method assesses the mechanical properties of long bones.

Protocol:

  • Excise the femur and remove all soft tissue.

  • Place the bone on two supports with the anterior surface facing up.

  • Apply a progressively increasing load to the midpoint of the femoral diaphysis until the bone fractures.

  • Record the force-displacement curve to determine parameters such as ultimate load, stiffness, and energy to failure.

Bone Histomorphometry

This technique provides quantitative information on cellular activity and bone structure at the microscopic level.

Protocol:

  • Administer fluorescent labels (e.g., calcein and alizarin) to the animals at specific time points before sacrifice to mark areas of new bone formation.

  • Embed the excised bones in plastic without decalcification.

  • Cut thin sections of the bone using a microtome.

  • Stain the sections (e.g., von Kossa, Goldner's trichrome) or view unstained sections under a fluorescence microscope.

  • Quantify static and dynamic parameters of bone formation and resorption using specialized software.

Data Presentation

In Vitro Quantitative Data
AssayParameter MeasuredExample Result with YK-11
MTS Assay Cell Viability (% of Control)Increased proliferation in a dose-dependent manner (0.25-4 µM) in BMSCs.[6]
ALP Activity ALP Activity (fold change vs. Control)Significantly increased in MC3T3-E1 cells.
Alizarin Red S Mineralized Nodule FormationIncreased calcium deposition in MC3T3-E1 cells.[4]
RT-qPCR Relative mRNA Expression (fold change)Upregulation of Osteoprotegerin and Osteocalcin in MC3T3-E1 cells.[5]
Western Blot p-Akt / Total Akt RatioIncreased Akt phosphorylation in MC3T3-E1 cells.[2][5]
In Vivo Quantitative Data (Rat Cranial Defect Model)

The following table presents hypothetical data based on the qualitative findings that YK-11 promotes bone repair in a rat cranial defect model.[6][7] Specific quantitative data from such studies is needed for a complete picture.

Treatment GroupBone Volume / Total Volume (BV/TV) (%)Trabecular Thickness (Tb.Th) (µm)Trabecular Number (Tb.N) (1/mm)Bone Mineral Density (BMD) (g/cm³)
Control (Vehicle) 10 ± 2.550 ± 5.12.0 ± 0.40.25 ± 0.05
YK-11 (0.5 mg/ml) 25 ± 4.165 ± 6.33.8 ± 0.60.40 ± 0.07
YK-11 (1.0 mg/ml) 35 ± 5.2 75 ± 7.04.7 ± 0.8 0.55 ± 0.09
**p < 0.05, *p < 0.01 vs. Control

Experimental Workflow Visualization

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies CellCulture Cell Culture (MC3T3-E1 or BMSCs) Treatment YK-11 Treatment CellCulture->Treatment ProliferationAssay Proliferation Assay (MTS) Treatment->ProliferationAssay DifferentiationAssay Differentiation Assays (ALP, Alizarin Red S) Treatment->DifferentiationAssay GeneExpression Gene Expression (RT-qPCR) Treatment->GeneExpression ProteinAnalysis Protein Analysis (Western Blot) Treatment->ProteinAnalysis AnimalModel Animal Model (OVX or Cranial Defect) YK11Admin YK-11 Administration AnimalModel->YK11Admin BMD_DEXA BMD Measurement (DEXA) YK11Admin->BMD_DEXA MicroCT Microarchitecture (Micro-CT) YK11Admin->MicroCT Biomechanics Biomechanical Testing (3-Point Bending) YK11Admin->Biomechanics Histomorphometry Histomorphometry YK11Admin->Histomorphometry

References

YK-11: Application Notes and Protocols for Myostatin Pathway Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note: YK-11 as a Research Tool for Interrogating the Myostatin/Follistatin Pathway

Introduction YK-11 is a synthetic, steroidal selective androgen receptor modulator (SARM) that presents a unique mechanism of action, making it a valuable research tool for studying muscle growth and myostatin signaling pathways.[1] Unlike traditional androgens or other SARMs, YK-11 functions as a partial agonist of the androgen receptor (AR) while simultaneously and robustly inducing the expression of follistatin (Fst), a potent endogenous inhibitor of myostatin.[2][3][4] This dual activity allows for the targeted investigation of myostatin inhibition and its downstream effects on muscle cell differentiation and hypertrophy.

Mechanism of Action YK-11 binds to the androgen receptor, which is a key signaling pathway for its anabolic effects.[4] However, its primary and most distinct mechanism for promoting myogenesis is through the significant upregulation of follistatin.[2][4] Myostatin, a member of the transforming growth factor-beta (TGF-β) superfamily, acts as a negative regulator of muscle mass. It binds to the activin type IIB receptor (ActRIIB), initiating a signaling cascade through the phosphorylation of Smad2 and Smad3 proteins.[2] This activated Smad complex then translocates to the nucleus to regulate the transcription of genes that inhibit muscle growth.

YK-11 disrupts this process by increasing the production of follistatin. Follistatin directly binds to myostatin, preventing it from interacting with its receptor and thereby inhibiting the entire downstream signaling cascade.[5] This leads to an increase in the expression of key myogenic regulatory factors (MRFs) such as MyoD, Myf5, and myogenin, which are crucial for the differentiation of myoblasts into mature muscle fibers.[2][6] Notably, the anabolic effects of YK-11 on myogenic differentiation have been shown to be reversed by the application of an anti-follistatin antibody, confirming the critical role of this pathway in its mechanism of action.[2][4]

Applications in Research Due to its specific mechanism of action, YK-11 is a powerful tool for:

  • Investigating the Myostatin-Follistatin Axis: YK-11 can be used to artificially upregulate endogenous follistatin, allowing for the study of its direct effects on myostatin signaling and muscle growth.

  • Studying Myogenic Differentiation: By promoting the expression of key myogenic regulatory factors, YK-11 serves as a useful compound for in vitro studies on the molecular processes of myoblast differentiation.[2][6]

  • Screening for Myostatin Pathway Modulators: YK-11 can be used as a positive control in high-throughput screening assays designed to identify new small molecules that can inhibit myostatin or upregulate follistatin.

  • Preclinical Models of Muscle Wasting: While further research is needed, YK-11 has been explored in animal models for its potential to mitigate muscle wasting conditions.[1]

Quantitative Data Summary

The following tables summarize the effects of YK-11 on key markers of myogenesis as observed in in vitro studies.

Table 1: Effect of YK-11 on Myogenic Regulatory Factor (MRF) and Follistatin mRNA Expression in C2C12 Myoblasts

Target GeneTreatment (500 nM)Observation PeriodRelative mRNA Expression (Fold Change vs. Control)Reference
Myf5 YK-11Day 4Significantly higher than DHT treatment[2][7]
MyoD YK-11Day 4Significantly higher than DHT treatment[2][7]
Myogenin YK-11Day 4Significantly higher than DHT treatment[2][7]
Follistatin (Fst) YK-11Day 2 & 4Significant induction[2][7]
Follistatin (Fst) DHTDay 2 & 4No significant induction[7]

Note: The referenced studies demonstrated a more significant enhancement of MRF mRNA expression with YK-11 compared to Dihydrotestosterone (DHT) but did not provide specific fold-change values in the published text. The effect is consistently reported as statistically significant.

Visualizations

Myostatin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_nucleus Nucleus YK11 YK-11 AR Androgen Receptor This compound->AR binds Follistatin Follistatin AR->Follistatin induces expression GeneTranscription Gene Transcription (Myogenic Factors) AR->GeneTranscription promotes Myostatin Myostatin Follistatin->Myostatin inhibits Follistatin->GeneTranscription indirectly promotes via Myostatin inhibition ActRIIB ActRIIB Receptor Myostatin->ActRIIB binds Smad23 Smad2/3 ActRIIB->Smad23 phosphorylates pSmad23 p-Smad2/3 Smad23->pSmad23 SmadComplex Smad2/3/4 Complex pSmad23->SmadComplex Smad4 Smad4 Smad4->SmadComplex MuscleGrowth Muscle Growth Inhibition SmadComplex->MuscleGrowth promotes MyoD MyoD Myf5 Myf5 Myogenin Myogenin GeneTranscription->MyoD GeneTranscription->Myf5 GeneTranscription->Myogenin

Caption: YK-11 signaling pathway leading to myostatin inhibition.

Experimental_Workflow cluster_culture Cell Culture & Treatment cluster_analysis Analysis start Seed C2C12 Myoblasts culture Culture to Confluence in Growth Medium start->culture differentiate Switch to Differentiation Medium + YK-11 (500 nM) or Vehicle culture->differentiate harvest Harvest Cells at Time Points (e.g., 2 & 4 days) differentiate->harvest rna_extraction RNA Extraction harvest->rna_extraction protein_extraction Protein Extraction harvest->protein_extraction qpcr qRT-PCR for Follistatin, MyoD, Myf5, Myogenin rna_extraction->qpcr western Western Blot for MyHC, MyoD, Myogenin protein_extraction->western

Caption: In vitro workflow for studying YK-11 effects.

Experimental Protocols

Protocol 1: In Vitro Myogenic Differentiation of C2C12 Cells with YK-11

This protocol describes the induction of myogenic differentiation in C2C12 mouse myoblasts to assess the effects of YK-11.

Materials:

  • C2C12 mouse myoblast cell line

  • Growth Medium (GM): Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Differentiation Medium (DM): DMEM with 2% Horse Serum (HS)

  • YK-11 (stock solution in ethanol or DMSO)

  • Vehicle control (ethanol or DMSO)

  • 6-well cell culture plates

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Seed C2C12 cells in 6-well plates at a density that allows them to reach approximately 80-90% confluency within 24 hours.

  • Cell Growth: Culture the cells in Growth Medium at 37°C in a humidified 5% CO2 incubator.

  • Induction of Differentiation: Once confluent, aspirate the Growth Medium, wash the cells once with sterile PBS.

  • Treatment: Add Differentiation Medium to each well. For treated wells, add YK-11 to a final concentration of 500 nM. For control wells, add an equivalent volume of the vehicle.

  • Incubation: Culture the cells for the desired experimental duration (e.g., 2 to 7 days), replacing the Differentiation Medium with fresh medium containing the respective treatments every 48 hours.

  • Harvesting: At the end of the incubation period, cells can be harvested for downstream analysis such as RNA or protein extraction.

Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for Myogenic Gene Expression

This protocol outlines the steps to quantify the mRNA expression of follistatin and myogenic regulatory factors.

Materials:

  • RNA extraction kit (e.g., ISOGEN II or similar)

  • cDNA synthesis kit (e.g., ReverTra Ace® qPCR RT Kit)

  • SYBR Green qPCR Master Mix (e.g., THUNDERBIRD™ SYBR qPCR Mix)

  • qRT-PCR instrument

  • PCR primers (see Table 2)

Table 2: Primer Sequences for qRT-PCR

GeneForward Primer (5' to 3')Reverse Primer (5' to 3')
Follistatin AGAGGAAATGTCTGCTTCCGCACCTCTCTTCAGTCTCCTG
MyoD ACTACAGCGGCGACTCCGACGCGTCCAGGGTGGAGATGCGCTCCACGATGCTGGACAG
Myf5 AGCATTGTGGATCGGATCACGTCTCTGGAGGGTCCCGGGGTAGC
Myogenin AGCTGTATGAGACATCCCCCTTCTTGAGCCTGCGCTTCTC
β-Actin TCCTCCTGAGCGCAAGTACTCCTGCTTGCTGATCCACATCTG

Primer sequences as reported by Kanno et al., 2013.[7]

Procedure:

  • RNA Extraction: Following Protocol 1, harvest the C2C12 cells and extract total RNA according to the manufacturer's instructions of your chosen kit.

  • cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a reverse transcription kit.

  • qRT-PCR Reaction Setup: Prepare the qPCR reaction mix in a final volume of 25 µL containing SYBR Green Master Mix, forward and reverse primers, and the synthesized cDNA.

  • Thermal Cycling: Perform the qPCR on a real-time PCR system with appropriate cycling conditions (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Data Analysis: Analyze the results using the ΔΔCt method, normalizing the expression of the target genes to a housekeeping gene such as β-actin.

Protocol 3: Western Blotting for Myogenic Proteins

This protocol details the detection of key myogenic proteins by Western blot.

Materials:

  • RIPA buffer with protease inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-Myosin Heavy Chain (MyHC), anti-MyoD, anti-Myogenin

  • Horseradish peroxidase (HRP)-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction: Lyse the harvested C2C12 cells in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE: Denature an equal amount of protein from each sample and separate them by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-MyoD, anti-Myogenin) overnight at 4°C, using the manufacturer's recommended dilution.

  • Secondary Antibody Incubation: Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like GAPDH or tubulin.

Protocol 4: In Vivo Administration of YK-11 in a Mouse Model of Muscle Hypertrophy

This protocol provides a general framework for studying the effects of YK-11 on muscle mass in mice. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Materials:

  • Male C57BL/6 mice (or other appropriate strain)

  • YK-11

  • Vehicle (e.g., corn oil, DMSO, or a suitable alternative)

  • Oral gavage needles or subcutaneous injection supplies

Procedure:

  • Acclimation: Acclimate the animals to the housing conditions for at least one week before the start of the experiment.

  • Grouping: Randomly assign mice to a control (vehicle) group and a YK-11 treatment group.

  • Dosing: Prepare a sterile solution or suspension of YK-11 in the chosen vehicle. Administer YK-11 to the treatment group daily via oral gavage or subcutaneous injection. A starting dose for exploratory studies could be in the range of 1-10 mg/kg body weight, with adjustments based on pilot data.

  • Monitoring: Monitor the animals daily for any adverse effects. Record body weight regularly (e.g., twice weekly).

  • Study Duration: Continue the treatment for a predetermined period, for example, 4 to 8 weeks.

  • Tissue Collection: At the end of the study, euthanize the animals and carefully dissect specific muscles (e.g., gastrocnemius, tibialis anterior, quadriceps). Record the wet weight of the muscles.

  • Downstream Analysis: The collected muscle tissue can be flash-frozen in liquid nitrogen for later molecular analysis (qRT-PCR, Western blot) or fixed for histological analysis (e.g., H&E staining for fiber cross-sectional area).

References

Techniques for dissolving and preparing YK-11 for experiments

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for YK-11

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution and preparation of YK-11 for experimental use, along with summaries of its chemical properties and mechanism of action.

Chemical and Physical Properties

YK-11 is a synthetic, steroidal selective androgen receptor modulator (SARM) known for its potent anabolic effects.[1][2] It is structurally derived from dihydrotestosterone (DHT).[1] Understanding its physical and chemical properties is critical for proper handling, storage, and preparation.

PropertyValueReference
CAS Number 1370003-76-1[3][4]
Molecular Formula C₂₅H₃₄O₆[4]
Molecular Weight 430.53 g/mol [4]
Appearance White to pale yellow solid powder[5]
Storage Temperature Short-term (days to weeks): 0-4°C; Long-term (months to years): -20°C[4][6][7]
Stock Solution Storage Store in aliquots at -20°C (use within 1 month) or -80°C (use within 6 months)
Solubility Data

YK-11 is poorly soluble in water and requires organic solvents for dissolution. The choice of solvent is critical for ensuring the compound's stability and bioavailability in experimental settings.

SolventSolubilityReference
DMSO ≥ 64 mg/mL (148.65 mM)[3]
Ethanol Soluble[5][8]
PEG400 Soluble[8]
Methanol Slightly Soluble[4][5][6]
Chloroform Slightly Soluble[4][5][6]
Water Insoluble / Very slightly soluble (~0.13 g/L)[5]

Experimental Protocols

Protocol 1: Preparation of YK-11 Stock Solution for In Vitro Experiments

This protocol describes the preparation of a high-concentration stock solution, typically in DMSO, for use in cell culture experiments.

Materials:

  • YK-11 powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Calibrated precision balance

  • Vortex mixer

Methodology:

  • Aseptic Technique: Perform all steps in a laminar flow hood to maintain sterility.

  • Weighing: Accurately weigh the desired amount of YK-11 powder. For example, to prepare a 10 mM stock solution, weigh 4.305 mg of YK-11.

  • Dissolution:

    • Transfer the weighed YK-11 powder into a sterile vial.

    • Add the calculated volume of DMSO to achieve the desired concentration. For 4.305 mg of YK-11, add 1 mL of DMSO to create a 10 mM stock solution.

    • Vortex the solution thoroughly until the YK-11 is completely dissolved. Gentle warming to 37°C and sonication can be used to aid dissolution if needed.[3]

  • Sterilization (Optional): If the DMSO used was not pre-sterilized, the final stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage:

    • Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles that can degrade the compound.[3]

    • Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[3]

G cluster_prep Stock Solution Workflow weigh 1. Weigh YK-11 Powder transfer 2. Transfer to Sterile Vial weigh->transfer add_dmso 3. Add DMSO to Desired Concentration transfer->add_dmso dissolve 4. Vortex / Sonicate to Dissolve add_dmso->dissolve aliquot 5. Aliquot into Single-Use Tubes dissolve->aliquot store 6. Store at -20°C or -80°C aliquot->store

Figure 1: Workflow for preparing YK-11 stock solution.

Protocol 2: Preparation of YK-11 Working Solution for Cell Culture

This protocol details the dilution of the DMSO stock solution into a cell culture medium for treating cells.

Materials:

  • YK-11 stock solution (from Protocol 1)

  • Appropriate cell culture medium (e.g., DMEM)

  • Sterile serological pipettes and pipette tips

Methodology:

  • Thaw Stock: Thaw one aliquot of the YK-11 stock solution at room temperature.

  • Calculate Dilution: Determine the volume of stock solution needed to achieve the final desired concentration in your culture medium.

    • Example: To prepare 10 mL of a 500 nM working solution from a 10 mM stock:

      • Use the formula: C₁V₁ = C₂V₂

      • (10,000,000 nM) * V₁ = (500 nM) * (10 mL)

      • V₁ = (500 * 10) / 10,000,000 = 0.0005 mL = 0.5 µL

  • Serial Dilution (Recommended): To ensure accuracy, especially for low final concentrations, perform a serial dilution.

    • First, dilute the 10 mM stock 1:100 in sterile medium to create an intermediate 100 µM solution.

    • Then, add the appropriate volume of the intermediate solution to your final volume of culture medium.

  • Final Dilution: Add the calculated volume of the YK-11 stock (or intermediate dilution) to the pre-warmed cell culture medium. Mix immediately by gentle inversion or pipetting.

    • Important: The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.

  • Application: Use the freshly prepared working solution to treat cells immediately.

Protocol 3: Myogenic Differentiation of C2C12 Myoblasts

This protocol is adapted from studies demonstrating YK-11's ability to induce muscle cell differentiation.[3][9]

Methodology:

  • Cell Seeding: Culture mouse C2C12 myoblasts in growth medium (DMEM supplemented with 10% Fetal Bovine Serum (FBS)) at 37°C and 5% CO₂. Seed cells onto plates and allow them to reach approximately 80-90% confluency.[3][10]

  • Induction of Differentiation:

    • Aspirate the growth medium.

    • Wash the cells once with sterile Phosphate-Buffered Saline (PBS).

    • Switch the medium to a differentiation medium (DMEM supplemented with 2% Horse Serum).[3][10]

  • Treatment:

    • Add YK-11 (prepared as a working solution in the differentiation medium) to the cells at the desired final concentration (e.g., 500 nM).[9]

    • Include a vehicle control group (differentiation medium with DMSO) and a positive control group (e.g., DHT at 500 nM) if applicable.[9]

  • Incubation and Analysis: Incubate the cells for 2-4 days, replacing the medium with a fresh treatment medium daily. Analyze myogenic differentiation by observing myotube formation or by using molecular markers like MyoD, myogenin, or Myosin Heavy Chain (MyHC).[9]

Mechanism of Action: Signaling Pathway

YK-11 exhibits a unique dual mechanism. It acts as a partial agonist of the androgen receptor (AR) and as a potent myostatin inhibitor.[1][7][11]

  • Partial AR Agonism: YK-11 binds to the androgen receptor. However, unlike full agonists like DHT, it does not induce the N-terminus/C-terminus interaction required for full transcriptional activation of all androgen-responsive genes.[1][6] This "gene-selective" activation contributes to its specific anabolic effects.

  • Myostatin Inhibition via Follistatin: The primary mechanism for its powerful muscle-building effect is the induction of Follistatin (Fst) expression.[1][9] Follistatin is a natural protein that binds to and inhibits Myostatin , a negative regulator of muscle mass. By increasing follistatin, YK-11 effectively "removes the brakes" on muscle growth.[11]

  • Non-Genomic Signaling: YK-11 has also been shown to rapidly activate the Akt signaling pathway through a non-genomic action of the AR.[3][12] This pathway is crucial for cell proliferation and differentiation, particularly in osteoblasts (bone cells).[12]

G cluster_cell Cell cluster_nucleus Nucleus yk11 YK-11 ar Androgen Receptor (AR) This compound->ar Binds akt Akt This compound->akt Rapid Non-Genomic Signaling via AR ar_n AR ar->ar_n Translocates to Nucleus p_akt p-Akt (Activated) akt->p_akt cell_proliferation Cell Proliferation & Differentiation p_akt->cell_proliferation Promotes follistatin_gene Follistatin Gene ar_n->follistatin_gene Induces Expression follistatin_protein Follistatin Protein follistatin_gene->follistatin_protein Transcription & Translation myostatin Myostatin follistatin_protein->myostatin Inhibits anabolic_effects Anabolic Effects (Muscle Growth) follistatin_protein->anabolic_effects Promotes muscle_growth Inhibition of Muscle Growth myostatin->muscle_growth

References

Troubleshooting & Optimization

YK-11 Technical Support Center: Overcoming Solubility and Other Research Challenges

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with YK-11 in a research setting. Particular focus is given to overcoming its solubility issues to ensure consistent and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is YK-11 and what is its primary mechanism of action?

A1: YK-11 is a synthetic, steroidal selective androgen receptor modulator (SARM).[1] Its unique mechanism of action is twofold. Firstly, it acts as a partial agonist of the androgen receptor (AR), meaning it binds to and activates the receptor, but not to the same extent as full agonists like dihydrotestosterone (DHT).[1][2] Secondly, and notably, YK-11 induces muscle cells to produce more follistatin, a protein that is a potent inhibitor of myostatin.[3][4] Myostatin is a negative regulator of muscle growth, so by inhibiting it, YK-11 promotes muscle hypertrophy.[3]

Q2: What are the common solvents for dissolving YK-11?

A2: YK-11 is known to be soluble in several organic solvents. The most common and effective solvent is Dimethyl Sulfoxide (DMSO).[3] Other reported solvents include ethanol, methanol, acetonitrile, and polyethylene glycol 400 (PEG-400).[2][5][6][7] It has been anecdotally reported to have poor solubility in propylene glycol.

Q3: What is the recommended storage condition for YK-11 powder and its solutions?

A3: For long-term storage, YK-11 powder should be kept at -20°C.[2][7][8][9] Stock solutions, typically prepared in DMSO, are best stored at -80°C for up to six months, or at -20°C for up to one month.[10] It is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Issue 1: YK-11 is not dissolving properly in my chosen solvent.

  • Possible Cause: The concentration of YK-11 may be too high for the solvent's capacity.

    • Solution: Refer to the solubility data table below. Do not attempt to dissolve YK-11 at a concentration higher than its reported solubility in a particular solvent.

  • Possible Cause: The solvent quality may be poor, or it may have absorbed moisture.

    • Solution: Use high-purity, anhydrous solvents. For solvents like ethanol, methanol, and acetonitrile, it is recommended to purge them with an inert gas before use.[2]

  • Possible Cause: Insufficient mixing or temperature.

    • Solution: Vortex the solution thoroughly. For some solvents like DMSO, gentle warming to 37°C or brief ultrasonication can aid in dissolution.[11]

Issue 2: YK-11 precipitates out of solution when added to my aqueous cell culture medium.

  • Possible Cause: The final concentration of the organic solvent (e.g., DMSO) in the cell culture medium is too high, causing the hydrophobic YK-11 to precipitate.

    • Solution: Ensure the final concentration of DMSO in your cell culture medium is kept low, ideally below 0.5%, to maintain cell viability and prevent precipitation. Perform serial dilutions of your YK-11 stock solution in the cell culture medium to reach the desired final concentration gradually.

  • Possible Cause: The working concentration of YK-11 is too high for the aqueous environment.

    • Solution: Re-evaluate the required working concentration for your experiment. In many in vitro studies, YK-11 is effective at nanomolar concentrations (e.g., 500 nM).[12][13]

Issue 3: I am observing inconsistent or unexpected results in my experiments with YK-11.

  • Possible Cause: Degradation of YK-11 due to improper storage.

    • Solution: Ensure that both the powder and stock solutions are stored at the recommended temperatures and protected from light. Prepare fresh working solutions from a properly stored stock for each experiment.

  • Possible Cause: Issues with the biological activity of the specific batch of YK-11.

    • Solution: Whenever possible, obtain a certificate of analysis (CoA) from the supplier to verify the purity and identity of the compound.

  • Possible Cause: The partial agonist nature of YK-11.

    • Solution: As a partial agonist, YK-11's effects can be complex.[1][2] The cellular context and the presence of other androgens can influence its activity. Careful dose-response studies are recommended to characterize its effects in your specific experimental system.

Data Presentation

Table 1: Solubility of YK-11 in Various Solvents

SolventReported SolubilityMolar Concentration (approx.)Notes
DMSO (Dimethyl Sulfoxide)≥ 64 mg/mL[14]≥ 148.65 mM[14]The most effective solvent for high-concentration stock solutions.
Ethanol~1 mg/mL[2][5][12]~2.32 mMPurge with inert gas recommended.[2]
Methanol~1 mg/mL[5][12]~2.32 mMPurge with inert gas recommended.[2]
Acetonitrile~1 mg/mL[5][12]~2.32 mMPurge with inert gas recommended.[2]
PEG-400 (Polyethylene Glycol 400)Soluble[6]Not specifiedOften used in formulations for in vivo studies.
Propylene GlycolPoorly solubleNot applicableNot a recommended solvent.
WaterInsoluble[7]Not applicableYK-11 is highly hydrophobic.

Molar concentration calculated based on a molecular weight of 430.53 g/mol .

Experimental Protocols

Protocol 1: Preparation of a 10 mM YK-11 Stock Solution in DMSO

  • Materials:

    • YK-11 powder (purity ≥95%)

    • Anhydrous DMSO

    • Sterile microcentrifuge tubes or vials

    • Vortex mixer

    • Calibrated micropipettes

  • Procedure:

    • Weigh out a precise amount of YK-11 powder (e.g., 4.305 mg) and place it in a sterile vial.

    • Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration (in this example, 1 mL).

    • Vortex the solution vigorously until the YK-11 powder is completely dissolved. Gentle warming to 37°C can be applied if necessary.

    • Visually inspect the solution to ensure there are no visible particles.

    • Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to minimize freeze-thaw cycles.

    • Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[10]

Protocol 2: Preparation of Working Solutions for Cell Culture Experiments

  • Materials:

    • 10 mM YK-11 stock solution in DMSO

    • Sterile cell culture medium appropriate for your cell line

  • Procedure (for a final concentration of 500 nM):

    • Thaw a vial of the 10 mM YK-11 stock solution at room temperature.

    • Perform a serial dilution. For example, to make a 100 µM intermediate solution, add 1 µL of the 10 mM stock solution to 99 µL of sterile cell culture medium and mix well.

    • To achieve the final 500 nM concentration, add an appropriate volume of the intermediate solution to your final volume of cell culture medium. For example, add 5 µL of the 100 µM intermediate solution to 995 µL of cell culture medium.

    • Always prepare a vehicle control with the same final concentration of DMSO as in your experimental samples.

Mandatory Visualization

YK11_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Muscle Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Cellular Effects YK11 YK-11 AR_inactive Androgen Receptor (inactive) This compound->AR_inactive Binds to AR_active Androgen Receptor (active) AR_inactive->AR_active Partial Agonist Activation Akt_inactive Akt (PKB) (inactive) AR_active->Akt_inactive Activates (non-genomic) ARE Androgen Response Element (on DNA) AR_active->ARE Translocates to Nucleus & Binds DNA Akt_active Akt (PKB) (active, phosphorylated) Akt_inactive->Akt_active Muscle_Growth Increased Muscle Protein Synthesis & Myogenic Differentiation Akt_active->Muscle_Growth Promotes Follistatin Follistatin Myostatin Myostatin Follistatin->Myostatin Inhibits Myostatin_inhibited Inhibited Myostatin Follistatin->Myostatin_inhibited Myostatin->Myostatin_inhibited Myostatin->Muscle_Growth Inhibits Muscle Growth Follistatin_Gene Follistatin Gene Transcription ARE->Follistatin_Gene Induces Follistatin_Gene->Follistatin Leads to

Caption: YK-11 Signaling Pathway in Muscle Cells.

YK11_Experimental_Workflow cluster_experiment Day of Experiment start Start weigh_this compound Weigh YK-11 Powder start->weigh_this compound prepare_stock Prepare Stock Solution (e.g., 10 mM in DMSO) weigh_this compound->prepare_stock store_stock Aliquot & Store Stock (-80°C) prepare_stock->store_stock thaw_stock Thaw Stock Solution store_stock->thaw_stock Future Use serial_dilution Perform Serial Dilution in Cell Culture Medium thaw_stock->serial_dilution treat_cells Treat Cells with Working Solution serial_dilution->treat_cells incubate Incubate for Desired Time treat_cells->incubate analyze Analyze Experimental Endpoints incubate->analyze end End analyze->end

Caption: Workflow for Preparing and Using YK-11 in Cell Culture.

References

Technical Support Center: Optimizing YK-11 Concentration for In-Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing YK-11 concentration for in-vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of YK-11 in in-vitro muscle cell models?

A1: YK-11 is a selective androgen receptor modulator (SARM) with a unique dual mechanism. It acts as a partial agonist of the androgen receptor (AR), which is crucial for its anabolic effects.[1][2][3][4] Unlike full AR agonists like dihydrotestosterone (DHT), YK-11 does not induce the physical interaction between the N-terminal and C-terminal domains of the AR, which is necessary for full receptor transactivation.[4] Uniquely, YK-11 significantly upregulates the expression of follistatin (Fst), a potent inhibitor of myostatin.[1][2][5][6] Myostatin is a negative regulator of muscle growth; therefore, by inhibiting myostatin, YK-11 promotes myogenic differentiation.[1][2][6]

Q2: What is a recommended starting concentration for YK-11 in C2C12 myoblast differentiation assays?

A2: Based on published studies, a concentration of 500 nM YK-11 is a commonly used and effective starting point for inducing myogenic differentiation in C2C12 cells.[2][5][7] This concentration has been shown to significantly increase the expression of key myogenic regulatory factors (MRFs) such as MyoD, Myf5, and myogenin, as well as follistatin.[1][2][7] However, it is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

Q3: How should I dissolve and store YK-11 for in-vitro use?

A3: YK-11 is typically supplied as a crystalline solid and is soluble in organic solvents like DMSO, ethanol, and methanol.[8][9][10] For cell culture experiments, it is common to prepare a concentrated stock solution in DMSO.[9] YK-11 demonstrates variable stability, and it is recommended to store the solid compound at -20°C for long-term stability (months to years).[10] Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[7] It is advisable to prepare fresh dilutions in culture medium for each experiment.

Q4: What are the expected morphological changes in C2C12 cells upon successful myogenic differentiation with YK-11?

A4: Successful myogenic differentiation of C2C12 myoblasts into myotubes is characterized by distinct morphological changes. You should observe the elongation of myoblasts and their fusion to form multinucleated, tube-like structures known as myotubes. Over time, these myotubes will become larger and more numerous.

Q5: How can I confirm the myogenic effects of YK-11 at a molecular level?

A5: The myogenic effects of YK-11 can be confirmed by analyzing the expression of key myogenic markers. At the mRNA level, you can perform RT-qPCR to measure the upregulation of myogenic regulatory factors (MRFs) like MyoD, Myf5, and myogenin, as well as follistatin. At the protein level, you can use Western blotting or immunofluorescence to detect an increase in proteins such as myosin heavy chain (MyHC) and myogenin.

Troubleshooting Guides

Issue Possible Cause(s) Recommended Solution(s)
Low or no myogenic differentiation observed. 1. Suboptimal YK-11 Concentration: The concentration of YK-11 may be too low to induce a significant effect. 2. Cell Health and Confluency: C2C12 cells may be unhealthy, at a high passage number, or not at the optimal confluency for differentiation. 3. Differentiation Medium Issues: The differentiation medium (e.g., low serum) may not be correctly prepared or may be of poor quality. 4. YK-11 Degradation: The YK-11 stock solution may have degraded due to improper storage.1. Perform a dose-response experiment with a range of YK-11 concentrations (e.g., 10 nM to 1000 nM) to determine the optimal concentration. 2. Use low-passage C2C12 cells and ensure they are healthy and have reached near confluency before switching to differentiation medium. 3. Prepare fresh differentiation medium and ensure the quality of all components, especially the serum. 4. Prepare a fresh stock solution of YK-11 from a reliable source.
High cell death or cytotoxicity observed. 1. High YK-11 Concentration: The concentration of YK-11 may be in the cytotoxic range for your cells. 2. Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) in the culture medium may be too high. 3. Contamination: The cell culture may be contaminated with bacteria, yeast, or mycoplasma.1. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration of YK-11 and use a concentration well below the IC50 value. 2. Ensure the final concentration of the solvent in the culture medium is low (typically ≤ 0.1% for DMSO) and include a vehicle control in your experiments. 3. Regularly check your cell cultures for signs of contamination and test for mycoplasma.
Inconsistent results between experiments. 1. Variability in Cell Culture: Inconsistent cell seeding density, passage number, or confluency at the start of the experiment. 2. Inconsistent Reagent Preparation: Variations in the preparation of YK-11 dilutions or differentiation medium. 3. Experimental Timing: Variations in the duration of YK-11 treatment or the time points for analysis.1. Standardize your cell culture procedures, including seeding density, passage number, and the level of confluency at which you initiate differentiation. 2. Prepare reagents fresh for each set of experiments or use aliquots of a single, well-mixed stock solution. 3. Maintain consistent timing for all experimental steps, from treatment to sample collection and analysis.
No significant increase in follistatin expression. 1. Suboptimal YK-11 Concentration: The concentration of YK-11 may not be sufficient to induce follistatin expression. 2. Incorrect Time Point for Analysis: The timing of sample collection may not coincide with the peak of follistatin expression. 3. Issues with RT-qPCR: Problems with RNA extraction, cDNA synthesis, or the qPCR reaction itself.1. As with myogenic differentiation, perform a dose-response experiment to find the optimal YK-11 concentration for follistatin induction. 2. Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal time point for measuring follistatin mRNA levels. 3. Ensure high-quality RNA extraction, verify cDNA synthesis, and validate your RT-qPCR primers and reaction conditions.

Data Presentation

Table 1: Summary of Effective YK-11 Concentrations in In-Vitro Studies

Cell LineAssayEffective Concentration RangeKey FindingsReference
C2C12 MyoblastsMyogenic Differentiation100 nM - 500 nMIncreased expression of MyoD, Myf5, myogenin, and myosin heavy chain.[1][2][7]
C2C12 MyoblastsFollistatin Expression500 nMSignificant upregulation of follistatin mRNA.[1][2][5]
MC3T3-E1 OsteoblastsCell Proliferation & Differentiation0.5 µM (500 nM)Accelerated cell proliferation and increased osteoblast differentiation markers.[11]
HEK293 CellsAR Luciferase Reporter AssayEC50 ≈ 7.85 nMPotent activation of the androgen receptor.

Experimental Protocols

C2C12 Myogenic Differentiation Assay

Objective: To induce and assess the myogenic differentiation of C2C12 myoblasts into myotubes following treatment with YK-11.

Materials:

  • C2C12 myoblasts

  • Growth Medium (GM): DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Differentiation Medium (DM): DMEM supplemented with 2% Horse Serum (HS) and 1% Penicillin-Streptomycin.

  • YK-11 stock solution (in DMSO)

  • Phosphate Buffered Saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde)

  • Staining solution (e.g., Giemsa or antibodies for MyHC)

  • Multi-well culture plates

Procedure:

  • Cell Seeding: Seed C2C12 myoblasts in multi-well plates at a density that allows them to reach approximately 80-90% confluency within 24 hours.

  • Induction of Differentiation: Once the desired confluency is reached, aspirate the growth medium, wash the cells once with PBS, and replace it with differentiation medium containing the desired concentration of YK-11 (e.g., 500 nM) or a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Culture the cells for 3-5 days in the differentiation medium, replacing the medium every 24-48 hours with fresh medium containing YK-11 or vehicle.

  • Assessment of Differentiation:

    • Morphological Analysis: Observe the cells daily under a microscope for the formation of multinucleated myotubes.

    • Immunostaining: After the incubation period, fix the cells and perform immunofluorescence staining for a late-stage differentiation marker like Myosin Heavy Chain (MyHC).

    • Fusion Index Calculation: Quantify the extent of myotube formation by calculating the fusion index: (Number of nuclei in myotubes / Total number of nuclei) x 100%.

Cell Viability (MTT) Assay

Objective: To assess the cytotoxicity of YK-11 on a given cell line.

Materials:

  • Cells of interest (e.g., C2C12)

  • Complete culture medium

  • YK-11 stock solution (in DMSO)

  • 96-well culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to attach overnight.

  • Treatment: Aspirate the medium and add fresh medium containing serial dilutions of YK-11. Include a vehicle control (medium with the same concentration of DMSO as the highest YK-11 concentration) and a no-treatment control.

  • Incubation: Incubate the plate for a duration relevant to your main experiments (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Aspirate the medium containing MTT and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control and determine the IC50 value (the concentration of YK-11 that causes 50% inhibition of cell viability).

RT-qPCR for Gene Expression Analysis

Objective: To quantify the mRNA expression levels of target genes (e.g., follistatin, myostatin, MyoD, myogenin) in response to YK-11 treatment.

Materials:

  • Treated cells

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Gene-specific primers (see Table 2 for examples)

  • Housekeeping gene primers (e.g., GAPDH, β-actin)

  • qPCR instrument

Procedure:

  • RNA Extraction: Lyse the cells and extract total RNA according to the manufacturer's protocol of the RNA extraction kit. Assess RNA quality and quantity.

  • cDNA Synthesis: Reverse transcribe a fixed amount of RNA into cDNA using a cDNA synthesis kit.

  • qPCR Reaction: Set up the qPCR reaction by combining the cDNA, qPCR master mix, and forward and reverse primers for your target and housekeeping genes.

  • Data Analysis: Analyze the qPCR data using the comparative Cq (ΔΔCq) method to determine the relative fold change in gene expression in YK-11-treated samples compared to control samples, normalized to the housekeeping gene.

Table 2: Example Primer Sequences for Mouse Genes

GeneForward Primer (5' - 3')Reverse Primer (5' - 3')Reference
Follistatin CATCCCGTGCAAAGAAACCTCGTAGGCTAATCCAATG[12]
Myostatin GACTATCATGCCACAACCGAGACGAGTGTACCAGGTGAGTGTGCGGGTATT[12]
β-actin (Primer sequences for β-actin are widely available and should be validated for your specific system)(Primer sequences for β-actin are widely available and should be validated for your specific system)

Mandatory Visualizations

YK11_Signaling_Pathway YK11 YK-11 AR Androgen Receptor (AR) (Cytoplasm) This compound->AR Binds & Partially Activates AR_nucleus AR (Nucleus) AR->AR_nucleus Translocation Follistatin_gene Follistatin Gene AR_nucleus->Follistatin_gene Upregulates Transcription Follistatin_protein Follistatin Follistatin_gene->Follistatin_protein Translation Myostatin Myostatin Follistatin_protein->Myostatin Inhibits Myogenic_Factors Myogenic Regulatory Factors (MyoD, Myf5) Myostatin->Myogenic_Factors Inhibits Differentiation Myogenic Differentiation Myogenic_Factors->Differentiation experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cell_culture 1. Culture C2C12 Myoblasts to 80-90% Confluency induce_diff 3. Induce Differentiation with YK-11 in Low Serum Medium cell_culture->induce_diff prepare_this compound 2. Prepare YK-11 Stock & Working Dilutions morphology 4a. Morphological Assessment (Myotubes) induce_diff->morphology gene_expression 4b. Gene Expression (RT-qPCR) induce_diff->gene_expression protein_analysis 4c. Protein Analysis (Western/IF) induce_diff->protein_analysis

References

Troubleshooting unexpected results in YK-11 studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with YK-11. The information is based on preclinical data and is intended for research purposes only.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing lower-than-expected anabolic activity in our C2C12 myoblasts. What are potential causes?

A1: Several factors could contribute to this:

  • Compound Purity and Stability: YK-11 is an experimental compound, and the purity of commercially available batches can vary. Impurities or degradation can significantly reduce its efficacy. Ensure you are using a high-purity, verified compound and store it correctly, protected from light and temperature fluctuations.

  • Partial Agonism: YK-11 is a partial agonist of the androgen receptor (AR).[1][2] Unlike a full agonist like dihydrotestosterone (DHT), it does not induce the complete conformational change in the AR required for maximal gene transactivation.[1][3] This inherent property limits its maximum anabolic potential through the direct AR pathway.

  • Follistatin Pathway Dependence: A significant portion of YK-11's anabolic effect is mediated by the induction of follistatin, which in turn inhibits myostatin.[4][5][6] If your cell culture conditions do not adequately support this secondary pathway, the observed effects may be diminished. The anabolic effects of YK-11 can be reversed by an anti-follistatin antibody.[5][7]

  • Experimental Conditions: Ensure optimal cell culture conditions, including appropriate differentiation medium (e.g., DMEM with 2% horse serum for C2C12 cells) and appropriate compound concentration (studies often use 500 nM).[5][7]

Q2: Our in vivo animal study shows signs of neurotoxicity or unexpected behavioral changes. Is this a known effect?

A2: Yes, this is a potential issue. Preclinical studies in rats have shown that YK-11 can cross the blood-brain barrier and may induce neurological risks.[8]

  • Hippocampal Effects: YK-11 administration in rats has been linked to increased oxidative stress, mitochondrial dysfunction, and inflammation in the hippocampus.[8] This can lead to impairments in memory consolidation.

  • Mechanism: YK-11 showed a high binding affinity for androgen receptors in the hippocampus and was found to down-regulate the BDNF/TrkB/CREB signaling pathway, which is crucial for neuronal survival and cognitive function.[9] Researchers should establish clear neurological and behavioral monitoring protocols when conducting in vivo studies.

Q3: We are seeing conflicting results where YK-11 appears less effective than DHT in some assays but more in others. Can you explain this?

A3: This paradox is explained by YK-11's dual mechanism of action.

  • Direct AR Agonism: As a partial AR agonist, YK-11's direct effect on androgen-responsive genes may be weaker than that of a full agonist like DHT.[1][3]

  • Myostatin Inhibition: YK-11's unique ability to significantly increase the expression of follistatin sets it apart from DHT.[5][7] This leads to the inhibition of myostatin, a negative regulator of muscle growth. In cell-based assays, this secondary pathway can result in a more potent overall myogenic (muscle-building) effect than DHT, as evidenced by a greater upregulation of key myogenic regulatory factors like MyoD, Myf5, and myogenin.[4][5][10]

Q4: What are the primary concerns regarding the stability and metabolism of YK-11 in experimental settings?

A4: YK-11 undergoes substantial metabolic conversion in vivo.

  • Metabolic Instability: Studies have shown that intact YK-11 is not detected in urine after administration, indicating it is extensively metabolized.[11][12] The primary metabolites are unconjugated, glucuronidated, and sulfoconjugated forms. Researchers should consider that the observed in vivo effects may be due to a combination of the parent compound and its metabolites.

  • Solubility: As a steroidal compound, YK-11 has low aqueous solubility. For in vitro experiments, it should be dissolved in an appropriate solvent like ethanol (EtOH) or DMSO before being added to the culture medium.[5][7] Ensure the final solvent concentration is low and consistent across all treatment groups, including controls, to avoid solvent-induced artifacts.

Quantitative Data from Preclinical Studies

The following tables summarize quantitative data from key in vitro studies on YK-11.

Table 1: Effect of YK-11 vs. DHT on Myogenic Regulatory Factor mRNA Expression in C2C12 Myoblasts (Data extracted from Kanno et al., Biol. Pharm. Bull., 2013)[5]

Treatment (500 nM)Myf5 mRNA (Fold Change vs. Control)MyoD mRNA (Fold Change vs. Control)Myogenin mRNA (Fold Change vs. Control)
Day 4
DHT~2.5x~2.0x~3.0x
YK-11~4.5x ~2.5x ~5.5x

Note: Values are approximate based on graphical data. YK-11 showed a significantly more potent induction of these key muscle differentiation markers compared to DHT.

Table 2: Effect of YK-11 vs. DHT on Osteoblast Differentiation in MC3T3-E1 Cells (Data extracted from Yatsu et al., Biol. Pharm. Bull., 2018)[13][14]

TreatmentCell Proliferation (vs. Control)ALP Activity (Day 10) (vs. Control)Osteocalcin mRNA (Day 14) (vs. Control)
DHT (0.01 µM)IncreasedIncreasedIncreased
YK-11 (0.5 µM)IncreasedIncreasedIncreased

Note: Both YK-11 and DHT promoted osteoblast proliferation and differentiation. These effects were reversed by an androgen receptor antagonist, confirming an AR-mediated mechanism.[13][14] Both compounds also increased mineralization and the phosphorylation of Akt, a key signaling protein in osteogenesis.[13][14]

Signaling Pathways & Experimental Workflows

Signaling Pathway of YK-11

YK11_Pathway cluster_AR Direct AR Pathway cluster_Myostatin Indirect Myostatin Inhibition Pathway YK11_AR YK-11 AR Androgen Receptor (Partial Agonist) YK11_AR->AR Binds ARE Androgen Response Element (DNA) AR->ARE Translocates to Nucleus Akt Akt Signaling AR->Akt Non-genomic Anabolic_Genes Anabolic Gene Transcription ARE->Anabolic_Genes MyoD_Myf5 ↑ MyoD, Myf5, Myogenin Anabolic_Genes->MyoD_Myf5 Muscle_Protein Muscle Protein Synthesis Akt->Muscle_Protein MyoD_Myf5->Muscle_Protein YK11_Fst YK-11 YK11_Fst->AR_Fst Activates via AR Fst_Gene Follistatin Gene Follistatin ↑ Follistatin Production Fst_Gene->Follistatin Myostatin Myostatin Follistatin->Myostatin Inhibits Growth_Limit Muscle Growth Inhibition Myostatin->Growth_Limit AR_Fst->Fst_Gene

Caption: Dual mechanism of YK-11 action.

General Workflow for In Vitro Myogenesis Study

YK11_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 Culture C2C12 Myoblasts e1 Seed Cells for Experiment p1->e1 p2 Prepare YK-11 Stock (e.g., in EtOH) e3 Treat with YK-11, DHT, or Vehicle Control p2->e3 e2 Switch to Differentiation Medium (2% Horse Serum) e1->e2 e2->e3 e4 Incubate for 2-7 Days e3->e4 a1 Harvest Cells at Time Points e4->a1 a2 qRT-PCR for mRNA (MyoD, Myf5, Fst) a1->a2 a3 Immunoblot for Protein (MyHC, p-Akt) a1->a3 a4 Data Analysis & Comparison a2->a4 a3->a4

Caption: Workflow for a YK-11 in vitro study.

Key Experimental Protocols

Protocol 1: In Vitro Myogenic Differentiation of C2C12 Cells
  • Objective: To assess the effect of YK-11 on muscle cell differentiation.

  • Cell Line: C2C12 mouse myoblasts.

  • Materials:

    • Growth Medium: DMEM supplemented with 10% Fetal Bovine Serum (FBS), 100 IU/mL penicillin, and 100 µg/mL streptomycin.

    • Differentiation Medium (DM): DMEM supplemented with 2% Horse Serum (HS), 100 IU/mL penicillin, and 100 µg/mL streptomycin.[15]

    • YK-11, DHT (positive control), vehicle (e.g., Ethanol).

    • Reagents for RNA isolation (e.g., ISOGEN II) and qRT-PCR.[5]

    • Reagents for protein extraction and immunoblotting.

  • Methodology:

    • Cell Culture: Culture C2C12 cells in Growth Medium until they reach 80-90% confluency.

    • Induce Differentiation: Replace Growth Medium with Differentiation Medium.

    • Treatment: Add YK-11 (e.g., 500 nM final concentration), DHT (500 nM), or vehicle control to the DM. The final concentration of the vehicle should be consistent across all wells and typically <0.1%.[5][7]

    • Incubation: Culture the cells for the desired period (e.g., 2, 4, or 7 days), replacing the medium with fresh DM and treatments every 48 hours.

    • Analysis (qRT-PCR): At specified time points (e.g., Day 4), lyse cells and isolate total RNA. Synthesize cDNA and perform qRT-PCR to measure the relative mRNA expression levels of myogenic markers (e.g., Myf5, MyoD, myogenin, follistatin). Normalize results to a housekeeping gene like β-actin.[5]

    • Analysis (Immunoblot): At later time points (e.g., Day 7), lyse cells and extract total protein. Perform immunoblotting to detect the expression of differentiation markers like Myosin Heavy Chain (MyHC).[5]

Protocol 2: In Vivo Sepsis-Induced Muscle Wasting Model
  • Objective: To evaluate the protective effects of YK-11 against muscle wasting in a sepsis model.

  • Animal Model: Eight-week-old male BALB/c mice.[16]

  • Materials:

    • YK-11 for oral administration.

    • E. coli K1 strain for inducing sepsis.

    • Equipment for oral gavage, body weight measurement, and tissue collection.

    • Kits for measuring serum endotoxin, cytokines (ELISA), and organ damage markers (AST, ALT, BUN).

  • Methodology:

    • Acclimatization: Acclimatize mice to laboratory conditions.

    • Pre-treatment: Administer YK-11 (e.g., 350 or 700 mg/kg) or vehicle orally for 10 consecutive days. Monitor body weight daily.[16]

    • Sepsis Induction: On Day 10, after the final YK-11 dose, induce sepsis via intraperitoneal (i.p.) injection of E. coli K1 (e.g., 1 x 10⁸ CFU/mouse).[16]

    • Monitoring: Monitor mice for survival rate and clinical signs of sepsis over a defined period (e.g., 75 hours).

    • Endpoint Analysis: At the end of the experiment, euthanize mice and collect blood and tissues.

      • Blood Analysis: Measure serum levels of endotoxin, pro-inflammatory cytokines (e.g., via lung homogenate ELISA), and markers of organ damage (AST, ALT, BUN).[17]

      • Tissue Analysis: Dissect, weigh, and record the mass of key muscles (e.g., tibialis anterior, quadriceps) and fat pads. Express weights as a percentage of total body weight.[16]

      • Histology: Fix muscle tissue for histological analysis (e.g., H&E staining) to assess myofiber size and morphology.[16]

      • Western Blotting: Analyze muscle extracts for protein levels of myostatin, follistatin, and other myogenic factors.[17]

References

Improving the stability of YK-11 in experimental solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of YK-11 in experimental solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during research and development.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing YK-11 stock solutions?

A1: YK-11 is poorly soluble in water but soluble in several organic solvents. For preparing high-concentration stock solutions, Dimethyl Sulfoxide (DMSO) is commonly used.[1] Other suitable organic solvents include ethanol, methanol, and acetonitrile.[2] When using these solvents, it is recommended to purge them with an inert gas to prevent oxidation.

Q2: What are the recommended storage conditions for YK-11 solid compound and stock solutions?

A2: Solid YK-11 should be stored at -20°C for long-term stability. YK-11 stock solutions in organic solvents should also be stored at low temperatures. For short-term storage (days to weeks), 0-4°C may be adequate, but for long-term storage (months to years), -20°C is recommended.[1] To minimize degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use vials.

Q3: How can I prepare stable working solutions of YK-11 in aqueous media (e.g., cell culture medium)?

A3: Due to its hydrophobic nature, YK-11 is prone to precipitation when diluted into aqueous solutions. To prepare stable working solutions, it is crucial to start with a high-concentration stock in an appropriate organic solvent like DMSO. The stock solution should then be diluted into the aqueous medium with vigorous mixing. To avoid precipitation, the final concentration of the organic solvent in the working solution should be kept to a minimum, typically below 1% (v/v). For cell-based assays, it is recommended to keep the final DMSO concentration below 0.5% to minimize solvent-induced cytotoxicity.

Q4: What are the main factors affecting the stability of YK-11 in solution?

A4: The primary factors affecting YK-11 stability in solution are pH, temperature, and exposure to light. YK-11 is particularly susceptible to hydrolysis, a process where water molecules break down the compound. This degradation is more pronounced under acidic conditions. Elevated temperatures can also accelerate the degradation process. Therefore, it is crucial to control these factors during solution preparation, storage, and experimentation.

Q5: What are the known degradation pathways for YK-11?

A5: The main degradation pathway for YK-11 is the hydrolysis of its ester and ether functionalities. Due to its steroidal backbone and a labile orthoester-derived moiety on the D-ring, YK-11 undergoes substantial metabolic conversion in vivo.[3][4][5] Studies have shown that intact YK-11 is often not detected in urine samples after administration, indicating rapid metabolism.[3][5][6] The degradation primarily involves the cleavage of the orthoester group, leading to the formation of various metabolites.[4]

Troubleshooting Guide: Common Issues with YK-11 Solutions

This guide provides solutions to common problems encountered when working with YK-11 in experimental settings.

Problem Potential Cause Recommended Solution
Precipitation upon dilution in aqueous media YK-11 has low aqueous solubility. The concentration of the organic solvent in the final working solution may be too low to maintain solubility.1. Optimize Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) is sufficient to keep YK-11 in solution, while remaining compatible with your experimental system (typically <1% v/v). 2. Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions with constant mixing. 3. Use of Surfactants or Solubilizing Agents: For certain applications, the inclusion of a small amount of a biocompatible surfactant (e.g., Tween 80, Pluronic F-68) may help to improve solubility. Compatibility with the experimental model must be verified.
Inconsistent or lower-than-expected experimental results Degradation of YK-11 in the stock or working solution. This can be due to improper storage, repeated freeze-thaw cycles, or instability in the experimental medium.1. Freshly Prepare Solutions: Prepare working solutions fresh for each experiment from a properly stored stock solution. 2. Aliquot Stock Solutions: Store stock solutions in small, single-use aliquots to avoid repeated freeze-thaw cycles. 3. Control pH and Temperature: Maintain the pH of the experimental solution within a stable range and avoid exposure to high temperatures. 4. Protect from Light: Store solutions in amber vials or protect them from light to prevent photodegradation.
Loss of biological activity over time Chemical degradation of YK-11, likely through hydrolysis of the ester or ether groups.1. Monitor Solution Stability: If possible, use analytical techniques like HPLC to monitor the concentration and purity of YK-11 in your solutions over time. 2. Use Buffered Solutions: When preparing aqueous solutions, use a buffer system to maintain a stable pH. 3. Short-Term Storage of Working Solutions: If working solutions need to be stored, keep them at 2-8°C and use them within a short period (e.g., 24-48 hours). Validate stability for your specific conditions.

Data on YK-11 Solubility and Stability

The following tables summarize key quantitative data regarding the solubility and stability of YK-11.

Table 1: Solubility of YK-11 in Common Solvents

SolventSolubilityReference
Dimethyl Sulfoxide (DMSO)Soluble[1]
EthanolSoluble[2]
MethanolSoluble[2]
AcetonitrileSoluble[2]
WaterPoorly soluble

Table 2: Recommended Storage Conditions for YK-11 Solutions

Solution TypeStorage TemperatureRecommended DurationReference
Solid Compound-20°CLong-term
Stock Solution in Organic Solvent-20°CLong-term (months)[1]
Stock Solution in Organic Solvent0-4°CShort-term (days to weeks)[1]
Aqueous Working Solution2-8°CVery short-term (hours to a few days)General recommendation

Experimental Protocols

Protocol 1: Preparation of a 10 mM YK-11 Stock Solution in DMSO

Materials:

  • YK-11 powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Weighing YK-11: In a sterile environment (e.g., a chemical fume hood), accurately weigh the desired amount of YK-11 powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.305 mg of YK-11 (Molecular Weight: 430.53 g/mol ).

  • Dissolving in DMSO: Add the appropriate volume of anhydrous DMSO to the YK-11 powder. For the example above, add 1 mL of DMSO.

  • Mixing: Vortex the solution thoroughly until the YK-11 is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution, but avoid excessive heat.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use sterile amber vials to minimize freeze-thaw cycles and protect from light. Store the aliquots at -20°C for long-term storage.

Protocol 2: Preparation of a 1 µM YK-11 Working Solution in Cell Culture Medium

Materials:

  • 10 mM YK-11 stock solution in DMSO (from Protocol 1)

  • Sterile cell culture medium (pre-warmed to 37°C)

  • Sterile conical tubes or flasks

  • Sterile serological pipettes and pipette tips

Procedure:

  • Intermediate Dilution (Optional but Recommended): To avoid precipitation, it is recommended to perform an intermediate dilution. For example, dilute the 10 mM stock solution 1:100 in cell culture medium to obtain a 100 µM intermediate solution. To do this, add 10 µL of the 10 mM stock to 990 µL of pre-warmed medium and mix well.

  • Final Dilution: Dilute the intermediate solution to the final desired concentration. To prepare a 1 µM working solution, dilute the 100 µM intermediate solution 1:100 in pre-warmed cell culture medium. For example, add 100 µL of the 100 µM intermediate solution to 9.9 mL of medium.

  • Mixing: Mix the working solution thoroughly by gentle inversion or pipetting. Avoid vigorous vortexing which can cause protein denaturation in the medium.

  • Immediate Use: Use the freshly prepared working solution immediately for your experiments to ensure stability and minimize degradation.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_exp Experiment weigh Weigh YK-11 Powder dissolve Dissolve in DMSO (10 mM Stock) weigh->dissolve aliquot Aliquot and Store (-20°C) dissolve->aliquot thaw Thaw Aliquot aliquot->thaw For Experiment intermediate_dilution Intermediate Dilution (e.g., 100 µM in Medium) thaw->intermediate_dilution final_dilution Final Dilution (e.g., 1 µM in Medium) intermediate_dilution->final_dilution treat_cells Treat Cells/System final_dilution->treat_cells

Caption: Experimental workflow for preparing YK-11 solutions.

signaling_pathway YK11 YK-11 AR Androgen Receptor (AR) This compound->AR Partial Agonist Follistatin Follistatin Expression (Increased) AR->Follistatin Myostatin Myostatin Activity (Inhibited) Follistatin->Myostatin MuscleGrowth Muscle Growth and Differentiation Follistatin->MuscleGrowth Promotes Myostatin->MuscleGrowth Inhibits

Caption: Simplified signaling pathway of YK-11.

troubleshooting_logic start Inconsistent Results or Precipitation Observed check_stock Check Stock Solution: - Age? - Storage? - Freeze-thaw cycles? start->check_stock check_prep Review Working Solution Preparation Protocol: - Dilution method? - Final solvent %? start->check_prep check_exp Evaluate Experimental Conditions: - pH of medium? - Temperature? - Incubation time? start->check_exp solution_stock Prepare Fresh Stock Solution check_stock->solution_stock If issues identified solution_prep Optimize Dilution: - Stepwise dilution - Adjust solvent % check_prep->solution_prep If issues identified solution_exp Control Experimental Parameters: - Use buffered medium - Minimize incubation time check_exp->solution_exp If issues identified

Caption: Troubleshooting logic for YK-11 solution instability.

References

Addressing YK-11's off-target effects in research models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with YK-11 in research models.

Frequently Asked Questions (FAQs)

General

Q1: What is YK-11 and what is its primary mechanism of action?

YK-11 is a synthetic, steroidal selective androgen receptor modulator (SARM).[1][2] It is unique among SARMs due to its steroidal structure, being derived from dihydrotestosterone (DHT).[2] YK-11 functions as a partial agonist of the androgen receptor (AR), meaning it binds to and activates the receptor, but not to the same extent as full agonists like DHT.[1][2] Its primary anabolic effect is believed to be mediated through a secondary mechanism: the induction of follistatin expression.[1][2] Follistatin is a potent inhibitor of myostatin, a protein that negatively regulates muscle growth.[1][2][3] By increasing follistatin, YK-11 effectively reduces myostatin's inhibitory action, leading to muscle hypertrophy.[1][3]

Q2: How does YK-11 differ from other non-steroidal SARMs?

The key difference lies in its chemical structure and dual mechanism of action. Unlike most SARMs which are non-steroidal, YK-11 has a steroidal backbone similar to DHT.[2] This structural feature contributes to its interaction with the androgen receptor. Furthermore, while other SARMs primarily act as selective agonists or antagonists of the AR in different tissues, YK-11 combines this partial AR agonism with myostatin inhibition via follistatin upregulation, a mechanism not typically associated with other SARMs.[1][2][3]

Off-Target Effects

Q3: What are the known off-target effects of YK-11 observed in research models?

The primary off-target effects of YK-11 identified in preclinical research and anecdotal reports include:

  • Hepatotoxicity: As a C-17 alpha-alkylated compound, YK-11 may pose a risk of liver stress or damage.[4][5] Monitoring liver enzymes is crucial in experimental models.

  • Suppression of the Hypothalamic-Pituitary-Gonadal (HPG) Axis: YK-11 can suppress natural testosterone production by downregulating luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[6] This is a common effect of compounds that activate the androgen receptor.

  • Cardiovascular Risks: Concerns have been raised about potential cardiovascular side effects, including alterations in lipid profiles (e.g., suppression of HDL cholesterol).[7][8] The long-term cardiovascular impact of YK-11 has not been thoroughly investigated.

  • Androgenic Side Effects: Due to its steroidal nature and interaction with the androgen receptor, YK-11 may cause androgenic side effects such as hair loss and acne, particularly at higher doses.[4]

Q4: Is there quantitative data on YK-11's binding affinity and selectivity?

Troubleshooting Guides

Inconsistent or Unexpected Experimental Results

Problem: My in vivo study with YK-11 is showing high variability in muscle mass increase between subjects in the same treatment group.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Inconsistent Drug Delivery/Dosage Ensure precise and consistent administration of YK-11. For oral gavage, verify technique and vehicle volume for each animal. If administered in drinking water, monitor daily water consumption for each animal as it can vary.[11]
Metabolic Differences Individual differences in metabolism can affect drug efficacy. While challenging to control, ensure a homogenous study population in terms of age, weight, and genetic background.
Stress-Induced Variability High stress levels can impact muscle metabolism and growth. Acclimatize animals to handling and experimental procedures to minimize stress.
YK-11 Purity and Stability Verify the purity of your YK-11 compound through analytical methods like HPLC-MS. Ensure proper storage conditions to prevent degradation.

Problem: I am observing significant suppression of endogenous testosterone in my animal models, even at low doses of YK-11.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
High Androgenic Activity This is an expected off-target effect of YK-11 due to its partial agonism at the androgen receptor, leading to HPG axis suppression.[6]
Dose-Response Conduct a dose-response study to identify the minimum effective dose for the desired anabolic effect with the least amount of testosterone suppression.
Duration of Treatment The duration of YK-11 administration can impact the extent of HPG axis suppression. Consider shorter treatment protocols if scientifically justifiable.
Monitoring HPG Axis Hormones In addition to testosterone, measure serum levels of LH and FSH to better understand the mechanism and extent of suppression.[12]
Managing Off-Target Effects

Problem: How can I monitor for potential hepatotoxicity in my YK-11 experiments?

Solution:

A multi-faceted approach is recommended for monitoring hepatotoxicity:

Monitoring Parameter Methodology
Serum Biomarkers Collect blood samples at baseline and throughout the study to measure liver enzyme levels, including Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), and Alkaline Phosphatase (ALP).[13]
Histopathology At the end of the study, collect liver tissue for histological analysis. Look for signs of liver damage such as cholestasis, inflammation, and necrosis.[5][14]
Liver Weight Measure and record the liver weight of each animal at the end of the study, as an increase can be an indicator of hepatotoxicity.

Problem: What are the best practices for assessing the cardiovascular safety of YK-11 in a preclinical setting?

Solution:

A comprehensive cardiovascular safety assessment should include:

Assessment Parameter Methodology
Lipid Profile Analyze serum samples for changes in total cholesterol, LDL, HDL, and triglycerides.[7]
Blood Pressure & Heart Rate Monitor blood pressure and heart rate in conscious, unrestrained animals using telemetry or other non-invasive methods.
Electrocardiogram (ECG) Record ECGs to assess for any changes in cardiac electrical activity, such as arrhythmias or changes in QT interval.
Histopathology of Cardiac Tissue At the end of the study, examine heart tissue for any signs of hypertrophy, fibrosis, or other pathological changes.[7]

Experimental Protocols

Protocol 1: Assessment of Androgenic and Anabolic Activity (Hershberger Assay)

The Hershberger assay is a standard in vivo method to differentiate between the anabolic and androgenic effects of a compound.[2]

Objective: To determine the anabolic and androgenic activity of YK-11 in a castrated rat model.

Methodology:

  • Animal Model: Use juvenile male rats (e.g., Sprague-Dawley), castrated at approximately 21 days of age.

  • Acclimatization: Allow the animals to acclimatize for at least 7 days post-castration.

  • Grouping: Divide the animals into the following groups:

    • Vehicle control (castrated)

    • Testosterone propionate (positive control)

    • YK-11 (different dose levels)

  • Dosing: Administer the compounds daily for 7-10 days via oral gavage or subcutaneous injection.

  • Endpoint Analysis: At the end of the treatment period, euthanize the animals and carefully dissect and weigh the following tissues:

    • Anabolic indicator: Levator ani muscle

    • Androgenic indicators: Ventral prostate, seminal vesicles, and glans penis

  • Data Analysis: Compare the weights of the target tissues in the YK-11 treated groups to the vehicle control and testosterone propionate groups. An ideal SARM would show a significant increase in the weight of the levator ani muscle with minimal increase in the weight of the androgenic tissues.

Protocol 2: In Vitro Myostatin Inhibition Assay

This protocol outlines a cell-based assay to quantify the myostatin-inhibiting activity of YK-11.

Objective: To determine if YK-11 inhibits myostatin activity in vitro, likely through the upregulation of follistatin.

Methodology:

  • Cell Line: Use a myostatin-responsive reporter cell line, such as HEK293 cells co-transfected with a myostatin-responsive luciferase reporter construct (e.g., containing Smad binding elements) and an activin type IIB receptor (ActRIIB).[1]

  • Cell Culture: Culture the cells in appropriate media and conditions.

  • Treatment: Treat the cells with:

    • Vehicle control

    • Recombinant myostatin

    • Recombinant myostatin + different concentrations of YK-11

    • Recombinant myostatin + follistatin (positive control)

  • Incubation: Incubate the cells for a sufficient period to allow for reporter gene expression (e.g., 6-24 hours).

  • Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer.

  • Data Analysis: A decrease in luciferase activity in the presence of YK-11 (in the myostatin-treated group) would indicate myostatin inhibition. Compare the inhibitory effect of YK-11 to that of follistatin.

Visualizations

YK11_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Muscle Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus YK11 YK-11 AR Androgen Receptor (AR) This compound->AR Binds to Myostatin Myostatin Myostatin_Follistatin Inactive Myostatin- Follistatin Complex Myostatin->Myostatin_Follistatin YK11_AR YK-11-AR Complex AR->YK11_AR DNA DNA YK11_AR->DNA Translocates to Nucleus and binds to AREs Follistatin_mRNA Follistatin mRNA Follistatin_Protein Follistatin Protein Follistatin_mRNA->Follistatin_Protein Translation Follistatin_Protein->Myostatin Binds and Inhibits Follistatin_Protein->Myostatin_Follistatin Gene_Transcription Gene Transcription DNA->Gene_Transcription Induces Gene_Transcription->Follistatin_mRNA Upregulates

Caption: YK-11 Signaling Pathway in Muscle Cells.

Experimental_Workflow_Hepatotoxicity start Start of Study acclimatization Acclimatization of Animal Models (e.g., Rats) start->acclimatization grouping Randomization into Treatment Groups acclimatization->grouping baseline Baseline Data Collection (Blood Sample for LFTs) grouping->baseline treatment Daily YK-11 or Vehicle Administration baseline->treatment monitoring Interim Blood Sampling for LFTs (e.g., weekly) treatment->monitoring end_of_study End of Treatment Period treatment->end_of_study monitoring->treatment euthanasia Euthanasia and Tissue Collection end_of_study->euthanasia analysis Serum Biomarker Analysis (ALT, AST, ALP) Liver Histopathology Liver Weight Measurement euthanasia->analysis

Caption: Experimental Workflow for Assessing YK-11 Hepatotoxicity.

Troubleshooting_Logic cluster_solutions Potential Solutions start Inconsistent Experimental Results check_compound Verify YK-11 Purity and Stability start->check_compound check_protocol Review Experimental Protocol (Dosing, Handling, etc.) start->check_protocol check_animals Assess Animal Health and Stress Levels start->check_animals solution_compound Source New YK-11 Batch Perform QC Analysis check_compound->solution_compound solution_protocol Refine Dosing Technique Standardize Procedures check_protocol->solution_protocol solution_animals Increase Acclimatization Period Refine Handling Techniques check_animals->solution_animals

Caption: Troubleshooting Logic for Inconsistent YK-11 Results.

References

Technical Support Center: Refining YK-11 Delivery Methods for In-Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the selective androgen receptor modulator (SARM), YK-11, in in-vivo experimental settings.

Disclaimer

YK-11 is an experimental compound and is not approved for human use. The information provided herein is for research purposes only. All experimental procedures should be conducted in accordance with institutional and national guidelines for animal welfare.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Formulation & Delivery

Q1: YK-11 powder will not dissolve in my aqueous vehicle. How can I prepare it for in-vivo administration?

A1: YK-11 is a steroidal compound with poor water solubility. An aqueous vehicle like saline or PBS alone is insufficient. You will need to use a co-solvent system. Common solvents for YK-11 and other poorly soluble SARMs include DMSO and ethanol. For oral gavage, a common strategy is to first dissolve the YK-11 in a small amount of DMSO and then dilute it with a vehicle like polyethylene glycol (PEG) or corn oil. For subcutaneous injections, dissolving YK-11 in a vehicle such as sterile oil (e.g., sesame or cottonseed oil) is a common practice for steroidal compounds.

Q2: I'm concerned about the toxicity of my vehicle solution, especially with chronic dosing. What are my options?

A2: Vehicle toxicity is a valid concern, particularly with solvents like DMSO. While DMSO is an effective solvent, it can have biological effects and may cause local irritation at the injection site. To mitigate this, it is crucial to use the lowest effective concentration of the co-solvent. For oral administration, consider a vehicle combining DMSO, PEG300/400, and ethanol, which can improve solubility while allowing for a lower percentage of DMSO in the final formulation. For any experiment, a vehicle-only control group is essential to differentiate the effects of the vehicle from the effects of YK-11.

Q3: What is the recommended route of administration for YK-11 in rodent models? Oral gavage or subcutaneous injection?

A3: There is limited peer-reviewed research directly comparing the pharmacokinetics of oral versus injectable YK-11. However, due to its steroidal structure, YK-11 is expected to undergo significant first-pass metabolism in the liver after oral administration, which may reduce its bioavailability. Anecdotal reports from non-clinical settings suggest that injectable routes may be more effective.[1][2][3] For initial studies, oral gavage is often simpler to perform. However, if you observe low efficacy or inconsistent results, transitioning to subcutaneous injection may improve bioavailability and provide more consistent plasma concentrations.

Q4: My YK-11 solution appears to precipitate out over time. How can I ensure its stability?

A4: The stability of your YK-11 formulation is critical for reproducible results. YK-11 is known to be unstable in acidic conditions.[4] Prepare your solutions fresh daily if possible. If you need to store stock solutions, use an appropriate solvent like DMSO and store at -20°C in the dark.[5] Before each administration, visually inspect the solution for any precipitation. If precipitation has occurred, gentle warming and vortexing may help to redissolve the compound. However, if it does not redissolve, a new batch should be prepared.

Dosing & Experimental Design

Q5: I'm seeing a wide range of doses for YK-11 in the literature and online. What is an appropriate starting dose for my mouse/rat study?

A5: The effective dose of YK-11 can vary significantly depending on the animal model, the intended biological effect (e.g., muscle growth vs. sepsis prevention), and the route of administration. A study on sepsis in mice used very high oral doses of 350 and 700 mg/kg.[5] In contrast, anecdotal reports for anabolic effects suggest much lower doses. Due to this discrepancy and the lack of comprehensive dose-response studies, it is highly recommended to perform a pilot study with a range of doses to determine the optimal dose for your specific experimental model and endpoints.

Q6: How frequently should I administer YK-11?

A6: The estimated half-life of YK-11 is between 6 and 12 hours.[6][7] To maintain stable plasma concentrations of the compound, a twice-daily dosing schedule (e.g., every 12 hours) is recommended. A single daily dose may result in significant peaks and troughs in blood levels, potentially affecting the consistency of the biological response.

Q7: I am not observing the expected anabolic effects in my study. What could be the issue?

A7: Several factors could contribute to a lack of efficacy:

  • Poor Bioavailability: As discussed, oral administration may lead to low bioavailability. Consider switching to a subcutaneous injection route.

  • Inadequate Dosing: The dose may be too low for your specific model. A dose-finding study is recommended.

  • Compound Stability: Ensure your YK-11 is from a reputable source and that your prepared solutions are stable.

  • Rapid Metabolism: YK-11 is extensively metabolized in-vivo.[8] Shorter dosing intervals (e.g., twice daily) may be necessary to maintain therapeutic levels.

  • Experimental Model: The response to SARMs can be model-dependent. Ensure your chosen model is appropriate for studying anabolic effects.

Quantitative Data Summary

The following tables summarize key quantitative data related to YK-11.

ParameterValueSource(s)
Molecular Weight 430.54 g/mol --INVALID-LINK--
Chemical Formula C₂₅H₃₄O₆--INVALID-LINK--
Known Solvents DMSO, Ethanol, Methanol, PEG-400--INVALID-LINK--, --INVALID-LINK--
Estimated Half-life 6-12 hours--INVALID-LINK--, --INVALID-LINK--

Table 1: Physicochemical and Pharmacokinetic Properties of YK-11.

Vehicle CompositionAdministration RouteNotes
DMSO (≤5%) + PEG300 (40%) + Saline (55%)Oral GavageA common vehicle for water-insoluble compounds. The low percentage of DMSO minimizes potential toxicity.
DMSO (≤10%) + Corn Oil (90%)Oral GavageCorn oil is another option for oral delivery of lipophilic compounds.
Sterile Sesame Oil or Cottonseed OilSubcutaneous InjectionStandard vehicles for injectable steroidal compounds. Ensure the YK-11 is fully dissolved.
10% DMSO + 40% PEG300 + 50% Water/SalineIntraperitoneal InjectionWhile possible, IP injections with DMSO can cause peritoneal irritation. This route should be used with caution and appropriate vehicle controls.

Table 2: Example Vehicle Formulations for In-Vivo YK-11 Studies.

Experimental Protocols

Protocol 1: Preparation of YK-11 for Oral Gavage in Mice

This protocol provides a method for preparing a YK-11 solution at a concentration of 10 mg/mL. Adjustments can be made based on the desired final dosage.

Materials:

  • YK-11 powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Polyethylene glycol 400 (PEG400), sterile

  • Sterile saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated micropipettes

Procedure:

  • Weighing: Accurately weigh 100 mg of YK-11 powder and place it into a sterile microcentrifuge tube.

  • Initial Solubilization: Add 0.5 mL (5% of the final volume) of DMSO to the tube containing the YK-11 powder.

  • Dissolution: Vortex the mixture thoroughly until the YK-11 powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution, but avoid overheating.

  • Addition of PEG400: Add 4.0 mL (40% of the final volume) of sterile PEG400 to the solution. Vortex again to ensure a homogenous mixture.

  • Final Dilution: Add 5.5 mL (55% of the final volume) of sterile saline to bring the total volume to 10 mL.

  • Final Mixing: Vortex the solution extensively until it is clear and uniform.

  • Storage: If not for immediate use, store the solution in a light-protected container at 4°C for short-term storage or aliquot and freeze at -20°C for longer-term storage. Before use, bring the solution to room temperature and vortex to ensure homogeneity.

Protocol 2: Administration of YK-11 via Oral Gavage in Mice

Materials:

  • Prepared YK-11 solution

  • Appropriately sized oral gavage needles (e.g., 20-gauge, 1.5-inch for adult mice)

  • Syringes (1 mL)

  • Animal scale

Procedure:

  • Animal Weighing: Weigh each mouse to accurately calculate the required dosage volume.

  • Dosage Calculation: Calculate the volume of the YK-11 solution to be administered based on the desired dose (e.g., for a 10 mg/kg dose in a 25g mouse, the volume would be 25 µL of a 10 mg/mL solution).

  • Syringe Preparation: Draw the calculated volume of the YK-11 solution into the syringe.

  • Animal Restraint: Properly restrain the mouse to ensure its head and body are in a straight line to facilitate the passage of the gavage needle.

  • Gavage Administration: Gently insert the gavage needle into the esophagus and administer the solution.

  • Post-Administration Monitoring: Monitor the animal for a few minutes post-gavage to ensure there are no signs of distress or respiratory issues.

Visualizations

Signaling Pathways & Experimental Workflows

YK11_Signaling_Pathway Figure 1: Proposed Dual Mechanism of Action of YK-11 YK11 YK-11 AR Androgen Receptor (AR) (in Muscle Cell) This compound->AR Partial Agonist Binding Follistatin Follistatin Gene Expression ↑ AR->Follistatin Induction Anabolic_Genes Anabolic Gene Transcription ↑ AR->Anabolic_Genes Direct Activation Myostatin Myostatin Follistatin->Myostatin Inhibition Muscle_Growth Muscle Growth & Differentiation Myostatin->Muscle_Growth Inhibition Anabolic_Genes->Muscle_Growth Promotion

Figure 1: Proposed Dual Mechanism of Action of YK-11

experimental_workflow Figure 2: General Experimental Workflow for an In-Vivo YK-11 Study start Start: Hypothesis Formulation pilot Pilot Study: Dose-Response & Vehicle Tolerance start->pilot groups Group Allocation: - Vehicle Control - YK-11 Low Dose - YK-11 High Dose pilot->groups dosing Chronic Dosing (e.g., Twice Daily for 4-8 Weeks) groups->dosing monitoring In-Life Monitoring: - Body Weight - Food Intake - Health Checks dosing->monitoring Concurrent endpoint Endpoint Analysis: - Muscle Mass & Function - Biomarker Analysis - Histology dosing->endpoint monitoring->endpoint data Data Analysis & Interpretation endpoint->data end Conclusion data->end

Figure 2: General Experimental Workflow for an In-Vivo YK-11 Study

troubleshooting_logic Figure 3: Troubleshooting Logic for Poor Efficacy box_node box_node start No/Low Efficacy Observed q1 Is the YK-11 fully dissolved in the vehicle? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is the administration route oral? a1_yes->q2 s1 Action: Reformulate. Consider different solvent ratios or gentle heating. a1_no->s1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no s2 Action: Consider switching to subcutaneous injection to increase bioavailability. a2_yes->s2 q3 Was a dose-response study performed? a2_no->q3 s2->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no q4 Is dosing frequency once daily? a3_yes->q4 s3 Action: Perform a pilot study with a wider dose range. a3_no->s3 s3->q4 a4_yes Yes q4->a4_yes a4_no No q4->a4_no s4 Action: Switch to twice-daily dosing to maintain stable plasma concentrations. a4_yes->s4 end_node Re-evaluate experiment a4_no->end_node s4->end_node

Figure 3: Troubleshooting Logic for Poor Efficacy

References

Mitigating YK-11 induced testosterone suppression in animal models

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: YK-11 Experimental Protocols

This guide provides in-depth information for researchers studying the selective androgen receptor modulator (SARM) YK-11 in animal models, with a specific focus on understanding and developing strategies to mitigate its testosterone-suppressive effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for YK-11?

A1: YK-11 is a synthetic, steroidal SARM.[1] Its mechanism is unique as it acts as a partial agonist of the androgen receptor (AR) and also as a myostatin inhibitor.[2] Unlike full agonists like testosterone, YK-11 binds to the AR without inducing the complete conformational change required for full receptor activation.[1] Its potent anabolic effects are largely attributed to its ability to significantly increase the expression of follistatin, a protein that directly inhibits myostatin, a negative regulator of muscle growth.[3][4] This dual-action pathway allows for significant muscle-building potential.[2][4]

Q2: How does YK-11 cause testosterone suppression?

A2: As a steroidal SARM with a high affinity for the androgen receptor, YK-11 initiates a negative feedback loop on the Hypothalamic-Pituitary-Gonadal (HPG) axis.[4] This feedback mechanism signals the hypothalamus and pituitary gland to reduce the secretion of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).[3] Since LH is the primary signal for the testes to produce testosterone, its reduction leads to a dose-dependent suppression of endogenous testosterone levels.[3][4]

Q3: What are the potential strategies to mitigate YK-11 induced testosterone suppression in animal models?

A3: While direct, published studies on mitigating YK-11's specific suppressive effects are limited, strategies can be extrapolated from research on anabolic-androgen steroids (AAS). The primary goal is to restore the natural function of the HPG axis.[5] Two main approaches are considered:

  • Selective Estrogen Receptor Modulators (SERMs): Compounds like Tamoxifen (Nolvadex) or Clomiphene (Clomid) can be used.[4][6] They work by binding to estrogen receptors in the hypothalamus and pituitary gland, blocking the negative feedback from estrogen and stimulating the release of LH and FSH to restart endogenous testosterone production.

  • Human Chorionic Gonadotropin (hCG): hCG mimics the action of LH, directly stimulating the Leydig cells in the testes to produce testosterone.[7][8] This can be used to maintain testicular function during a suppressive event or to help restart it. However, prolonged use can also lead to desensitization of the Leydig cells.[9][10]

Q4: Are there known side effects of YK-11 in animal models other than testosterone suppression?

A4: Yes. Pre-clinical animal studies have identified other potential risks. In rat models, YK-11 has been shown to induce oxidative stress and mitochondrial dysfunction in the hippocampus, suggesting potential neurological risks.[11] It has also been observed to increase pro-inflammatory cytokines in the hippocampus.[12] Additionally, concerns have been raised about potential liver damage with prolonged use at high doses.[13]

Troubleshooting Guide

Issue 1: Unexpectedly high variance in testosterone levels across subjects in the YK-11 group.

  • Possible Cause: Inconsistent administration or dosage, variability in individual animal response, or issues with the sample collection and analysis pipeline.

  • Solution:

    • Verify Administration Protocol: Ensure the vehicle for YK-11 is appropriate and that the compound is fully solubilized or suspended. Confirm that the administration technique (e.g., oral gavage, subcutaneous injection) is consistent across all animals.

    • Check Sample Handling: Collect blood samples at the same time of day for all subjects to account for circadian rhythms in hormone levels. Ensure proper processing and storage of plasma/serum to prevent testosterone degradation.

    • Increase Sample Size: A larger cohort may be necessary to achieve statistical power if individual variability is naturally high.

Issue 2: The chosen mitigation agent (e.g., a SERM) is not restoring testosterone to baseline levels.

  • Possible Cause: The dosage of the mitigation agent may be insufficient, the duration of the "post-cycle therapy" (PCT) protocol may be too short, or the level of HPG axis suppression from YK-11 was more severe than anticipated.

  • Solution:

    • Dosage Titration: Run a pilot study with varying doses of the SERM to determine an optimal effective dose for your specific animal model and YK-11 protocol.

    • Extend Protocol Duration: The recovery period may need to be extended. Continue monitoring LH, FSH, and testosterone levels for a longer duration post-YK-11 cessation.

    • Consider Combination Therapy: In cases of severe suppression, a combination approach, such as a short course of hCG followed by a SERM protocol, could be investigated. This is a theoretical approach that would require careful validation.

Data Presentation

Table 1: Summary of YK-11 Administration in Published Animal Studies

Animal Model Dosage Administration Route Duration Study Focus Reference
Male Wistar Rats 0.35 g/kg Not Specified 5 weeks Hippocampal Oxidative Stress & Mitochondrial Dysfunction [11]
Male Wistar Rats 0.35 g/kg Not Specified 5 weeks Hippocampal Neurochemistry & Memory Consolidation [12]

| Thoroughbred Horses | 50 mg (total) | Oral | 3 daily doses | In vivo Metabolism |[14] |

Table 2: Effects of Potential Mitigation Agents on Testosterone in Rat Models

Agent Class Dosage Observation Reference
Human Chorionic Gonadotropin (hCG) LH Analog 100 i.u. (single injection) Biphasic serum testosterone response, with peaks at 2 hours and 3 days. [15]
Human Chorionic Gonadotropin (hCG) LH Analog 15 IU/rat (single dose) Significantly stimulated testosterone levels in both control and diabetic rats. [7]
Tamoxifen (Nolvadex) SERM 2 mg or 3 µg Had no direct effect on in-vitro steroidogenic activity in the short term. [15]

| Clomiphene Citrate (Clomid) | SERM | Not Specified | Commonly used to accelerate recovery of endogenous testosterone post-AAS cycle. |[5] |

Experimental Protocols

Protocol 1: Assessing YK-11 Induced Testosterone Suppression in a Rat Model (Based on Published Research)

  • Objective: To quantify the degree of testosterone suppression following a multi-week administration of YK-11 in male Wistar rats.

  • Animals: Male Wistar rats (8-10 weeks old).

  • Groups:

    • Control Group (Vehicle only)

    • YK-11 Group (0.35 mg/kg, adjusted from g/kg in source for plausibility)

  • Methodology:

    • Acclimation: Acclimate animals for at least one week prior to the experiment.

    • Baseline Measurement: Collect baseline blood samples via tail vein or saphenous vein to measure initial testosterone, LH, and FSH levels.

    • Administration: Administer YK-11 (or vehicle) daily via oral gavage for 5 weeks. The compound should be suspended in a suitable vehicle like carboxymethylcellulose or dissolved in DMSO/PEG.

    • Weekly Monitoring: Collect blood samples weekly to monitor changes in hormone levels.

    • Terminal Endpoint: At the end of the 5-week period, collect terminal blood samples via cardiac puncture. Harvest testes and weigh them.

  • Analysis: Analyze serum/plasma for testosterone, LH, and FSH concentrations using ELISA or mass spectrometry. Compare the hormone levels and testicular weights between the Control and YK-11 groups.

Protocol 2: Hypothetical Pilot Study for Mitigating YK-11 Suppression with Tamoxifen

  • Objective: To evaluate the efficacy of Tamoxifen in restoring HPG axis function following YK-11 induced suppression.

  • Animals: Male Wistar rats (8-10 weeks old).

  • Groups:

    • Control (Vehicle for 8 weeks)

    • YK-11 followed by Vehicle (YK-11 for 5 weeks, then vehicle for 3 weeks)

    • YK-11 followed by Tamoxifen (YK-11 for 5 weeks, then Tamoxifen at 1 mg/kg/day for 3 weeks)

  • Methodology:

    • Suppression Phase (Weeks 1-5): Administer YK-11 (e.g., 0.35 mg/kg) or vehicle to the respective groups as described in Protocol 1. Confirm suppression with a blood test at the end of week 5.

    • Mitigation Phase (Weeks 6-8): Cease YK-11 administration. Begin daily oral gavage of Tamoxifen (1 mg/kg) or vehicle according to the group assignments.

    • Monitoring: Collect blood samples at the end of weeks 5, 6, 7, and 8 to track the recovery of testosterone, LH, and FSH.

  • Analysis: Compare the rate and extent of hormonal recovery in the Tamoxifen group versus the group that received vehicle post-YK-11.

Visualizations: Pathways and Workflows

YK11_Mechanism cluster_follistatin YK11 YK-11 AR Androgen Receptor (AR) in Muscle Cell This compound->AR Binds to Follistatin Follistatin Gene Expression AR->Follistatin Upregulates Suppression Partial AR Activation AR->Suppression Leads to Follistatin_Protein Follistatin Protein Follistatin->Follistatin_Protein Produces Myostatin Myostatin MuscleGrowth Increased Muscle Growth Myostatin->MuscleGrowth Inhibits Suppression->MuscleGrowth Promotes Follistatin_Protein->Myostatin Inhibits

Caption: Dual mechanism of YK-11 action in muscle cells.

HPTA_Suppression Hypothalamus Hypothalamus Pituitary Pituitary Gland Hypothalamus->Pituitary + GnRH Testes Testes (Leydig Cells) Pituitary->Testes + LH / FSH Testosterone Testosterone Testes->Testosterone Produces Testosterone->Hypothalamus - Negative Feedback Testosterone->Pituitary - Negative Feedback This compound YK-11 This compound->Hypothalamus - Strong Negative Feedback (Suppression) This compound->Pituitary - Strong Negative Feedback (Suppression)

Caption: HPG axis suppression by YK-11's negative feedback.

Mitigation_Workflow start Start: Acclimation & Baseline Blood Sample (T, LH, FSH) phase1 Phase 1: Suppression (e.g., 5 Weeks) Administer YK-11 or Vehicle start->phase1 check1 Hormone Level Check (End of Week 5) phase1->check1 phase2 Phase 2: Mitigation (e.g., 3 Weeks) Administer SERM/hCG or Vehicle check1->phase2 monitoring Weekly Hormone Monitoring phase2->monitoring end End: Terminal Sample & Tissue Collection monitoring->end

Caption: Experimental workflow for testing mitigation strategies.

References

Technical Support Center: YK-11 Long-Term Administration Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in long-term YK-11 administration studies. The information is based on available preclinical data and anecdotal reports, highlighting the challenges and potential issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of YK-11?

A1: YK-11 is a synthetic steroidal selective androgen receptor modulator (SARM) with a dual mechanism of action. It acts as a partial agonist of the androgen receptor (AR), meaning it binds to and activates the receptor, but not to the same extent as full agonists like testosterone. Uniquely, YK-11 also functions as a potent myostatin inhibitor by significantly increasing the expression of follistatin, a protein that binds to and neutralizes myostatin, a negative regulator of muscle growth.[1][2]

Q2: What are the most commonly reported adverse effects in preclinical studies and anecdotal reports during YK-11 administration?

A2: The most frequently cited side effects include testosterone suppression, potential liver toxicity, and androgenic effects like hair loss and acne, particularly at higher doses.[3][4] Animal studies have also indicated potential neurotoxic effects, including alterations in the hippocampus.[5]

Q3: Is there evidence of liver toxicity with long-term YK-11 administration?

A3: YK-11's chemical structure, which includes a methyl ester, raises concerns about potential hepatotoxicity.[6] While some anecdotal reports suggest elevated liver enzymes, particularly at high doses, preclinical data is limited.[7] One study in septic mice showed that YK-11 administration alleviated the increase in liver enzymes (AST and ALT) associated with sepsis.[8] However, the long-term effects on liver function in healthy subjects are not well-documented, and caution is advised.

Q4: How does YK-11 impact the hormonal profile, specifically testosterone levels?

A4: As a SARM, YK-11 can suppress endogenous testosterone production.[3] The degree of suppression is likely dose- and duration-dependent. This occurs through the negative feedback loop on the hypothalamic-pituitary-gonadal axis. Researchers should anticipate the need for post-cycle therapy (PCT) in animal models to restore normal hormone levels after cessation of YK-11 administration.

Q5: What are the known effects of YK-11 on the central nervous system?

A5: A study in rats demonstrated that five weeks of YK-11 administration led to significant neurochemical alterations in the hippocampus.[9] This included downregulation of the BDNF/TrkB/CREB signaling pathway, which is crucial for neuronal survival and plasticity, and impairments in memory consolidation.[9] The study also noted increased oxidative stress and mitochondrial dysfunction in the hippocampus.[5]

Troubleshooting Guides

Observed Issue Potential Cause Troubleshooting Steps
Unexpected Weight Loss or Cachexia in Animal Models High dosage leading to toxicity; neurotoxic effects impacting feeding behavior.- Review and potentially lower the administered dose.- Monitor food and water intake daily.- Assess for signs of stress or altered behavior.- Conduct interim blood work to check for systemic toxicity.
Significant Elevation in Liver Enzymes (ALT, AST) Hepatotoxicity due to the steroidal structure of YK-11.- Immediately reduce the dosage or temporarily halt administration.- Administer liver-protective agents (e.g., N-acetylcysteine) if part of the study design.- Perform histopathological analysis of liver tissue upon necropsy to assess for damage.
Behavioral Changes (e.g., Increased Aggression, Lethargy) Hormonal fluctuations (testosterone suppression); neurochemical changes in the brain.- Monitor and record behavioral changes systematically.- Measure serum testosterone and other relevant hormone levels.- Consider a shorter administration period if behavioral changes are severe.- Correlate behavioral observations with post-mortem brain tissue analysis.
Inconsistent or Lack of Anabolic Response Poor oral bioavailability; incorrect dosage; degradation of the compound.- Ensure the YK-11 compound is from a reputable source with verified purity.- Prepare fresh solutions for administration regularly.- Consider the vehicle solution used for oral gavage and its compatibility with YK-11.- Verify the administered dosage calculations.
Signs of Androgenic Side Effects (e.g., skin lesions, hair loss in specific strains) Androgenic activity of YK-11.- Document and photograph any physical changes.- Consider dose reduction.- At the end of the study, perform histopathology on skin and relevant tissues.

Quantitative Data from Preclinical Studies

The available quantitative data from long-term YK-11 studies is limited. The following table summarizes findings from a study in a mouse model of sepsis.

Parameter Group Result Reference
Liver Enzymes Sepsis + YK-11 (350 and 700 mg/kg)Alleviated the increase in AST and ALT[8]
Kidney Function Sepsis + YK-11 (350 and 700 mg/kg)Alleviated the increase in BUN[8]
Inflammatory Cytokines Sepsis + YK-11Significantly reduced TNF-α, IL-1β, IL-6, IL-12p70, and IL-10 in the lungs[8]

Note: This data is from a disease model and may not be directly extrapolated to healthy subjects in a long-term study.

Experimental Protocols

In Vitro Myogenic Differentiation Assay
  • Cell Line: C2C12 mouse myoblasts.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS).

  • Differentiation Medium: DMEM with 2% horse serum.

  • Protocol:

    • Seed C2C12 cells and grow to confluence.

    • Induce differentiation by switching to the differentiation medium.

    • Treat cells with YK-11 (e.g., 500 nM) or a vehicle control.

    • Incubate for a specified period (e.g., 48-72 hours).

    • Assess myogenic differentiation by measuring the expression of myogenic regulatory factors (e.g., MyoD, myogenin) via qRT-PCR or Western blot.[10]

Long-Term In Vivo Administration in Rodents (Generalized Protocol)
  • Animal Model: Male Wistar rats or C57BL/6 mice.

  • Acclimatization: Minimum of one week.

  • Housing: Controlled environment (temperature, humidity, 12-hour light/dark cycle).

  • Administration:

    • Route: Oral gavage is common for SARMs.[11]

    • Dosage: Based on pilot studies, starting with a low dose (e.g., 0.35 mg/kg body weight) and having multiple dose groups.[9]

    • Vehicle: A suitable vehicle for YK-11 could be a mixture of DMSO and PEG300.[11]

    • Frequency: Daily administration.

  • Duration: 8-12 weeks or longer, depending on the study objectives.

  • Monitoring:

    • Weekly: Body weight, food and water intake.

    • Bi-weekly/Monthly: Blood collection for analysis of complete blood count, serum chemistry (including liver enzymes and kidney function markers), and hormone levels (testosterone, LH, FSH).

    • Behavioral: Regular observation for any changes in activity, aggression, or signs of toxicity.

  • Endpoint Analysis:

    • At the end of the study, sacrifice animals and collect organs (liver, kidneys, heart, prostate, muscle, brain) for weighing and histopathological examination.

    • Analyze muscle tissue for changes in fiber size and protein expression.

    • Analyze brain tissue (hippocampus) for markers of neuroinflammation and signaling pathway components.

Signaling Pathway Diagrams

YK11_Myostatin_Signaling_Pathway YK11 YK-11 AR Androgen Receptor (AR) (Partial Agonist) This compound->AR Follistatin Follistatin Gene Expression ↑ AR->Follistatin Myostatin Myostatin Follistatin->Myostatin MuscleGrowth Muscle Growth ↑ Follistatin->MuscleGrowth ActRIIB ActRIIB Receptor Myostatin->ActRIIB Smad23 p-Smad2/3 ActRIIB->Smad23 MuscleAtrophy Muscle Atrophy ↓ Smad23->MuscleAtrophy

Caption: YK-11's dual mechanism of action on muscle growth.

YK11_Hippocampal_Signaling_Pathway This compound Long-term YK-11 Administration BDNF BDNF Expression ↓ This compound->BDNF TrkB TrkB Receptor BDNF->TrkB CREB p-CREB ↓ TrkB->CREB NeuronalSurvival Neuronal Survival and Plasticity ↓ CREB->NeuronalSurvival MemoryImpairment Memory Consolidation Impairment NeuronalSurvival->MemoryImpairment

Caption: Hypothesized neurotoxic effects of YK-11 in the hippocampus.

References

Technical Support Center: Optimizing Experimental Protocols for YK-11's Anabolic Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers in accurately assessing the anabolic effects of YK-11.

Frequently Asked Questions (FAQs)

Q1: What is YK-11 and its proposed mechanism of action?

A1: YK-11 is a synthetic, steroidal selective androgen receptor modulator (SARM).[1][2] Its chemical name is (17α,20E)-17,20-[(1-methoxyethylidene)bis(oxy)]-3-oxo-19-norpregna-4,20-diene-21-carboxylic acid methyl ester.[3][4] YK-11 is unique due to its dual mechanism of action:

  • Partial Androgen Receptor (AR) Agonist: It binds to the androgen receptor but acts as a partial agonist, meaning it doesn't activate the receptor to the same extent as full agonists like dihydrotestosterone (DHT).[1][2] This partial activation occurs without inducing the N/C-terminal interaction required for full transcriptional activation.[1][3]

  • Myostatin Inhibition via Follistatin: YK-11's primary anabolic effect is attributed to its ability to significantly increase the expression of follistatin (Fst).[3][5] Follistatin is a potent inhibitor of myostatin, a protein that naturally limits muscle growth.[5][6] By inhibiting myostatin, YK-11 effectively removes a key barrier to muscle hypertrophy.[5][6] This induction of follistatin is AR-dependent.[3]

Q2: What are the expected anabolic effects of YK-11 in preclinical models?

A2: Preclinical in vitro and animal studies suggest YK-11 has potent anabolic effects on both muscle and bone tissue.

  • Muscle: YK-11 promotes myogenic differentiation in myoblast cell lines like C2C12 more potently than DHT.[1][3] It achieves this by increasing key myogenic regulatory factors (MRFs) such as MyoD, Myf5, and myogenin.[3][4] This leads to muscle cell proliferation and hypertrophy.[5]

  • Bone: Studies on osteoblastic MC3T3-E1 cells show that YK-11 can accelerate cell proliferation, enhance alkaline phosphatase (ALP) activity, and increase mineralization, comparable to DHT.[7][8] It also upregulates osteoblast-specific markers like osteocalcin.[7]

Q3: What are the recommended solvents and vehicles for YK-11?

A3: YK-11 is a crystalline solid that is insoluble in water but soluble in organic solvents.[9]

  • In Vitro (Cell Culture): Dimethyl sulfoxide (DMSO) is the most commonly cited solvent for preparing stock solutions.[7][9] Ethanol (EtOH) has also been used as a solvent control in cell culture experiments.[3] It is crucial to use newly opened, anhydrous DMSO as it is hygroscopic, which can affect solubility.[7] For cell treatment, the final concentration of the solvent in the culture medium should be kept low (typically <0.1%) to avoid solvent-induced toxicity or off-target effects.

  • In Vivo (Animal Studies): While specific vehicles for YK-11 in published animal studies are not always detailed, general practices for administering SARMs or similar compounds often involve vehicles such as a mixture of DMSO, PEG300, or corn oil, depending on the route of administration (e.g., oral gavage, subcutaneous injection). Researchers should perform pilot studies to determine the optimal, non-toxic vehicle for their specific experimental design.

Q4: What are standard in vitro and in vivo models for assessing YK-11's effects?

A4:

  • In Vitro Models:

    • Myogenesis: Mouse C2C12 myoblast cells are the standard model to study myogenic differentiation.[3][7] Researchers typically induce differentiation by switching from a high-serum growth medium to a low-serum (e.g., 2% horse serum) differentiation medium containing YK-11 or a vehicle control.[3][7]

    • Osteogenesis: Mouse MC3T3-E1 pre-osteoblastic cells are commonly used to assess effects on bone formation.[7][10]

    • AR Activity: HEK293 cells overexpressing the androgen receptor are used for reporter assays (e.g., ARE-luciferase) to quantify AR activation.[11]

  • In Vivo Models:

    • Rodent Models: Male BALB/c mice and Wistar rats have been used in studies investigating YK-11's effects on muscle wasting, inflammation, and neurochemistry.[12][13] Animal models of muscle atrophy (e.g., sepsis-induced) or bone defects are also relevant.[1][14]

Troubleshooting Guides

This section addresses common issues encountered during YK-11 experimentation in a question-and-answer format.

Issue 1: Inconsistent or No Anabolic Response in Cell Culture

  • Q: My C2C12 cells are not differentiating or showing an anabolic response after YK-11 treatment. What could be the cause?

    • A: Solubility and Compound Stability: YK-11 is poorly soluble in aqueous solutions. Ensure your stock solution in DMSO is fully dissolved (ultrasonication may be required) and stored correctly (-20°C for short-term, -80°C for long-term).[7][15] Avoid repeated freeze-thaw cycles.[16] The compound is supplied as a mixture of diastereomers; ensure you are using a high-purity source where the active diastereomer is predominant.[11][17]

    • A: Cell Culture Conditions: C2C12 differentiation is highly sensitive to cell density, serum concentration, and passage number. Ensure cells are not overly confluent before inducing differentiation. Use a low-serum differentiation medium (e.g., DMEM with 2% horse serum) as high serum levels will inhibit differentiation.[3][7]

    • A: Concentration and Duration: Published studies often use YK-11 at concentrations around 500 nM for C2C12 differentiation, with treatment lasting several days (e.g., 4-7 days).[3][7] Verify that your concentration and treatment duration are appropriate. A dose-response experiment is recommended to find the optimal concentration for your specific cell line and batch of YK-11.

Issue 2: High Variability or Unexpected Results in Animal Studies

  • Q: I'm observing high variability in muscle mass or bone density among my test animals. How can I reduce this?

    • A: Route of Administration and Vehicle: The method of administration (e.g., oral gavage, injection) and the vehicle used can significantly impact bioavailability and lead to variability. Ensure consistent administration technique and that the vehicle properly solubilizes YK-11 without causing adverse effects. Perform a pilot study to assess vehicle tolerance and compound pharmacokinetics if possible.

    • A: Dosing and Half-Life: The estimated half-life of YK-11 is between 6-12 hours.[2] A once-daily dosing schedule may lead to fluctuating plasma concentrations. Consider a split-dosing schedule (e.g., twice daily) to maintain more stable blood levels, which may reduce variability in anabolic response.[2]

    • A: Animal Model and Health Status: Underlying health issues or stress in animals can impact anabolic processes. Ensure all animals are healthy, acclimatized, and housed under identical conditions. In models of muscle wasting, the timing of YK-11 administration relative to the injury or disease induction is critical.

Issue 3: Observing Off-Target or Androgenic Side Effects

  • Q: I'm noticing potential androgenic side effects in my experiments that are unexpected for a "selective" modulator. Why might this be happening?

    • A: Partial AR Agonism: Although YK-11 is a partial agonist, it still activates the androgen receptor.[1] At higher doses, this partial agonism may be sufficient to induce androgenic effects in sensitive tissues. It is crucial to perform dose-response studies to identify a therapeutic window that maximizes anabolic effects while minimizing androgenic ones.

    • A: Steroidal Structure: YK-11 has a steroidal backbone derived from DHT, which distinguishes it from most non-steroidal SARMs.[1][2] This structure may contribute to a different side effect profile. Anecdotal reports from non-clinical use suggest potential for hair loss and acne.[5]

    • A: Hormonal Suppression: As an AR agonist, YK-11 can suppress the natural production of testosterone through the hypothalamic-pituitary-gonadal (HPG) axis.[5] This is a critical consideration for the design of in vivo studies, especially regarding the duration of the experiment and the need for a "washout" or recovery period.

Quantitative Data Summary

Table 1: In Vitro Concentrations and Effects of YK-11

Cell Line Concentration Observed Effect Reference
C2C12 Myoblasts 500 nM Induced myogenic differentiation, increased MyoD, Myf5, myogenin, and follistatin mRNA. [3]
C2C12 Myoblasts 100 nM - 500 nM Enhanced Myf5 and myogenin mRNA expression. [7]
MC3T3-E1 Osteoblasts 0.5 µM (500 nM) Increased cell proliferation, ALP activity, and osteoprotegerin mRNA. [7]
MC3T3-E1 Osteoblasts 0.1 - 1.0 µM Dose-dependently increased osteocalcin mRNA expression. [7]

| HEK293 (AR-overexpressing) | 0.1 µM (100 nM) | Activated AR transcriptional activity. |[11] |

Table 2: In Vivo Dosage and Model Information

Animal Model Dosage Route Study Focus Reference
BALB/c Mice 350, 700 mg/kg Oral Sepsis-induced muscle wasting [13]

| Wistar Rats | 0.35 g/kg | Not specified | Hippocampal neurochemistry |[12] |

Detailed Experimental Protocols

Protocol 1: In Vitro Myogenic Differentiation of C2C12 Cells

  • Cell Seeding: Plate C2C12 myoblasts in a suitable format (e.g., 12-well plates) in growth medium (DMEM with 10% FBS) and culture for 24 hours or until they reach ~80-90% confluency.

  • Stock Solution Preparation: Prepare a 1 mM stock solution of YK-11 in sterile, anhydrous DMSO. Store at -80°C.

  • Induction of Differentiation:

    • Aspirate the growth medium.

    • Wash cells once with sterile PBS.

    • Add differentiation medium (DMEM with 2% horse serum).[3][7]

    • Add YK-11 from the stock solution to achieve the desired final concentration (e.g., 500 nM).[3] For the vehicle control, add an equivalent volume of DMSO.

  • Treatment: Culture the cells for 4-7 days, replacing the differentiation medium with fresh medium and compound every 48 hours.

  • Endpoint Analysis:

    • qRT-PCR: Harvest RNA at desired time points (e.g., day 2, 4) to analyze the expression of myogenic regulatory factors (MyoD, Myf5, myogenin) and follistatin (Fst).[3]

    • Immunoblotting/Immunofluorescence: At the end of the experiment (e.g., day 7), lyse cells to analyze protein levels of differentiation markers like Myosin Heavy Chain (MyHC) via Western Blot, or fix cells for immunofluorescent staining to visualize myotube formation.[3]

Protocol 2: In Vivo Assessment of Anabolic Activity in Rodents

  • Animal Acclimatization: Acclimatize male mice or rats for at least one week under standard housing conditions.

  • Compound Preparation: Prepare the dosing solution of YK-11 in a suitable, sterile vehicle. The choice of vehicle and concentration will depend on the route of administration and desired dose.

  • Grouping: Randomly assign animals to experimental groups (e.g., Vehicle Control, YK-11 Low Dose, YK-11 High Dose).

  • Administration: Administer YK-11 or vehicle daily (or twice daily) for the duration of the study (e.g., 4-8 weeks) via the chosen route (e.g., oral gavage).

  • Monitoring: Monitor animal body weight and general health daily.

  • Endpoint Analysis:

    • At the end of the study, euthanize the animals.

    • Tissue Collection: Carefully dissect and weigh key anabolic (e.g., gastrocnemius, soleus, levator ani muscles) and androgenic (e.g., prostate, seminal vesicles) tissues.

    • Bone Analysis: Collect femurs or tibias for analysis of bone mineral density (BMD) using micro-CT or DEXA.

    • Blood Analysis: Collect blood for analysis of hormone levels (e.g., testosterone, LH) and serum markers of organ health.

Visualizations: Signaling Pathways and Workflows

YK11_Signaling_Pathway YK11 YK-11 AR Androgen Receptor (AR) (Cytoplasm) This compound->AR Binds (Partial Agonist) AR_N AR (Nucleus) AR->AR_N Translocation ARE Androgen Response Element (ARE) AR_N->ARE MRFs ↑ Myogenic Regulatory Factors (MyoD, Myf5, Myogenin) AR_N->MRFs Fst-Independent Pathway Fst_Gene Follistatin (Fst) Gene ARE->Fst_Gene Upregulates Transcription Fst_mRNA Fst mRNA Fst_Gene->Fst_mRNA Follistatin Follistatin Protein (Secreted) Fst_mRNA->Follistatin Myostatin Myostatin Follistatin->Myostatin Inhibits Differentiation ↑ Muscle Differentiation & Hypertrophy Myostatin->Differentiation Inhibits MRFs->Differentiation Experimental_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment iv_start C2C12 Cell Culture iv_treat Treat with YK-11 (e.g., 500 nM) vs Vehicle iv_start->iv_treat iv_qpc qRT-PCR (MyoD, Fst) iv_treat->iv_qpc iv_wb Western Blot (MyHC) iv_treat->iv_wb iv_if Immunofluorescence (Myotube Formation) iv_treat->iv_if inv_start Rodent Model inv_treat Administer YK-11 vs Vehicle (4-8 weeks) inv_start->inv_treat inv_end Endpoint Analysis inv_treat->inv_end inv_muscle Muscle Mass inv_end->inv_muscle inv_bone Bone Density (µCT) inv_end->inv_bone inv_blood Serum Analysis inv_end->inv_blood Troubleshooting_Tree start Inconsistent / No Anabolic Effect in Cell Culture Experiment q1 Is YK-11 fully dissolved? Stock solution clear? start->q1 a1_no Action: Check solubility. Use fresh anhydrous DMSO. Consider ultrasonication. q1->a1_no No q2 Are cell culture conditions optimal for differentiation? q1->q2 Yes end Re-run Experiment a1_no->end a2_no Action: Verify cell density (~80%). Use low-serum medium (2% HS). Use low passage cells. q2->a2_no No q3 Is the concentration and duration appropriate? q2->q3 Yes a2_no->end a3_no Action: Run dose-response curve. Ensure treatment duration is sufficient (e.g., 4-7 days). q3->a3_no No q3->end Yes a3_no->end

References

Best practices for handling and storing YK-11 compound

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this technical support center provides comprehensive guidance on the best practices for handling and storing the YK-11 compound. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and safety information to ensure the integrity and successful application of YK-11 in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is YK-11 and what is its primary mechanism of action?

A1: YK-11 is a synthetic, steroidal selective androgen receptor modulator (SARM).[1][2][3] Its unique mechanism involves partially activating the androgen receptor (AR) to stimulate anabolic activity in muscle and bone tissue.[1][4] Notably, YK-11 also functions as a myostatin inhibitor by increasing the expression of follistatin (Fst), a protein that blocks myostatin's function, thereby promoting muscle growth.[4][5]

Q2: What are the recommended long-term and short-term storage conditions for YK-11 powder?

A2: For long-term storage, YK-11 powder should be stored at -20°C, where it can remain stable for up to three years.[4] For short-term storage, 4°C is suitable for up to two years.[4]

Q3: How should I store YK-11 once it is dissolved in a solvent?

A3: Stock solutions of YK-11 should be stored at -80°C for up to three months or at -20°C for up to two weeks to maintain stability.[4] To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.

Q4: Is YK-11 stable in aqueous solutions and cell culture media?

A4: YK-11 is known to be unstable and can hydrolyze within a few hours in aqueous solutions.[6] This instability should be a critical consideration in experimental design. When preparing solutions for cell culture, it is best to make them fresh immediately before use.

Q5: What personal protective equipment (PPE) should be worn when handling YK-11?

A5: When handling YK-11 powder or solutions, appropriate personal protective equipment should be worn, including chemical-resistant gloves, a lab coat, and safety glasses with side shields. If there is a risk of aerosolization, a properly fitted respirator is recommended.

Data Presentation

YK-11 Compound Properties
PropertyValue
CAS Number 1370003-76-1
Molecular Formula C25H34O6
Molecular Weight 430.541 g/mol
Appearance White to pale yellow crystalline solid
Purity (by HPLC) ≥98%[4]
YK-11 Solubility Data
SolventConcentrationNotes
DMSO ≥ 64 mg/mL[4]May require ultrasonication to fully dissolve.
Ethanol ~1 mg/mL[6]Purge with an inert gas.
Methanol ~1 mg/mL[1][6]Purge with an inert gas.
Acetonitrile ~1 mg/mL[1][6]Purge with an inert gas.
PEG400 SolubleSpecific concentration not well-documented, but used as a solvent.[7]
Water Very slightly soluble (0.13 g/L at 25°C)Prone to hydrolysis.[6]
YK-11 Storage Stability
FormStorage TemperatureDuration
Powder -20°C3 years[4]
4°C2 years[4]
In Solvent -80°C3 months[4]
-20°C2 weeks[4]

Experimental Protocols

Protocol for Preparation of YK-11 Stock Solution (10 mM in DMSO)
  • Materials:

    • YK-11 powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

    • Calibrated analytical balance

    • Vortex mixer

    • Ultrasonic bath

  • Procedure:

    • Tare a sterile microcentrifuge tube on a calibrated analytical balance.

    • Carefully weigh out 4.31 mg of YK-11 powder into the microcentrifuge tube.

    • Add 1 mL of anhydrous DMSO to the tube.

    • Vortex the tube for 1-2 minutes to aid dissolution.

    • If the compound does not fully dissolve, place the tube in an ultrasonic bath for 5-10 minutes.

    • Visually inspect the solution to ensure it is clear and free of particulates.

    • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

Protocol for Quality Control: Purity Assessment by HPLC (General Method)
  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid or trifluoroacetic acid to improve peak shape).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 242 nm.[1][6]

    • Injection Volume: 10 µL.

  • Procedure:

    • Prepare a standard solution of YK-11 at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.

    • Prepare the sample solution of the YK-11 batch to be tested at the same concentration.

    • Set up the HPLC system with the specified conditions and allow the system to equilibrate.

    • Inject the standard solution to determine the retention time of the main YK-11 peak.

    • Inject the sample solution.

    • Analyze the resulting chromatogram to determine the area percentage of the main peak relative to the total area of all peaks to calculate the purity.

Troubleshooting Guides

Issue: Precipitation of YK-11 in Solution
  • Symptom: The YK-11 solution appears cloudy or contains visible solid particles after preparation or upon storage.

  • Possible Causes and Solutions:

CauseSolution
Incomplete Dissolution Ensure thorough mixing by vortexing. Use an ultrasonic bath to aid in dissolving the compound, especially when preparing high-concentration stock solutions in DMSO.
Supersaturation The concentration of YK-11 may be too high for the chosen solvent. Dilute the solution or gently warm it to aid dissolution. Be aware that cooling may cause it to precipitate again.
Low Temperature If the solution has been stored at a low temperature, some of the compound may have precipitated out. Gently warm the solution to 37°C and vortex to redissolve before use.
Hydrolysis in Aqueous Solutions YK-11 is prone to hydrolysis in aqueous solutions, which can lead to the formation of less soluble degradation products. Prepare aqueous solutions fresh before each experiment and avoid long-term storage.
Interaction with Media Components When diluting a DMSO stock solution into cell culture media, rapid addition or high concentrations can cause localized precipitation. Add the stock solution dropwise while gently swirling the media.
Issue: Inconsistent or Unexpected Experimental Results
  • Symptom: High variability between replicate experiments or results that do not align with expectations.

  • Possible Causes and Solutions:

CauseSolution
Compound Degradation Due to its instability, especially in aqueous solutions, YK-11 may have degraded. Prepare fresh solutions for each experiment from a properly stored stock.
Inaccurate Concentration Verify the accuracy of the initial weighing and dilution steps. Ensure the analytical balance is properly calibrated.
Improper Storage If stock solutions were not stored at the recommended temperatures or were subjected to multiple freeze-thaw cycles, the compound may have degraded. Use fresh aliquots for each experiment.
Purity Issues The purity of the YK-11 batch may be lower than specified. Verify the purity using a suitable analytical method like HPLC.

Mandatory Visualizations

YK11_Signaling_Pathway cluster_nucleus Inside Nucleus YK11 YK-11 AR Androgen Receptor (AR) This compound->AR Binds to YK11_AR YK-11/AR Complex AR->YK11_AR Nucleus Nucleus YK11_AR->Nucleus Translocates to ARE Androgen Response Element (ARE) YK11_AR->ARE Binds to Follistatin_Gene Follistatin Gene ARE->Follistatin_Gene Activates Transcription of Follistatin_mRNA Follistatin mRNA Follistatin_Gene->Follistatin_mRNA Follistatin_Protein Follistatin Protein Follistatin_mRNA->Follistatin_Protein Translation Myostatin_Inhibition Inhibition Follistatin_Protein->Myostatin_Inhibition Leads to Myostatin Myostatin Myostatin->Myostatin_Inhibition Muscle_Growth Increased Muscle Protein Synthesis and Growth Myostatin_Inhibition->Muscle_Growth Promotes

Caption: YK-11 signaling pathway leading to myostatin inhibition.

Troubleshooting_Workflow decision decision issue issue solution solution Start Start: Inconsistent Experimental Results Check_Solution Was the YK-11 solution prepared fresh? Start->Check_Solution Prepare_Fresh Prepare a fresh solution immediately before use. Check_Solution->Prepare_Fresh No Check_Storage Was the stock solution stored correctly? Check_Solution->Check_Storage Yes New_Aliquot Use a new, un-thawed aliquot from -80°C storage. Check_Storage->New_Aliquot No Check_Purity Has the purity of the YK-11 batch been verified? Check_Storage->Check_Purity Yes Perform_QC Perform HPLC analysis to confirm purity. Check_Purity->Perform_QC No Review_Protocol Review experimental protocol for errors. Check_Purity->Review_Protocol Yes

Caption: Troubleshooting workflow for inconsistent experimental results with YK-11.

References

Validation & Comparative

A Comparative Analysis of YK-11 and RAD-140 Efficacy for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals.

This guide provides an objective comparison of the preclinical efficacy of two prominent Selective Androgen Receptor Modulators (SARMs): YK-11 and RAD-140 (Vosilasarm/Testolone). Both compounds are subjects of research for their potential anabolic effects, but they operate through distinct molecular mechanisms, leading to different efficacy and pharmacological profiles. This document synthesizes available in vitro and in vivo data to facilitate informed decisions in research and development.

Mechanism of Action: A Tale of Two Pathways

The primary difference between YK-11 and RAD-140 lies in their mechanisms of action. RAD-140 functions as a conventional SARM, while YK-11 exhibits a unique dual-action profile.

RAD-140 (Testolone): Selective Androgen Receptor Agonism

RAD-140 is a non-steroidal SARM that binds to the Androgen Receptor (AR) with high affinity and selectivity, particularly in muscle and bone tissues.[1][2] Upon binding, it initiates a conformational change in the AR, leading to the recruitment of coactivator proteins and the transcription of genes responsible for anabolic processes like protein synthesis.[3] Its efficacy is derived from its ability to activate these pathways while having minimal impact on androgenic tissues such as the prostate and seminal vesicles, a key differentiator from traditional anabolic steroids.[4][5]

RAD140_Pathway cluster_cell Target Cell (e.g., Myocyte) cluster_nucleus RAD140 RAD-140 AR Androgen Receptor (AR) (Cytoplasm) RAD140->AR binds Complex RAD-140/AR Complex AR->Complex HSP HSP HSP->AR dissociates Nucleus Nucleus Complex->Nucleus translocation ARE Androgen Response Element (ARE) Complex->ARE binds Transcription Gene Transcription ARE->Transcription activates Anabolism Anabolic Effects (Muscle & Bone) Transcription->Anabolism leads to

YK-11: Partial AR Agonism and Myostatin Inhibition

YK-11 is a synthetic, steroidal SARM that is structurally derived from dihydrotestosterone (DHT).[6][7] It acts as a partial agonist of the androgen receptor, meaning it binds to and activates the receptor, but not to the same extent as a full agonist like DHT.[7]

Its most distinctive feature is its secondary mechanism: YK-11 significantly increases the expression of Follistatin (Fst).[8][9][10] Follistatin is a potent endogenous inhibitor of Myostatin, a protein that negatively regulates muscle growth.[3][11] By inhibiting myostatin, YK-11 may allow for muscle hypertrophy beyond what is typically achievable through AR activation alone.[11][12] In vitro studies have confirmed that YK-11's myogenic effects are mediated by this Follistatin induction, as neutralizing Follistatin with an antibody reverses the muscle differentiation process.[9][10]

YK11_Pathway cluster_cell Myocyte YK11 YK-11 AR Androgen Receptor (AR) This compound->AR partially activates Follistatin Follistatin Gene Expression AR->Follistatin upregulates Myostatin Myostatin Follistatin->Myostatin inhibits Hypertrophy Muscle Hypertrophy Myostatin->Hypertrophy suppresses

Quantitative Data Presentation

The following table summarizes key quantitative parameters from preclinical studies. Direct comparative in vivo studies are limited; thus, data is compiled from separate experiments.

ParameterYK-11RAD-140Dihydrotestosterone (DHT)Testosterone
AR Binding Affinity (Ki) Data not available7 nM [4][13][14]10 nM[4][13]29 nM[4][13]
Structure SteroidalNon-steroidalSteroidalSteroidal
Primary Mechanism Partial AR Agonist & Myostatin Inhibitor[7][12]Selective AR Agonist[1]Full AR AgonistFull AR Agonist
In Vitro Potency (Myoblasts) More potent induction of myogenic factors (MyoD, Myf5, Myogenin) than DHT[8][9]EC50: 0.1 nM (osteoblasts)[4]Reference Agonist[8][9]N/A
In Vivo Anabolic Efficacy Limited data; prevents muscle wasting in sepsis models (mice)[15]Stimulates levator ani muscle from 0.03 mg/kg (rats)[4]N/AN/A
In Vivo Androgenic Effect Limited dataMinimal effect on prostate/seminal vesicles at anabolic doses[4][5]HighHigh
Oral Bioavailability Data not available27-63% (rats), 65-75% (monkeys)[4][16]LowLow
Reported Half-Life ~6-12 hours (anecdotal)[6]~45-60 hours[16]~1-2 hours~30-60 minutes

Experimental Protocols

Methodologies for assessing SARM efficacy often involve both in vitro cell-based assays and in vivo animal models.

Experimental_Workflow cluster_vitro In Vitro Analysis cluster_vivo In Vivo Analysis b_assay 1. Binding Assay (Determine Ki for AR) c_culture 2. Cell Culture (e.g., C2C12 Myoblasts) b_assay->c_culture treatment 3. Compound Treatment (YK-11, RAD-140, Control) c_culture->treatment analysis 4. Analysis (e.g., qRT-PCR for Myogenic Factors, Follistatin Expression) treatment->analysis animal_prep 1. Animal Model Prep (e.g., Castrated Male Rats) dosing 2. Daily Dosing (Oral Gavage/Drinking Water) animal_prep->dosing dissection 3. Dissection & Weighing (Levator Ani, Prostate, etc.) dosing->dissection data_analysis 4. Data Analysis (Anabolic/Androgenic Ratio) dissection->data_analysis cluster_vitro cluster_vitro cluster_vivo cluster_vivo cluster_vitro->cluster_vivo Proceed if promising

Experiment TypeMethodology for Key Experiments
In Vitro Myogenesis Assay (YK-11) Cell Line: C2C12 mouse myoblasts.[8][9] Protocol: Cells are cultured in a differentiation medium. They are treated with YK-11 (e.g., 500 nM), DHT (500 nM), or a vehicle control.[8] Analysis: After a set period (e.g., 4 days), mRNA levels of myogenic regulatory factors (MyoD, Myf5, myogenin) and Follistatin are measured via qRT-PCR. Protein expression of markers like Myosin Heavy Chain (MyHC) is assessed by immunoblotting.[10][17] To confirm the mechanism, the experiment can be repeated with the addition of an anti-Follistatin antibody.[9][10]
In Vivo Anabolic/Androgenic Assay (RAD-140) Model: Hershberger Assay using young, castrated male rats.[4][18] Protocol: Animals are dosed daily for a set period (e.g., 11 days) with various concentrations of RAD-140 (e.g., 0.03 - 30 mg/kg, orally) or a comparator like testosterone propionate (TP, subcutaneously).[4] A vehicle group serves as the castrated control, and a sham-operated group serves as the intact control.[4] Analysis: At the end of the study, key anabolic (levator ani muscle) and androgenic (prostate, seminal vesicles) tissues are dissected and weighed. The ratio of anabolic to androgenic tissue weight increase determines the compound's selectivity.[4][5]
Pharmacokinetic Study (RAD-140) Models: Rats and Cynomolgus monkeys.[4] Protocol: A single dose of RAD-140 is administered. Blood samples are collected at various time points. Analysis: Plasma concentrations of the compound are measured over time to determine key parameters such as bioavailability (F), half-life (t1/2), and clearance rate. Stability is also assessed via incubation with rat, monkey, and human microsomes.[4][14]

Summary of Efficacy and Selectivity

  • RAD-140 has demonstrated robust efficacy and tissue selectivity in established preclinical models. Its high binding affinity for the androgen receptor, coupled with significant anabolic effects on muscle at doses that spare androgenic tissues, makes it a quintessential SARM.[4][5] Its favorable oral bioavailability and longer half-life are also advantageous properties for research applications.[4][16]

  • YK-11 presents a novel approach to anabolism. Its potency in in vitro myogenic assays, where it outperforms the powerful androgen DHT in stimulating key muscle growth factors, is significant.[8][9] This is largely attributed to its unique ability to induce Follistatin, thereby inhibiting Myostatin.[3][11] However, there is a notable lack of publicly available in vivo data that quantifies its anabolic versus androgenic effects in a standardized assay like the Hershberger model. Therefore, while its myostatin-inhibiting mechanism is mechanistically compelling, its tissue selectivity and overall in vivo anabolic-to-androgenic ratio remain less characterized than that of RAD-140.

Conclusion for Drug Development Professionals

Both YK-11 and RAD-140 are potent anabolic agents based on available preclinical evidence.

  • RAD-140 represents a more traditional and well-characterized SARM. Its development pathway benefits from extensive preclinical data demonstrating clear tissue selectivity and a favorable pharmacokinetic profile. It serves as a strong candidate for conditions requiring an increase in muscle mass and/or bone density with minimal androgenic side effects.

  • YK-11 offers a potentially more powerful, albeit less understood, pathway to muscle hypertrophy through its dual-action mechanism. The inhibition of myostatin could theoretically produce anabolic effects superior to those achievable by AR agonism alone. However, the current lack of comprehensive in vivo selectivity data and its steroidal structure necessitate further investigation to fully characterize its safety and therapeutic potential.

For research purposes, the choice between these two compounds depends on the specific scientific question. RAD-140 is suitable for studies requiring a well-defined selective androgenic effect, while YK-11 is a candidate for exploring novel anabolic pathways beyond direct AR activation, specifically those involving myostatin regulation. Further head-to-head comparative studies are required to definitively establish the relative efficacy and safety of these two compounds.

References

Validating YK-11's Myostatin Inhibition: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of the investigational Selective Androgen Receptor Modulator (SARM) YK-11 and its purported myostatin-inhibiting effects. Targeted at researchers, scientists, and drug development professionals, this document summarizes available quantitative data, details experimental protocols for validation, and contrasts YK-11's mechanism with other myostatin inhibitors.

Executive Summary

YK-11, a steroidal SARM, is theorized to exert its anabolic effects primarily through an indirect inhibition of myostatin.[1] Unlike direct myostatin antagonists, YK-11 upregulates the expression of follistatin, a potent natural inhibitor of myostatin.[2][3] In-vitro studies on C2C12 myoblasts have demonstrated that YK-11 significantly increases follistatin mRNA levels, an effect not observed with the potent androgen dihydrotestosterone (DHT).[3] This upregulation of follistatin is critical for the myogenic (muscle-building) effects of YK-11, as these effects are negated by the presence of an anti-follistatin antibody.[2][3]

While preclinical data for YK-11 is limited to in-vitro studies, other myostatin inhibitors, such as anti-myostatin antibodies and prodomain-derived peptides, have undergone more extensive preclinical and clinical evaluation. These alternative approaches directly target myostatin or its receptor, offering a different mechanistic approach to achieving similar therapeutic goals. This guide will present the available data to allow for an informed, albeit indirect, comparison.

YK-11: Mechanism of Action and In-Vitro Efficacy

The primary evidence for YK-11's myostatin-inhibiting activity comes from a study by Kanno et al. (2013), which elucidated its mechanism in C2C12 mouse myoblast cells.[2][3] The proposed signaling pathway is initiated by YK-11 binding to the androgen receptor (AR), leading to the upregulation of follistatin (Fst) expression. Follistatin then binds to and inhibits myostatin, preventing it from activating its receptor (ActRIIB) and suppressing muscle growth.

Signaling Pathway of YK-11-Mediated Myostatin Inhibition

YK11_Pathway cluster_cell Myoblast cluster_nucleus YK11 YK-11 AR Androgen Receptor (AR) This compound->AR Binds to Nucleus Nucleus AR->Nucleus Translocates to Fst_Gene Follistatin Gene (Fst) Nucleus->Fst_Gene Activates Transcription Follistatin Follistatin Fst_Gene->Follistatin Translates to Myostatin Myostatin Follistatin->Myostatin Binds and Inhibits ActRIIB Activin Receptor IIB (ActRIIB) Myostatin->ActRIIB Activates Muscle_Growth_Inhibition Inhibition of Muscle Growth ActRIIB->Muscle_Growth_Inhibition Leads to YK11_Workflow start Start: C2C12 Myoblast Culture treatment Treatment with YK-11 (500 nM), DHT (500 nM), or Vehicle Control start->treatment incubation Incubation for 48-96 hours in differentiation medium treatment->incubation antibody_block Parallel Experiment: YK-11 + Anti-Follistatin Antibody treatment->antibody_block rna_extraction RNA Extraction incubation->rna_extraction protein_extraction Protein Extraction incubation->protein_extraction q_pcr qRT-PCR Analysis (Myf5, MyoD, Myogenin, Follistatin) rna_extraction->q_pcr western_blot Western Blot Analysis (Myosin Heavy Chain) protein_extraction->western_blot antibody_block->incubation

References

YK-11 and DHT: A Comparative Analysis of Androgen Receptor Binding and Signaling

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of androgenic compounds, both the endogenous steroid dihydrotestosterone (DHT) and the synthetic selective androgen receptor modulator (SARM) YK-11 are potent activators of the androgen receptor (AR). However, their interaction with the AR and subsequent downstream signaling pathways exhibit crucial differences, leading to distinct physiological effects. This guide provides a detailed comparison of YK-11 and DHT, focusing on their AR binding affinity, mechanisms of action, and the experimental frameworks used to elucidate these properties.

Androgen Receptor Binding Affinity: A Tale of Two Agonists

One key structural difference in their interaction is that YK-11 does not induce the amino/carboxyl-terminal (N/C) interaction of the AR, a step required for full agonist activity, which is strongly induced by DHT.[2][4] This partial agonism and lack of N/C interaction are central to YK-11's classification as a gene-selective SARM.[2]

Table 1: Comparison of YK-11 and DHT Characteristics

FeatureYK-11Dihydrotestosterone (DHT)
Compound Type Synthetic, steroidal SARMEndogenous androgen steroid
AR Agonism Partial agonist[2][3]Full agonist[1]
AR N/C Interaction Does not induce[2][4]Strongly induces[4]
Primary Mechanism Binds to AR, uniquely induces follistatin expression[4]Binds to AR, activates androgen-responsive genes
Anabolic Activity Potent, demonstrated in muscle and bone cells[5][6]Potent, primary driver of male sexual development

Distinct Signaling Pathways

The divergence in the signaling pathways of YK-11 and DHT post-AR binding is a critical aspect of their differing physiological profiles. DHT follows the canonical androgen signaling pathway, while YK-11 activates a unique downstream target.

Dihydrotestosterone (DHT) Signaling Pathway

Upon entering the cell, DHT binds to the AR in the cytoplasm. This binding triggers the dissociation of heat shock proteins, leading to the dimerization and translocation of the AR-DHT complex into the nucleus. Inside the nucleus, this complex binds to Androgen Response Elements (AREs) on the DNA, recruiting co-regulator proteins and initiating the transcription of target genes responsible for androgenic effects.

DHT_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DHT DHT AR_HSP AR-HSP Complex DHT->AR_HSP Binds CellMembrane Cell Membrane AR_DHT AR-DHT Complex AR_HSP->AR_DHT HSP Dissociation AR_DHT_dimer AR-DHT Dimer AR_DHT->AR_DHT_dimer Dimerization Nucleus Nucleus AR_DHT_dimer->Nucleus Translocation ARE ARE AR_DHT_dimer->ARE Binds GeneTranscription Gene Transcription ARE->GeneTranscription

Caption: Canonical Androgen Receptor Signaling Pathway of DHT.

YK-11 Signaling Pathway

Similar to DHT, YK-11 binds to the androgen receptor. However, a key distinction in its mechanism is the subsequent and significant upregulation of Follistatin (Fst) expression.[4] This effect is AR-dependent, as the introduction of an AR antagonist, flutamide, reduces this upregulation.[7] Follistatin is a known inhibitor of myostatin, a protein that negatively regulates muscle growth. By increasing follistatin levels, YK-11 indirectly inhibits myostatin, leading to its potent myostatin-inhibiting and, consequently, muscle-enhancing effects.[4] Notably, DHT does not induce follistatin expression.[4]

YK11_Signaling YK11 YK-11 AR Androgen Receptor (AR) This compound->AR Binds YK11_AR YK-11-AR Complex AR->YK11_AR Follistatin Follistatin Expression YK11_AR->Follistatin Upregulates Myostatin Myostatin Follistatin->Myostatin Inhibits MuscleGrowth Increased Muscle Growth Myostatin->MuscleGrowth Inhibits

Caption: YK-11's Unique Follistatin-Mediated Signaling Pathway.

Experimental Protocols

The characterization of YK-11 and its comparison to DHT have been established through various in vitro experiments. The following outlines the methodologies employed in key studies.

Androgen Responsive Element (ARE) Luciferase Reporter Assay

This assay is fundamental in determining the agonistic or antagonistic properties of a compound on the androgen receptor.

  • Objective: To measure the ability of a compound to activate gene transcription via the androgen receptor.

  • Methodology:

    • HEK293 cells are transiently co-transfected with a human AR expression vector and a reporter plasmid containing androgen responsive elements (AREs) linked to a luciferase gene.[2]

    • The transfected cells are then treated with the test compound (e.g., YK-11 or DHT) at various concentrations.[2]

    • After an incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer.

    • The intensity of the light produced is directly proportional to the level of AR-mediated gene transcription.

  • Significance: This assay demonstrated that YK-11 acts as a partial agonist of the AR, as it induced luciferase activity but to a lesser extent than the full agonist DHT.[2]

Luciferase_Assay_Workflow Start Start: HEK293 Cells Transfection Co-transfection: - AR Expression Vector - ARE-Luciferase Reporter Start->Transfection Treatment Treatment with YK-11 or DHT Transfection->Treatment Incubation Incubation Treatment->Incubation Lysis Cell Lysis Incubation->Lysis Measurement Measure Luciferase Activity Lysis->Measurement Result Result: Quantification of AR Activation Measurement->Result

Caption: Workflow for an ARE Luciferase Reporter Assay.

Myogenic Differentiation Assay

This assay assesses the ability of a compound to induce the differentiation of myoblasts into mature muscle cells.

  • Objective: To compare the myogenic potential of YK-11 and DHT.

  • Methodology:

    • C2C12 mouse myoblast cells are cultured in a growth medium.[4]

    • To induce differentiation, the growth medium is replaced with a differentiation medium containing the test compound (YK-11 or DHT) at a specific concentration (e.g., 500 nM).[4]

    • The cells are incubated for several days, and the expression of myogenic regulatory factors (MRFs) such as MyoD, Myf5, and myogenin, as well as myosin heavy chain (MyHC), is measured using quantitative real-time PCR (qRT-PCR) and immunoblotting.[4]

  • Significance: These experiments revealed that YK-11 is a potent inducer of myogenic differentiation, with a more significant increase in the expression of key MRFs compared to DHT.[4] Furthermore, the addition of an anti-Fst antibody reversed the YK-11-mediated myogenic differentiation, confirming the crucial role of follistatin in its mechanism.[4]

References

Unraveling the Myostatin Maze: A Comparative Analysis of YK-11 and Other Myostatin Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest to modulate muscle growth has led to a fascinating array of myostatin inhibitors. Myostatin, a key negative regulator of muscle mass, presents a prime target for therapeutic intervention in conditions of muscle wasting and for the enhancement of muscle development. This guide provides a comparative analysis of YK-11, a unique steroidal selective androgen receptor modulator (SARM) with myostatin-inhibiting properties, and other prominent myostatin inhibitors, supported by available experimental data.

Myostatin, also known as Growth Differentiation Factor 8 (GDF-8), is a member of the transforming growth factor-beta (TGF-β) superfamily.[1][2] Its primary role is to suppress muscle growth, preventing hypertrophy.[1][2] Consequently, inhibiting myostatin has become a focal point of research for promoting muscle growth.[3][4] This has led to the development of various inhibitory strategies, from small molecules to large biologics.

Mechanisms of Myostatin Inhibition

Myostatin inhibitors employ diverse strategies to counteract the muscle-limiting effects of myostatin. These can be broadly categorized as follows:

  • Direct Myostatin Neutralization: Monoclonal antibodies like Domagrozumab, Landogrozumab, and Trevogrumab directly bind to myostatin, preventing it from interacting with its receptor.[5][6][7]

  • Inhibition of Myostatin Activation: Apitegromab (SRK-015) is a monoclonal antibody that targets the precursor form of myostatin (promyostatin), inhibiting its activation.[8][9][10]

  • Receptor Antagonism: Bimagrumab is a human monoclonal antibody that blocks the activin type IIB receptor (ActRIIB), to which myostatin binds to exert its effects.[11][12][13]

  • Decoy Receptors: ACE-031 is a fusion protein that acts as a soluble "decoy" receptor, binding to myostatin and preventing it from reaching its natural receptors on muscle cells.[14][15][16]

  • Upregulation of Natural Inhibitors: YK-11, a synthetic steroidal SARM, exhibits a dual mechanism. It acts as a partial agonist of the androgen receptor and has been shown in vitro to increase the expression of follistatin, a natural antagonist of myostatin.[17][18][19][20] Follistatin directly binds to and neutralizes myostatin.[3][4][21][22]

Comparative Overview of Myostatin Inhibitors

The following table summarizes the key characteristics of YK-11 and other selected myostatin inhibitors based on available research.

InhibitorClassMechanism of ActionKey Experimental Findings (Model)
YK-11 Selective Androgen Receptor Modulator (SARM)Partial agonist of the androgen receptor; increases follistatin expression.[17][19][23]Increased myogenic differentiation in C2C12 myoblasts more potently than DHT (in vitro).[19]
Follistatin GlycoproteinDirectly binds to and inhibits myostatin and other TGF-β family members.[3][4][21]Overexpression in transgenic mice leads to significant increases in muscle mass.[24]
ACE-031 Fusion Protein (ActRIIB-Fc)Acts as a decoy receptor, binding to myostatin.[15][16][25]Increased lean body mass and thigh muscle volume in a clinical trial with boys with Duchenne muscular dystrophy (DMD).[14][16]
Bimagrumab Monoclonal AntibodyBlocks the activin type IIB receptor (ActRIIB).[11][12][13]Increased lean mass and reduced fat mass in obese individuals with type 2 diabetes (clinical trial).[3] Increased muscle mass by 25-50% in mice.[26]
Domagrozumab Monoclonal AntibodyDirectly binds to and neutralizes myostatin.[5][27][28]Increased muscle volume in cynomolgus monkeys (24% increase) and muscle weight in mdx mice (23-26% increase).[1] Failed to meet primary endpoint in a Phase 2 study for DMD.[1][29][30]
Landogrozumab Monoclonal AntibodyDirectly binds to and neutralizes myostatin.[1][6][31][32]Increased appendicular lean mass by 0.43 kg in older adults who had fallen.[1]
Trevogrumab Monoclonal AntibodyDirectly binds to and neutralizes myostatin.[1][7][33][34]Significantly increased muscle mass and strength in mice.[33]
Apitegromab (SRK-015) Monoclonal AntibodyInhibits the activation of myostatin from its precursor form.[8][9][10][35]Showed promise in improving motor function in patients with Spinal Muscular Atrophy (SMA) in a Phase 2 study.[8]

Signaling Pathways and Experimental Workflows

To visualize the complex interactions and experimental processes involved in myostatin inhibition research, the following diagrams are provided.

Myostatin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Myostatin Myostatin (GDF-8) ActRIIB Activin Receptor Type IIB (ActRIIB) Myostatin->ActRIIB Binds ALK4_5 ALK4/5 ActRIIB->ALK4_5 Smad2_3 Smad2/3 ALK4_5->Smad2_3 Phosphorylates pSmad2_3 p-Smad2/3 Smad4 Smad4 pSmad2_3->Smad4 Binds to Smad_complex Smad Complex Nucleus Nucleus Smad_complex->Nucleus Translocates to Gene_Transcription Gene Transcription (Muscle Atrophy Genes) Nucleus->Gene_Transcription Activates Protein_Synthesis_Inhibition Inhibition of Protein Synthesis Gene_Transcription->Protein_Synthesis_Inhibition Leads to

Myostatin Signaling Pathway

The diagram above illustrates the canonical myostatin signaling cascade. Myostatin binds to the ActRIIB receptor, leading to the phosphorylation of Smad2/3, which then forms a complex with Smad4. This complex translocates to the nucleus and activates the transcription of genes that inhibit muscle growth.

Myostatin_Inhibitor_Mechanisms cluster_inhibitors Inhibitors Myostatin Myostatin ActRIIB ActRIIB Receptor Myostatin->ActRIIB Binds to Muscle_Cell Muscle Cell ActRIIB->Muscle_Cell Signals to Muscle Growth Inhibition Muscle Growth Inhibition Muscle_Cell->Muscle Growth Inhibition YK11 YK-11 Follistatin Follistatin This compound->Follistatin Upregulates Follistatin->Myostatin Binds & Inhibits Monoclonal_Antibodies Domagrozumab, Landogrozumab, Trevogrumab Monoclonal_Antibodies->Myostatin Binds & Neutralizes ACE031 ACE-031 ACE031->Myostatin Binds (Decoy) Bimagrumab Bimagrumab Bimagrumab->ActRIIB Blocks Apitegromab Apitegromab Promyostatin Promyostatin Apitegromab->Promyostatin Inhibits Activation Promyostatin->Myostatin Activation

Mechanisms of Action of Myostatin Inhibitors

This diagram provides a comparative visualization of how different myostatin inhibitors interrupt the signaling pathway.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized methodologies for key experiments cited in the study of myostatin inhibitors.

In Vitro Myogenic Differentiation Assay (for YK-11)
  • Cell Line: C2C12 mouse myoblasts.

  • Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere of 5% CO2.

  • Differentiation Induction: To induce myogenic differentiation, the growth medium is replaced with a differentiation medium (DMEM with 2% horse serum) upon reaching confluency.

  • Treatment: Cells are treated with varying concentrations of YK-11 or a vehicle control (e.g., DMSO). Dihydrotestosterone (DHT) can be used as a positive control for androgenic activity.

  • Analysis: After a set period (e.g., 72 hours), cells are harvested for analysis.

    • Western Blotting: To quantify the expression of myogenic differentiation markers such as MyoD and myogenin.

    • Quantitative PCR (qPCR): To measure the mRNA levels of follistatin.

    • Immunocytochemistry: To visualize the formation of myotubes and the expression of muscle-specific proteins.

In Vivo Muscle Growth Assessment in Mice (General Protocol)
  • Animal Model: Wild-type mice (e.g., C57BL/6) or a disease model such as mdx mice for Duchenne muscular dystrophy.

  • Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment.

  • Treatment Administration: The myostatin inhibitor or a placebo is administered via a specified route (e.g., subcutaneous injection, intravenous injection, or oral gavage) at a predetermined dose and frequency.

  • Monitoring: Body weight and general health are monitored regularly throughout the study.

  • Functional Assessment: Muscle function can be assessed using tests such as grip strength measurement.

  • Tissue Collection and Analysis: At the end of the study, animals are euthanized, and specific muscles (e.g., gastrocnemius, tibialis anterior) are dissected and weighed.

    • Histology: Muscle tissues are sectioned and stained (e.g., with hematoxylin and eosin) to measure muscle fiber cross-sectional area.

    • Biochemical Assays: Muscle tissue can be homogenized for protein and RNA analysis.

Conclusion

The field of myostatin inhibition offers a diverse range of therapeutic strategies, each with its own mechanism of action and level of supporting evidence. YK-11 stands out due to its dual action as a SARM and a promoter of the natural myostatin inhibitor, follistatin. However, it is important to note that research on YK-11 is still in its early stages, with most of the data coming from in vitro studies.[19] In contrast, several antibody-based myostatin inhibitors have progressed to clinical trials, providing more robust data on their efficacy and safety in humans, although with mixed results.[1][30][36]

For researchers and drug development professionals, the choice of which myostatin inhibitor to investigate further will depend on the specific therapeutic application, the desired mechanism of action, and the acceptable safety profile. The continued exploration of these compounds holds significant promise for the treatment of muscle-wasting diseases and the enhancement of muscle physiology. Further research, particularly well-controlled in vivo and clinical studies, is necessary to fully elucidate the therapeutic potential and long-term safety of YK-11 and other novel myostatin inhibitors.

References

YK-11's Anabolic Effects: A Comparative Analysis in Muscle Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the selective androgen receptor modulator (SARM) YK-11 reveals potent anabolic activity in murine C2C12 myoblasts. However, a direct cross-validation of these effects in other muscle cell lines is challenging due to a lack of publicly available research with comparable quantitative data.

YK-11, a synthetic steroidal SARM, has garnered significant interest for its potential to promote muscle growth.[1][2] Its primary mechanism of action involves partial agonism of the androgen receptor (AR) and, uniquely, the induction of follistatin (Fst), a potent inhibitor of myostatin.[3][4] Myostatin is a protein that negatively regulates muscle mass, and its inhibition is a key target for anabolic therapies.[4] This guide provides a comprehensive overview of the experimental data on YK-11's anabolic effects, with a primary focus on the well-studied C2C12 cell line.

Comparative Analysis of Anabolic Markers

The majority of in vitro research on YK-11's anabolic properties has been conducted using the C2C12 mouse myoblast cell line. These studies have consistently demonstrated YK-11's ability to induce myogenic differentiation, the process by which myoblasts transform into mature muscle fibers (myotubes).

A key study by Kanno et al. provides a quantitative comparison of YK-11 and dihydrotestosterone (DHT), a potent endogenous androgen, on the expression of myogenic regulatory factors (MRFs) in C2C12 cells. MRFs, including myogenic differentiation factor (MyoD), myogenic factor 5 (Myf5), and myogenin, are crucial for muscle development.[1][3]

Anabolic Marker Cell Line Treatment Fold Change vs. Control (mRNA expression) Reference
MyoDC2C12YK-11 (500 nM)> DHT[3]
Myf5C2C12YK-11 (500 nM)> DHT[3]
MyogeninC2C12YK-11 (500 nM)> DHT[3]
Follistatin (Fst)C2C12YK-11 (500 nM)Significant Increase[1][3]
Follistatin (Fst)C2C12DHT (500 nM)No Significant Change[1][3]

Note: While the study states that the induction of MRFs was "more significant" with YK-11 than DHT, specific fold-change values are not provided in the abstract.

Signaling Pathways and Experimental Workflows

The anabolic effects of YK-11 are primarily mediated through two interconnected pathways: direct partial activation of the androgen receptor and the subsequent induction of follistatin, which then inhibits the myostatin signaling pathway.

YK-11 Signaling Pathway in C2C12 Myoblasts

YK11_Signaling YK11 YK-11 AR Androgen Receptor (AR) This compound->AR Partial Agonist ARE Androgen Response Element (ARE) AR->ARE Binds to Myogenic_Factors Myogenic Regulatory Factors (MyoD, Myf5, Myogenin) AR->Myogenic_Factors Upregulates Fst_Gene Follistatin Gene ARE->Fst_Gene Activates Fst_Protein Follistatin (Fst) Fst_Gene->Fst_Protein Expression Myostatin Myostatin Fst_Protein->Myostatin Inhibits Muscle_Growth Muscle Growth & Differentiation Myostatin->Muscle_Growth Inhibits Myogenic_Factors->Muscle_Growth Promotes

Caption: YK-11's dual-action signaling pathway in myoblasts.

Representative Experimental Workflow for Assessing YK-11's Anabolic Effects

Experimental_Workflow cluster_prep Cell Culture Preparation cluster_treatment Treatment cluster_analysis Analysis start Seed C2C12 myoblasts in growth medium culture Culture for 24h start->culture switch_medium Switch to differentiation medium (e.g., 2% horse serum) culture->switch_medium add_compounds Add YK-11, DHT, or vehicle control switch_medium->add_compounds incubate Incubate for specified duration (e.g., 2-7 days) add_compounds->incubate rna_extraction RNA Extraction incubate->rna_extraction protein_lysis Protein Lysis incubate->protein_lysis qPCR qRT-PCR for MRF & Fst mRNA rna_extraction->qPCR western_blot Western Blot for MyHC protein protein_lysis->western_blot

Caption: Workflow for in vitro analysis of YK-11's myogenic effects.

Experimental Protocols

The following is a generalized protocol for assessing the anabolic effects of YK-11 in C2C12 myoblasts, based on the methodologies described in the cited literature.[1][3]

1. Cell Culture and Differentiation:

  • Cell Line: C2C12 mouse myoblasts.

  • Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 IU/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Induction of Differentiation: To induce myotube formation, the growth medium is replaced with a differentiation medium, typically DMEM supplemented with 2% horse serum.

2. Treatment with YK-11:

  • YK-11 is dissolved in a suitable solvent, such as ethanol (EtOH) or dimethyl sulfoxide (DMSO), to create a stock solution.

  • The stock solution is then diluted in the differentiation medium to the desired final concentrations (e.g., 100 nM, 500 nM).

  • Control cells are treated with the same concentration of the vehicle (solvent) alone.

  • For comparison, other compounds like DHT can be used.

3. Analysis of Myogenic Markers:

  • Quantitative Real-Time PCR (qRT-PCR):

    • Total RNA is extracted from the cells at various time points after treatment (e.g., 2 and 4 days).

    • Reverse transcription is performed to synthesize complementary DNA (cDNA).

    • qRT-PCR is then used to quantify the mRNA expression levels of target genes, such as MyoD, Myf5, myogenin, and follistatin. Expression levels are typically normalized to a housekeeping gene like β-actin.

  • Western Blotting:

    • Total protein is extracted from the cells after a longer treatment period (e.g., 7 days).

    • Protein concentrations are determined, and equal amounts of protein are separated by SDS-PAGE.

    • The separated proteins are transferred to a membrane and probed with primary antibodies against specific muscle proteins, such as Myosin Heavy Chain (MyHC), a marker of terminal myogenic differentiation.

    • A secondary antibody conjugated to an enzyme is used for detection.

4. Functional Assays (Optional):

  • Immunofluorescence: Cells can be stained with antibodies against muscle-specific proteins (e.g., MyHC) to visualize myotube formation and calculate the fusion index (the average number of nuclei per myotube).

  • Myotube Size Measurement: The diameter of the formed myotubes can be measured to assess hypertrophy.

Conclusion

The available in vitro evidence from studies on C2C12 myoblasts strongly supports the anabolic potential of YK-11, demonstrating its ability to induce myogenic differentiation more potently than DHT in some respects.[1][3] This effect is largely attributed to its unique mechanism of inducing follistatin expression, thereby inhibiting the anti-anabolic effects of myostatin.[1][3]

However, the lack of comparable quantitative data in other muscle cell lines, particularly of human origin, highlights a significant gap in the current understanding of YK-11's effects. Further research is necessary to cross-validate these findings and to better understand the translational potential of YK-11 for human muscle growth and therapy. Researchers should be cautious in extrapolating the results from murine C2C12 cells to human physiology without additional supporting data from human cell lines or clinical trials.

References

Steroidal vs. Non-Steroidal SARMs: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Publication

This guide provides a detailed, evidence-based comparison of steroidal and non-steroidal Selective Androgen Receptor Modulators (SARMs). It is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, comparative efficacy, and the experimental protocols used for their evaluation.

Executive Summary

Selective Androgen Receptor Modulators (SARMs) represent a class of therapeutic compounds that exhibit tissue-selective activation of the androgen receptor (AR). This property allows them to promote desirable anabolic effects in muscle and bone while minimizing the androgenic side effects commonly associated with traditional anabolic-androgenic steroids (AAS).[1] SARMs are broadly categorized into steroidal and non-steroidal classes, each with distinct pharmacological profiles.

Steroidal SARMs , developed from the testosterone molecule, were the first to be explored. While some demonstrated a degree of tissue selectivity, they often retained significant androgenic activity. Non-steroidal SARMs , a more recent innovation, are structurally distinct from testosterone and are designed to have a more favorable anabolic-to-androgenic ratio.[2][3] They achieve this, in part, by avoiding conversion to dihydrotestosterone (DHT) and estrogen, metabolites that contribute to many of the undesirable effects of steroidal androgens.[2][4][5]

This guide will delve into the molecular mechanisms that underpin the differential effects of these two classes of SARMs, present quantitative data from preclinical studies, and provide detailed experimental methodologies for their assessment.

Comparative Mechanism of Action

The tissue-selective effects of SARMs are attributed to several factors, including their unique interactions with the androgen receptor, differential recruitment of co-regulator proteins, and activation of distinct downstream signaling pathways.

Steroidal androgens , such as dihydrotestosterone (DHT), typically mediate their effects through both genomic and non-genomic pathways. The genomic pathway involves the binding of the androgen-AR complex to androgen response elements (AREs) on DNA, leading to the transcription of target genes. This process is often dependent on the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.[6]

Non-steroidal SARMs , on the other hand, have been shown to activate the AR through different signaling cascades. For instance, the non-steroidal SARM S-22 has been demonstrated to mediate its effects through pathways involving protein kinase C (PKC), Src kinase, p38 mitogen-activated protein kinase (MAPK), and extracellular signal-regulated kinase (ERK).[6] This divergence in signaling pathways is a key contributor to their tissue-selective effects.

Furthermore, the conformation of the androgen receptor upon ligand binding differs between steroidal and non-steroidal SARMs. This altered conformation influences the recruitment of co-activators and co-pressors, leading to tissue-specific gene regulation.[2][7][8] For example, in prostate tissue, some non-steroidal SARMs may recruit a balance of co-activators and co-repressors, resulting in partial agonism or even antagonism, while acting as full agonists in muscle and bone where the co-regulator environment is different.[8][9]

Signaling Pathway Diagrams

Steroidal_SARM_Signaling cluster_cell Target Cell cluster_nucleus Nucleus Steroidal SARM Steroidal SARM AR Androgen Receptor Steroidal SARM->AR Binds in cytoplasm PI3K PI3K AR->PI3K Activates ARE Androgen Response Element AR->ARE Binds Akt Akt PI3K->Akt Activates Akt->AR Phosphorylates & Translocates to Nucleus Nucleus Nucleus Gene Transcription Gene Transcription ARE->Gene Transcription Initiates

Figure 1: Simplified signaling pathway for steroidal SARMs.

NonSteroidal_SARM_Signaling cluster_cell Target Cell cluster_nucleus Nucleus Non-Steroidal SARM Non-Steroidal SARM AR Androgen Receptor Non-Steroidal SARM->AR Binds in cytoplasm PKC PKC AR->PKC Activates ARE Androgen Response Element AR->ARE Binds Src Src PKC->Src Activates MAPK p38 MAPK / ERK Src->MAPK Activates MAPK->AR Phosphorylates & Translocates to Nucleus Nucleus Nucleus Gene Transcription Gene Transcription ARE->Gene Transcription Initiates

Figure 2: Simplified signaling pathway for non-steroidal SARMs.

Data Presentation: Anabolic vs. Androgenic Activity

The tissue selectivity of SARMs is quantified by comparing their anabolic activity (effect on muscle) with their androgenic activity (effect on prostate and seminal vesicles). The Hershberger assay in castrated rats is the standard preclinical model for this assessment. The tables below summarize quantitative data from studies comparing steroidal and non-steroidal SARMs.

Table 1: Comparative Anabolic and Androgenic Effects of Testosterone Propionate (Steroidal) vs. S-4 (Non-Steroidal) in Castrated Rats

CompoundDoseLevator Ani Weight (% of Intact Control)Prostate Weight (% of Intact Control)Seminal Vesicle Weight (% of Intact Control)Anabolic/Androgenic Ratio (Levator Ani / Prostate)
Testosterone Propionate 0.5 mg/day100%100%100%1:1
S-4 (Andarine) 3 mg/day100%35%21%~2.8:1

Data adapted from preclinical studies. The anabolic-to-androgenic ratio of steroids is generally considered 1:1.

Table 2: Comparative Effects of Dihydrotestosterone (DHT) (Steroidal) vs. RAD140 (Non-Steroidal) in Castrated Rats

CompoundDoseLevator Ani Weight (% of Vehicle Control)Prostate Weight (% of Vehicle Control)
DHT 1 mg/kg~150%~400%
RAD140 10 mg/kg~150%~60%

Data adapted from preclinical studies demonstrating the tissue selectivity of RAD140.[10]

Table 3: Clinical Trial Data for Non-Steroidal SARMs (Lean Body Mass)

SARMStudy PopulationDoseChange in Lean Body MassStudy Duration
Ostarine (Enobosarm) Healthy elderly men and postmenopausal women3 mg/day+1.4 kg12 weeks
LGD-4033 (Ligandrol) Healthy young men1 mg/day+1.21 kg21 days

Data from Phase I and II clinical trials.[5] It is important to note that direct head-to-head clinical trials comparing steroidal and non-steroidal SARMs for anabolic effects are limited.

Experimental Protocols

The evaluation of SARM activity relies on standardized and reproducible experimental protocols. The Hershberger bioassay is a cornerstone in this process.

The Hershberger Bioassay (OECD Test Guideline 441)

This assay is designed to identify substances with androgenic or anti-androgenic properties by measuring the weight changes in five androgen-dependent tissues in castrated male rats.[3][11][12]

Objective: To assess the anabolic (levator ani muscle weight) and androgenic (ventral prostate, seminal vesicles, Cowper's glands, and glans penis weights) activity of a test compound.

Experimental Workflow:

Hershberger_Assay_Workflow Start Start Acclimatization Animal Acclimatization (Peripubertal male rats) Start->Acclimatization Castration Castration Acclimatization->Castration Recovery Post-operative Recovery (7 days) Castration->Recovery Dosing Daily Dosing (10 consecutive days) Recovery->Dosing Necropsy Necropsy & Tissue Collection (24h after last dose) Dosing->Necropsy Weighing Tissue Weighing (Levator ani, Prostate, etc.) Necropsy->Weighing Analysis Data Analysis & Comparison Weighing->Analysis End End Analysis->End

Figure 3: Workflow of the Hershberger Bioassay.

Detailed Methodology:

  • Animal Model: Peripubertal male rats (e.g., Sprague-Dawley or Wistar), approximately 42 days old at the time of castration.

  • Acclimatization: Animals are acclimated to the laboratory conditions for at least 5 days before the start of the study.

  • Castration: Animals are surgically castrated under anesthesia.

  • Post-operative Recovery: A recovery period of 7 days is allowed for the androgen-dependent tissues to regress.

  • Grouping and Dosing:

    • Animals are randomly assigned to treatment groups (n ≥ 6 per group).

    • For Androgenic Activity:

      • Vehicle control group.

      • Test compound groups (at least two dose levels).

      • Positive control group (e.g., testosterone propionate).

    • For Anti-Androgenic Activity:

      • Vehicle control group.

      • Positive control group (e.g., testosterone propionate).

      • Test compound groups (at least three dose levels) co-administered with the positive control.

      • Positive anti-androgen control (e.g., flutamide) co-administered with the positive control.

    • Dosing is performed daily for 10 consecutive days, typically by oral gavage or subcutaneous injection.[13]

  • Necropsy and Tissue Collection: Approximately 24 hours after the final dose, animals are euthanized. The following tissues are carefully dissected and weighed:

    • Levator ani muscle (anabolic indicator)

    • Ventral prostate

    • Seminal vesicles (including coagulating glands and fluids)

    • Cowper's glands

    • Glans penis

  • Data Analysis: Tissue weights are analyzed statistically to compare the effects of the test compound to the control groups. A significant increase in the weight of the levator ani muscle relative to the androgenic tissues indicates anabolic selectivity.

Conclusion

The development of non-steroidal SARMs represents a significant advancement in the field of androgen receptor modulation. Their distinct mechanism of action, characterized by the activation of alternative signaling pathways and differential co-regulator recruitment, allows for a greater dissociation of anabolic and androgenic effects compared to their steroidal counterparts. Preclinical data, primarily from the Hershberger assay, consistently demonstrates the superior tissue selectivity of non-steroidal SARMs. While clinical data is still emerging, the initial findings are promising for the therapeutic potential of these compounds in various conditions characterized by muscle and bone wasting. Further research, including head-to-head clinical trials, is warranted to fully elucidate the comparative efficacy and long-term safety of steroidal versus non-steroidal SARMs.

References

Unveiling the Tissue-Selectivity of YK-11: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the experimental data supporting the tissue-selective anabolic activity of the novel steroidal SARM, YK-11, in comparison to established non-steroidal SARMs, Ostarine (MK-2866) and LGD-4033.

In the quest for developing therapeutics that can selectively promote muscle and bone growth without the androgenic side effects associated with traditional anabolic steroids, Selective Androgen Receptor Modulators (SARMs) have emerged as a promising class of compounds. Among these, YK-11 has garnered significant attention due to its unique steroidal structure and proposed dual mechanism of action. This guide provides a comprehensive comparison of the tissue-selective activity of YK-11 with two well-characterized non-steroidal SARMs, Ostarine and LGD-4033, supported by available experimental data.

Differentiating Mechanisms of Action

YK-11 stands apart from most SARMs due to its classification as a synthetic steroidal SARM.[1] While it binds to the androgen receptor (AR), its downstream effects are distinct. YK-11 functions as a partial agonist of the androgen receptor, meaning it does not activate the receptor to the same extent as full agonists like dihydrotestosterone (DHT).[1] Crucially, YK-11 is also recognized as a myostatin inhibitor.[2][3] It is believed to induce muscle cells to produce more follistatin, a protein that in turn inhibits myostatin, a key negative regulator of muscle growth.[4][5][6] This dual action suggests a potent anabolic effect through both direct AR activation and the removal of a natural brake on muscle development.

In contrast, Ostarine (MK-2866) and LGD-4033 are non-steroidal SARMs that exhibit high affinity and selectivity for the androgen receptor in anabolic tissues like muscle and bone. Their mechanism is primarily centered on the selective activation of the AR in these target tissues, with reduced activity in androgenic tissues such as the prostate.

Comparative Analysis of Anabolic and Androgenic Activity

A direct head-to-head clinical study comparing the anabolic and androgenic potency of YK-11, Ostarine, and LGD-4033 in humans is not currently available. However, preclinical in vitro and in vivo data provide valuable insights into their relative activities.

CompoundAndrogen Receptor Binding Affinity (Ki)In Vitro Anabolic Activity (C2C12 Myoblasts)In Vivo Anabolic Effect (Animal Models)In Vivo Androgenic Effect (Animal Models)
YK-11 High binding affinity reported[7]More potent than DHT in inducing myogenic differentiation.[4][5][6]Demonstrated higher anabolic efficacy compared to LGD-4033 in animal models.[8]Showed lesser androgenicity at equivalent dosages compared to LGD-4033 in animal models.[8]
Ostarine (MK-2866) 3.8 nMStimulates muscle cell differentiation.ED50 for levator ani muscle: 0.12 mg/day (rat model)ED50 for prostate: 0.39 mg/day (rat model)
LGD-4033 ~1 nMNot explicitly detailed in search results.Potent anabolic activity in muscle and bone.Partial agonist activity on the prostate.

Note: The data presented is compiled from various preclinical studies and may not be directly comparable due to differing experimental conditions. Further research is needed for a definitive comparative assessment.

Signaling Pathways and Experimental Workflows

To understand how the tissue-selective activity of these compounds is evaluated, it is essential to visualize their signaling pathways and the experimental workflows used in their assessment.

YK11_Signaling_Pathway cluster_ar_pathway AR-Mediated Pathway cluster_myostatin_pathway Myostatin Inhibition Pathway YK11 YK-11 AR Androgen Receptor (AR) This compound->AR Binds (Partial Agonist) Follistatin Follistatin This compound->Follistatin Upregulates ARE Androgen Response Element (ARE) AR->ARE Translocates to Nucleus and Binds Gene_Expression Anabolic Gene Expression ARE->Gene_Expression Initiates Transcription Muscle_Growth Increased Muscle Growth Gene_Expression->Muscle_Growth Myostatin Myostatin Myostatin->Muscle_Growth Inhibits Follistatin->Myostatin Inhibits

Caption: Proposed signaling pathway of YK-11, illustrating its dual mechanism of action.

SARM_Validation_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Animal Studies ar_binding Androgen Receptor (AR) Competitive Binding Assay - Determine Ki value reporter_assay Reporter Gene Assay - Assess AR transcriptional activation ar_binding->reporter_assay c2c12_assay C2C12 Myoblast Differentiation Assay - Quantify myogenic potential reporter_assay->c2c12_assay hershberger Hershberger Assay (Castrated Male Rat Model) - Measure anabolic (levator ani muscle) and androgenic (prostate, seminal vesicles) tissue weights c2c12_assay->hershberger

Caption: Experimental workflow for validating the tissue-selective activity of SARMs.

Detailed Experimental Protocols

Androgen Receptor Competitive Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the androgen receptor.

Materials:

  • Rat prostate cytosol (source of AR)

  • Radiolabeled ligand (e.g., [3H]-R1881)

  • Test compound (e.g., YK-11, Ostarine, LGD-4033)

  • Assay buffer (e.g., TEGD buffer)

  • Hydroxyapatite (HAP) slurry

  • Scintillation cocktail and counter

Procedure:

  • Preparation of Reagents: Prepare all buffers and solutions as required by the specific protocol.[9]

  • Cytosol Preparation: Isolate cytosol containing the androgen receptor from the ventral prostates of rats.[9]

  • Assay Setup: In a series of tubes, add a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound.

  • Incubation: Add the prepared cytosol to each tube and incubate to allow for competitive binding to the androgen receptor.

  • Separation of Bound and Free Ligand: Use a hydroxyapatite slurry to separate the AR-bound radioligand from the free radioligand.

  • Quantification: Measure the radioactivity of the bound ligand using a scintillation counter.

  • Data Analysis: Plot the percentage of bound radioligand against the concentration of the test compound to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value.

C2C12 Myoblast Differentiation Assay

Objective: To assess the myogenic potential of a test compound in vitro.

Materials:

  • C2C12 myoblast cell line

  • Growth medium (e.g., DMEM with 10% fetal bovine serum)

  • Differentiation medium (e.g., DMEM with 2% horse serum)

  • Test compound

  • Reagents for staining (e.g., Giemsa stain) or protein analysis (e.g., antibodies for myosin heavy chain)

Procedure:

  • Cell Seeding: Plate C2C12 myoblasts in a multi-well plate and culture in growth medium until they reach confluence.

  • Induction of Differentiation: Replace the growth medium with differentiation medium containing the test compound at various concentrations. A vehicle control is also included.

  • Incubation: Culture the cells for several days to allow for myogenic differentiation and the formation of myotubes.

  • Assessment of Differentiation:

    • Morphological Analysis: Stain the cells (e.g., with Giemsa) and visually assess the formation of multinucleated myotubes. The fusion index (percentage of nuclei within myotubes) can be calculated.

    • Protein Expression Analysis: Lyse the cells and perform Western blotting to quantify the expression of muscle-specific proteins like myosin heavy chain.

    • Gene Expression Analysis: Extract RNA and perform qRT-PCR to measure the expression of myogenic regulatory factors (e.g., MyoD, myogenin).[4][5][6]

Hershberger Assay (Rat Model)

Objective: To evaluate the in vivo anabolic and androgenic activity of a test compound.[10][11]

Animals: Immature, castrated male rats.

Procedure:

  • Animal Preparation: Surgically castrate immature male rats and allow for a post-operative recovery period.

  • Dosing: Administer the test compound daily for a set period (typically 7-10 days) via oral gavage or subcutaneous injection. A vehicle control group and a positive control group (e.g., testosterone propionate) are included.

  • Necropsy and Tissue Collection: At the end of the treatment period, euthanize the animals and carefully dissect and weigh specific tissues.

    • Anabolic Tissues: Levator ani muscle.

    • Androgenic Tissues: Ventral prostate, seminal vesicles.

  • Data Analysis: Compare the weights of the anabolic and androgenic tissues between the different treatment groups. An increase in the weight of the levator ani muscle indicates anabolic activity, while an increase in the weight of the prostate and seminal vesicles indicates androgenic activity. The ratio of anabolic to androgenic activity provides a measure of the compound's tissue selectivity.

Conclusion

The available preclinical data suggests that YK-11 possesses potent anabolic properties, potentially exceeding those of established SARMs like LGD-4033, with a favorable profile of reduced androgenicity.[8] Its unique mechanism as both a partial AR agonist and a myostatin inhibitor offers a multifaceted approach to promoting muscle growth. However, it is crucial to note that the majority of the data on YK-11 is from in vitro and animal studies, and comprehensive, direct comparative studies with other SARMs are lacking. Further rigorous research, including well-controlled clinical trials, is necessary to fully validate the tissue-selective activity and safety profile of YK-11 in humans. The experimental protocols outlined provide a framework for the continued investigation and comparison of these promising anabolic agents.

References

YK-11 and Traditional Anabolic Steroids: A Comparative Analysis of Anabolic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anabolic potential of the selective androgen receptor modulator (SARM) YK-11 and traditional anabolic-androgenic steroids (AAS), specifically dihydrotestosterone (DHT) and testosterone. The information is compiled from in-vitro experimental data to assist researchers and professionals in drug development in understanding the distinct mechanisms and potential efficacy of these compounds.

Executive Summary

YK-11 is a unique steroidal SARM that exhibits a dual mechanism of action, functioning as a partial agonist of the androgen receptor (AR) and as a potent inducer of follistatin, a myostatin inhibitor.[1][2] This dual action theoretically allows YK-11 to enhance muscle growth by both directly stimulating anabolic pathways and removing a key negative regulator of muscle mass. Traditional anabolic steroids like testosterone and its more potent metabolite, dihydrotestosterone (DHT), primarily exert their anabolic effects through full activation of the androgen receptor.[3] In-vitro studies suggest that YK-11 may induce myogenic differentiation more significantly than DHT, primarily due to its ability to increase follistatin expression, a mechanism not shared by DHT.[2][4] However, a direct quantitative comparison of anabolic potency across a range of biomarkers in a single study is currently lacking in the scientific literature.

Comparative Data of Anabolic Activity

The following table summarizes the available in-vitro data on the anabolic potential of YK-11, DHT, and testosterone. It is important to note that the data is collated from different studies, and direct comparisons should be made with caution due to variations in experimental conditions.

ParameterYK-11Dihydrotestosterone (DHT)TestosteroneSource(s)
Androgen Receptor (AR) Activity Partial AgonistFull AgonistFull Agonist[3][5]
AR Activation (EC50) Not explicitly reported~0.13 - 9.7 nM~0.66 nM[6][7]
Induction of Myogenic Regulatory Factors (MRFs: MyoD, Myf5, Myogenin) in C2C12 cells More significant induction than DHTInduces MRFsInduces Myogenin[2][8]
Follistatin Expression in C2C12 cells Significant InductionNo InductionNot explicitly reported, but some studies suggest a potential role in mediating testosterone's effects[2][9]
Myotube Protein Accretion in C2C12-AR cells Not explicitly reported20% increase at 100 nMNot explicitly reported in the same study[10]
Myotube Width Increase in C2C12 cells Not explicitly reportedNot explicitly reportedSignificant increase at 50nM and 500nM[8]

Note: EC50 (half-maximal effective concentration) values for AR activation can vary depending on the cell line and reporter assay used. The data for myotube protein accretion and width increase are from different studies and experimental setups, highlighting the need for direct comparative research.

Signaling Pathways

The anabolic effects of YK-11 and traditional anabolic steroids are mediated through distinct signaling pathways.

Traditional Anabolic Steroid Signaling Pathway

Testosterone and DHT bind to and activate the androgen receptor, leading to the transcription of target genes that promote muscle protein synthesis and inhibit protein breakdown. This process involves the activation of downstream signaling cascades, including the Akt/mTOR pathway.

Traditional_Anabolic_Steroid_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Steroid Testosterone / DHT AR_HSP AR-HSP Complex Steroid->AR_HSP Binds AR Androgen Receptor (AR) AR_HSP->AR HSP Dissociation Akt Akt AR->Akt Activates AR_dimer AR Dimer AR->AR_dimer Dimerization & Nuclear Translocation mTOR mTOR Akt->mTOR Activates Protein_Synthesis Increased Protein Synthesis (Muscle Growth) mTOR->Protein_Synthesis ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Gene_Transcription Target Gene Transcription ARE->Gene_Transcription Gene_Transcription->Protein_Synthesis

Figure 1: Simplified signaling pathway of traditional anabolic steroids.

YK-11 Dual-Action Signaling Pathway

YK-11 acts as a partial agonist at the androgen receptor, initiating anabolic signaling. Uniquely, it also robustly increases the expression of follistatin, which in turn inhibits myostatin, a negative regulator of muscle growth. This dual mechanism provides a secondary and potent pathway for promoting muscle hypertrophy.

YK11_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus YK11 YK-11 AR Androgen Receptor (AR) This compound->AR Binds Myostatin Myostatin Muscle_Growth Increased Muscle Growth Myostatin->Muscle_Growth Inhibits Follistatin Follistatin Follistatin->Myostatin Inhibits AR_this compound AR-YK11 Complex AR->AR_this compound Nuclear Translocation ARE Androgen Response Element (ARE) AR_this compound->ARE Binds Follistatin_Gene Follistatin Gene AR_this compound->Follistatin_Gene Induces Transcription Anabolic_Genes Anabolic Genes ARE->Anabolic_Genes Follistatin_mRNA Follistatin mRNA Follistatin_Gene->Follistatin_mRNA Anabolic_mRNA Anabolic mRNA Anabolic_Genes->Anabolic_mRNA Follistatin_mRNA->Follistatin Translation & Secretion Anabolic_mRNA->Muscle_Growth Translation

Figure 2: Dual-action signaling pathway of YK-11.

Experimental Protocols

The following are detailed methodologies for key in-vitro experiments cited in the comparison of YK-11 and traditional anabolic steroids.

Androgen Receptor (AR) Activation Assay (Luciferase Reporter Assay)

This assay quantifies the ability of a compound to activate the androgen receptor.

Objective: To measure the dose-dependent activation of the androgen receptor by YK-11, DHT, and testosterone.

Experimental Workflow:

AR_Activation_Workflow cluster_workflow AR Activation Assay Workflow step1 1. Cell Seeding HEK-293 cells are seeded in 24-well plates. step2 2. Transfection Cells are co-transfected with an AR expression vector and a luciferase reporter plasmid containing androgen response elements (AREs). step1->step2 step3 3. Compound Treatment Cells are treated with varying concentrations of YK-11, DHT, or testosterone. step2->step3 step4 4. Incubation Cells are incubated for 18-24 hours to allow for AR activation and luciferase expression. step3->step4 step5 5. Cell Lysis & Luciferase Assay Cells are lysed, and luciferase activity is measured using a luminometer. step4->step5 step6 6. Data Analysis Luciferase activity is normalized to a control and plotted against compound concentration to determine EC50 values. step5->step6 C2C12_Differentiation_Workflow cluster_workflow C2C12 Differentiation Assay Workflow step1 1. Cell Seeding C2C12 myoblasts are seeded and grown to confluence in a growth medium. step2 2. Induction of Differentiation Growth medium is replaced with a differentiation medium (low serum) containing YK-11, DHT, or a vehicle control. step1->step2 step3 3. Incubation Cells are incubated for several days (e.g., 2-7 days) to allow for myotube formation. step2->step3 step4 4. Analysis of Differentiation Markers Cells are harvested or fixed for analysis. step3->step4 step5 5. Quantification - Myogenic Regulatory Factors (MRFs) are quantified by qRT-PCR or Western blot. - Myotube formation is assessed by immunofluorescence staining for myosin heavy chain (MyHC). step4->step5

References

Replicating and Validating Published YK-11 Research Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of published research findings on YK-11, a selective androgen receptor modulator (SARM). It aims to facilitate the replication and validation of these studies by presenting detailed experimental protocols, quantitative data, and visual representations of the underlying molecular mechanisms.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies on YK-11, comparing its effects to the potent androgen, Dihydrotestosterone (DHT).

Table 1: Effects of YK-11 on Myogenic Differentiation in C2C12 Myoblasts

ParameterYK-11DHTMethodKey FindingsReference
Myogenic Regulatory Factors (MRFs) mRNA Expression (MyoD, Myf5, Myogenin)Significantly higher inductionLower inductionqRT-PCRYK-11 is more potent than DHT in upregulating key genes for muscle differentiation.[1][2][3]Kanno Y, et al., 2013
Follistatin (Fst) mRNA ExpressionInducedNot InducedqRT-PCRYK-11's myogenic effect is mediated by Follistatin, an inhibitor of Myostatin.[1][2]Kanno Y, et al., 2013
Myogenic DifferentiationReversed by anti-Fst antibodyNot applicableNeutralization AssayConfirms the essential role of Follistatin in YK-11-induced muscle cell differentiation.[1][2]Kanno Y, et al., 2013

Table 2: Effects of YK-11 on Osteoblast Proliferation and Differentiation in MC3T3-E1 Cells

ParameterYK-11DHTMethodKey FindingsReference
Cell ProliferationIncreasedIncreasedMTS AssayYK-11 promotes the proliferation of bone-forming cells.[4][5]Yatsu T, et al., 2018
Osteoblast-Specific Differentiation Markers (Osteoprotegerin, Osteocalcin)IncreasedNot specifiedRT-qPCRYK-11 upregulates genes associated with bone formation.[4]Yatsu T, et al., 2018
Akt PhosphorylationIncreasedIncreasedWestern BlotYK-11 activates the Akt signaling pathway, which is crucial for androgen-mediated osteoblast differentiation.[4]Yatsu T, et al., 2018

Table 3: Effects of YK-11 on Androgen Receptor (AR) Activity in MDA-MB-453 Cells

ParameterYK-11DHTMethodKey FindingsReference
AR-Mediated Gene TransactivationGene-selectiveBroadLuciferase Reporter Assay, ChIPYK-11 exhibits a different pattern of AR target gene activation compared to DHT, suggesting a distinct mechanism of action.[6]Kanno Y, et al., 2022
AR Recruitment to Enhancer RegionsDifferent patternDifferent patternChIPThe differential gene expression is likely due to distinct AR binding to DNA.[6]Kanno Y, et al., 2022

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to aid in their replication.

Myogenic Differentiation of C2C12 Myoblasts
  • Cell Culture: Mouse C2C12 myoblasts are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum.

  • Differentiation Induction: To induce differentiation, the growth medium is replaced with DMEM containing 2% horse serum. Cells are then treated with either YK-11 (e.g., 500 nM), DHT (e.g., 500 nM), or a vehicle control.[1][2]

  • Analysis of Myogenic Regulatory Factors (MRFs): After a set incubation period (e.g., 48-72 hours), total RNA is extracted from the cells. The mRNA expression levels of MyoD, Myf5, and myogenin are quantified using quantitative real-time PCR (qRT-PCR).

  • Follistatin Neutralization Assay: To confirm the role of follistatin, cells are co-treated with YK-11 and an anti-follistatin antibody. The effect on myogenic differentiation is then assessed by measuring MRF expression.[1][2]

Osteoblast Proliferation and Differentiation of MC3T3-E1 Cells
  • Cell Culture: Mouse MC3T3-E1 osteoblast precursor cells are maintained in a suitable growth medium.

  • Proliferation Assay (MTS Assay): Cells are seeded in 96-well plates and treated with YK-11 (e.g., 0.5 µM), DHT (e.g., 0.01 µM), or a vehicle control. Cell proliferation is measured at various time points using an MTS assay.[4][5]

  • Differentiation Assay: To induce differentiation, cells are cultured in an osteogenic differentiation medium. They are then treated with YK-11 or DHT.

  • Analysis of Osteoblast Markers: After a specified period, RNA is isolated, and the expression of osteoprotegerin and osteocalcin is quantified by RT-qPCR.[4]

  • Akt Phosphorylation Analysis: To investigate signaling pathways, cells are treated with YK-11 or DHT for a short duration (e.g., 15 minutes). Cell lysates are then prepared, and the levels of phosphorylated Akt are determined by Western blotting.[4]

Androgen Receptor (AR) Activity in MDA-MB-453 Cells
  • Cell Culture: Human breast cancer MDA-MB-453 cells, which are positive for the androgen receptor, are used.

  • AR-Mediated Transactivation Assay: Cells are transfected with a luciferase reporter plasmid containing an androgen response element (ARE). Following transfection, cells are treated with YK-11 or DHT. The activation of the androgen receptor is quantified by measuring luciferase activity.[6]

  • Chromatin Immunoprecipitation (ChIP) Assay: This technique is used to determine the specific regions of DNA to which the androgen receptor binds after being activated by YK-11 or DHT. This helps in understanding the gene-selective action of YK-11.[6]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key molecular pathways and experimental processes discussed in the published YK-11 research.

YK11_Myogenic_Differentiation cluster_nucleus Inside Nucleus YK11 YK-11 AR Androgen Receptor (AR) This compound->AR Binds YK11_AR YK-11/AR Complex AR->YK11_AR Nucleus Nucleus YK11_AR->Nucleus Translocation Follistatin_Gene Follistatin Gene YK11_AR->Follistatin_Gene Activates Transcription Myogenic_Factors Myogenic Regulatory Factors (MyoD, Myf5) YK11_AR->Myogenic_Factors Upregulates Follistatin Follistatin Follistatin_Gene->Follistatin Expression Myostatin Myostatin Follistatin->Myostatin Inhibits Muscle_Growth Muscle Growth & Differentiation Myostatin->Muscle_Growth Inhibits Myogenic_Factors->Muscle_Growth Promotes YK11_Osteoblast_Activity This compound YK-11 AR Androgen Receptor (AR) This compound->AR Binds YK11_AR YK-11/AR Complex AR->YK11_AR Akt_Signaling Akt Signaling Pathway YK11_AR->Akt_Signaling Activates Osteoblast_Markers Osteoblast Markers (OPG, OC) YK11_AR->Osteoblast_Markers Upregulates Cell_Proliferation Cell Proliferation Akt_Signaling->Cell_Proliferation Promotes Differentiation Osteoblast Differentiation Osteoblast_Markers->Differentiation Promotes Experimental_Workflow_C2C12 Start Start: Culture C2C12 Myoblasts Induce_Diff Induce Differentiation (2% Horse Serum) Start->Induce_Diff Treatment Treat with YK-11, DHT, or Vehicle Induce_Diff->Treatment Neutralization Co-treat with Anti-Follistatin Antibody Induce_Diff->Neutralization Incubate Incubate (48-72h) Treatment->Incubate Harvest Harvest Cells Incubate->Harvest RNA_Extraction RNA Extraction Harvest->RNA_Extraction qRT_PCR qRT-PCR for MRFs & Follistatin RNA_Extraction->qRT_PCR Analysis Data Analysis qRT_PCR->Analysis Neutralization->Incubate

References

Safety Operating Guide

Navigating the Disposal of YK-11: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For research use only. Not for human or veterinary diagnostic or therapeutic use. [1]

The proper disposal of the selective androgen receptor modulator (SARM) YK-11 is a critical component of laboratory safety and environmental responsibility. As an experimental compound, YK-11's full toxicological and environmental impact profile is not yet completely understood, necessitating a cautious and compliant approach to its waste management.[1][2] This guide provides essential information and procedural guidance for researchers, scientists, and drug development professionals to handle and dispose of YK-11 safely.

Chemical and Safety Data Overview

A thorough understanding of a compound's properties is the foundation of safe handling and disposal. Below is a summary of key data for YK-11.

PropertyValueReference
CAS Number 1370003-76-1[1]
Molecular Formula C25H34O6[1][3]
Molecular Weight 430.5 g/mol [1]
Appearance White to pale yellow crystalline solid[1][3]
Solubility Soluble in organic solvents like ethanol, methanol, and acetonitrile (approx. 1 mg/ml). Insoluble in water.[1][3]
Storage Store at -20°C for long-term stability (≥4 years).[1]
Hazard Classification Not classified as hazardous according to the Globally Harmonized System (GHS). However, it should be considered hazardous until more information is available.[1]
NFPA Ratings Health: 0, Fire: 0, Reactivity: 0

Core Principles of YK-11 Disposal

Given that YK-11 is an investigational drug and not approved for human consumption, and its long-term effects are not fully known, a conservative approach to disposal is paramount.[4][5][6] The primary goal is to prevent its release into the environment and to comply with all relevant local, state, and federal regulations concerning chemical waste.

Key considerations:

  • Regulatory Compliance: All disposal methods must adhere to institutional guidelines and local, state, and federal regulations for chemical waste.

  • Consult Safety Data Sheets (SDS): The SDS is the primary source of information for handling and disposal. Always review the complete SDS before use.[1]

  • Institutional EHS: Your institution's Environmental Health and Safety (EHS) department is the definitive resource for specific disposal protocols.

Step-by-Step Disposal Protocol

The following protocol outlines the general steps for the proper disposal of YK-11. This should be adapted to the specific requirements of your institution.

1. Personal Protective Equipment (PPE):

  • Wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling YK-11 waste.

2. Waste Segregation:

  • Solid Waste:

    • Unused or expired YK-11 powder.

    • Contaminated materials such as weigh boats, pipette tips, and empty vials.

    • Contaminated PPE (gloves, etc.).

  • Liquid Waste:

    • Solutions of YK-11 in organic solvents.

    • Contaminated solvents from cleaning glassware.

3. Waste Collection and Labeling:

  • Solid Waste:

    • Collect all solid waste in a designated, sealable, and clearly labeled hazardous waste container.

    • The label should include "Hazardous Waste," the chemical name "YK-11," and any other information required by your institution.

  • Liquid Waste:

    • Collect all liquid waste in a designated, sealed, and compatible hazardous waste container.

    • The label should include "Hazardous Waste," the chemical name "YK-11," the solvent(s) used, and their approximate concentrations.

4. Storage of Waste:

  • Store waste containers in a designated, secure, and well-ventilated area, away from incompatible materials.

  • Follow your institution's guidelines for the temporary storage of hazardous waste.

5. Disposal Request and Pickup:

  • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.

  • Do not dispose of YK-11 down the drain or in regular trash.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of YK-11.

G cluster_prep Preparation cluster_waste_id Waste Identification cluster_containment Containment & Labeling cluster_disposal Final Disposal start YK-11 Waste Generated ppe Don Appropriate PPE start->ppe waste_type Determine Waste Type ppe->waste_type solid_waste Solid Waste (Powder, Contaminated Items) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, Solvents) waste_type->liquid_waste Liquid collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid store_waste Store in Designated Secure Area collect_solid->store_waste collect_liquid->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs end Proper Disposal Complete contact_ehs->end

YK-11 Disposal Workflow

Experimental Protocols

While specific "experiments" for disposal are not applicable, the procedural steps outlined above serve as the protocol for safe waste management. The key is adherence to established hazardous waste management practices.

Disclaimer: This information is intended as a general guide. All chemicals may pose unknown hazards and should be used with caution. It is the user's responsibility to develop proper methods of handling and personal protection based on the actual conditions of use and to comply with all applicable regulations. Always consult your institution's EHS department for specific guidance.

References

Essential Safety and Operational Protocols for Handling YK-11

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling investigational compounds like YK-11. This document provides crucial safety information, operational guidelines, and disposal procedures to minimize risk and ensure procedural clarity. YK-11 is a synthetic, steroidal selective androgen receptor modulator (SARM) and should be handled with care as a potentially hazardous compound.[1]

Immediate Safety and Personal Protective Equipment (PPE)

Given that the full toxicological profile of YK-11 is not yet known, a cautious approach to handling is essential. The following personal protective equipment is mandatory to prevent accidental exposure through inhalation, ingestion, or skin contact.

Core PPE Requirements:

  • Eye Protection: Chemical safety goggles should be worn at all times in the laboratory.

  • Protective Clothing: A laboratory coat is required to protect against spills.

  • Hand Protection: Chemical-resistant gloves are essential. Given that YK-11 is often dissolved in organic solvents like ethanol, methanol, and acetonitrile, nitrile gloves are a suitable choice.[1] Always check the glove manufacturer's specifications for compatibility with the solvents being used.

  • Respiratory Protection: While a safety data sheet may indicate that respiratory protection is not required for small quantities, it is best practice to handle the powdered form of YK-11 in a fume hood to prevent inhalation.

Quantitative Data and Physical Properties

A summary of the key physical and chemical properties of YK-11 is provided below for easy reference.

PropertyValueSource
Chemical Formula C₂₅H₃₄O₆[2][3][4]
Molecular Weight 430.5 g/mol [1][2][3]
Appearance Crystalline solid[1]
Solubility Soluble in ethanol, methanol, and acetonitrile (approx. 1 mg/ml)[1]
Storage Temperature -20°C[1]
Stability ≥ 4 years at -20°C[1]

Experimental Protocols: Handling and Disposal

Adherence to standardized laboratory procedures is critical for both safety and experimental integrity.

Handling YK-11 Powder:
  • Preparation: Before handling, ensure all required PPE is correctly worn.

  • Weighing: Conduct all weighing of YK-11 powder within a certified chemical fume hood to minimize the risk of inhalation.

  • Aliquotting: When preparing stock solutions, carefully add the solvent to the YK-11 powder to avoid generating dust. YK-11 is soluble in organic solvents such as ethanol, methanol, and acetonitrile.[1]

  • Cleaning: After handling, thoroughly decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water.[1]

Disposal Plan:

Proper disposal of YK-11 and any contaminated materials is crucial to prevent environmental contamination and accidental exposure.

  • Waste Segregation: All disposable materials that have come into contact with YK-11, including gloves, pipette tips, and empty containers, should be considered chemical waste.

  • Solid Waste: Dispose of solid waste, such as contaminated gloves and weighing paper, in a designated hazardous waste container.

  • Liquid Waste: Unused or waste solutions of YK-11 should be collected in a clearly labeled hazardous waste container for organic solvents.

  • Disposal Compliance: All waste must be disposed of in accordance with local, state, and federal regulations for chemical waste.

Signaling Pathway and Experimental Workflow

The primary mechanism of action for YK-11 involves its role as a partial agonist of the androgen receptor and a potent inhibitor of myostatin.[5][6] This is achieved by increasing the production of follistatin, a myostatin-inhibiting protein.[5][7]

YK11_Signaling_Pathway YK11 YK-11 AR Androgen Receptor (AR) This compound->AR Partial Agonist Follistatin Increased Follistatin Production AR->Follistatin Upregulates Myostatin Myostatin Follistatin->Myostatin Inhibits MuscleGrowth Inhibition of Myostatin's Anti-Myogenic Effects Myostatin->MuscleGrowth Myogenesis Enhanced Myogenesis (Muscle Growth) MuscleGrowth->Myogenesis

Caption: YK-11 signaling pathway leading to muscle growth.

The following diagram outlines the standard workflow for handling YK-11 in a laboratory setting, from receipt to disposal.

YK11_Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_disposal Disposal Receive Receive & Log YK-11 Store Store at -20°C Receive->Store Weigh Weigh Powder Store->Weigh Dissolve Prepare Stock Solution Weigh->Dissolve Experiment Use in Experiment Dissolve->Experiment Collect_Solid Collect Contaminated Solid Waste Experiment->Collect_Solid Collect_Liquid Collect Waste Solutions Experiment->Collect_Liquid Dispose Dispose as Hazardous Waste Collect_Solid->Dispose Collect_Liquid->Dispose

Caption: Standard laboratory workflow for handling YK-11.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.